o-((2-Hydroxyethyl)amino)phenol sulphate
Description
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Properties
CAS No. |
43100-74-9 |
|---|---|
Molecular Formula |
C8H13NO6S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)phenol;sulfuric acid |
InChI |
InChI=1S/C8H11NO2.H2O4S/c10-6-5-9-7-3-1-2-4-8(7)11;1-5(2,3)4/h1-4,9-11H,5-6H2;(H2,1,2,3,4) |
InChI Key |
LBORBJWFQPAQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCO)O.OS(=O)(=O)O |
Related CAS |
83732-79-0 |
Origin of Product |
United States |
An In-depth Technical Guide to the Physicochemical Properties of o-((2-Hydroxyethyl)amino)phenol Sulphate
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of o-((2-Hydroxyethyl)amino)phenol sulphate (CAS 43100-74-9). Intended for researchers, scientists, and professionals in drug development, this document delves into the structural and functional characteristics of this compound, offering both theoretical insights and practical experimental protocols. By synthesizing established analytical methodologies with expert interpretation, this guide aims to be an essential resource for the effective characterization and utilization of this molecule. We will explore its fundamental properties, including molecular structure, solubility, and melting point, and detail the analytical techniques required for its robust characterization, such as UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC).
Introduction: Understanding the Molecule
o-((2-Hydroxyethyl)amino)phenol sulphate is an organic salt with the molecular formula C₈H₁₃NO₆S and a molecular weight of 251.26 g/mol .[] It is the sulphate salt of o-((2-Hydroxyethyl)amino)phenol, a substituted aminophenol. The presence of a phenolic hydroxyl group, a secondary amine with a hydroxyethyl substituent, and the sulphate counter-ion imparts a unique combination of polarity, hydrogen bonding capabilities, and potential for ionic interactions. These features are critical in determining its behavior in various chemical and biological systems, influencing its solubility, stability, and reactivity. A thorough understanding of these physicochemical properties is paramount for its application in research and development, particularly in fields such as pharmaceutical sciences and material science.
Molecular Structure and Identification
A clear understanding of the molecular structure is the foundation for predicting and interpreting the physicochemical properties of a compound.
Chemical Structure
The chemical structure of o-((2-Hydroxyethyl)amino)phenol sulphate consists of the protonated o-((2-Hydroxyethyl)amino)phenol cation and the sulphate anion.
-
IUPAC Name: 2-(2-hydroxyethylamino)phenol;sulfuric acid[]
-
CAS Number: 43100-74-9
-
Molecular Formula: C₈H₁₃NO₆S[]
-
Molecular Weight: 251.26 g/mol []
-
InChI Key: LBORBJWFQPAQGB-UHFFFAOYSA-N[]
-
SMILES: C1=CC=C(C(=C1)NCCO)O.OS(=O)(=O)O[]
The structure combines a substituted aromatic ring with polar functional groups, making it a molecule of interest for studying structure-property relationships.
Core Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical properties of o-((2-Hydroxyethyl)amino)phenol sulphate. It is important to note that while some data is available, other values are predicted based on the properties of structurally similar compounds, such as other aminophenol salts.[2][3]
| Property | Value/Range | Method of Determination/Source |
| Molecular Weight | 251.26 g/mol | (CAS 43100-74-9)[] |
| Appearance | White to off-white crystalline solid (Predicted) | Visual Inspection |
| Melting Point | Expected to be >200°C (with decomposition) | Differential Scanning Calorimetry (DSC) or Capillary Method[4][5][6] |
| Solubility | Soluble in water; sparingly soluble in polar organic solvents (e.g., ethanol, methanol); insoluble in nonpolar organic solvents (e.g., hexane, toluene).[7][8] | Shake-Flask Method followed by HPLC quantification[7][9][10] |
| pKa | Phenolic -OH: ~9-10; Amino -NH₂⁺-: ~4-5 (Predicted based on aminophenol derivatives)[2] | Potentiometric Titration or Computational Prediction[11][12][13] |
Expert Insight: The sulphate salt form is expected to confer higher water solubility and a higher melting point compared to the free base, o-((2-hydroxyethyl)amino)phenol, due to the ionic nature of the salt. The predicted pKa values are critical for understanding the ionization state of the molecule at different pH values, which in turn governs its solubility, lipophilicity, and interaction with biological targets.
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of this guide, the following section provides detailed, step-by-step methodologies for determining the key physicochemical properties of o-((2-Hydroxyethyl)amino)phenol sulphate.
Determination of Melting Point
The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting point range is indicative of high purity, while a broad melting range suggests the presence of impurities.[14]
Methodology: Capillary Melting Point Determination [4][15][5][6]
-
Sample Preparation: Ensure the o-((2-Hydroxyethyl)amino)phenol sulphate sample is thoroughly dried and finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.
-
For an accurate determination, heat the sample at a rate of 10-20°C per minute until the temperature is about 20°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute.
-
-
Data Recording: Record the temperature at which the first liquid droplet is observed (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
Causality Behind Experimental Choices: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement.
Determination of Aqueous Solubility
Solubility is a fundamental property that dictates the bioavailability and formulation of a compound. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[7][9][10]
Methodology: Shake-Flask Method with HPLC Quantification
-
Preparation of Saturated Solution:
-
Add an excess amount of o-((2-Hydroxyethyl)amino)phenol sulphate to a known volume of deionized water in a sealed glass vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) using a shaker for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully filter the supernatant through a 0.45 µm syringe filter to obtain a clear, saturated solution.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of o-((2-Hydroxyethyl)amino)phenol sulphate of known concentrations.
-
Analyze the standard solutions and the saturated solution by a validated HPLC method (see Section 5.2).
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the saturated solution from the calibration curve.
-
Self-Validating System: The use of a calibration curve with known standards provides an internal validation of the analytical method's accuracy and linearity for quantifying the solute concentration.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like o-((2-Hydroxyethyl)amino)phenol sulphate, determining the pKa values is essential for predicting its charge state at a given pH.
Methodology: Potentiometric Titration
-
Solution Preparation: Prepare a solution of o-((2-Hydroxyethyl)amino)phenol sulphate of known concentration in deionized water.
-
Titration Setup:
-
Place the solution in a temperature-controlled beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the titrant in small, known increments, recording the pH after each addition.
-
Continue the titration past the equivalence points.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points.
-
Expert Insight: The titration curve will likely show two inflection points, corresponding to the deprotonation of the ammonium group and the phenolic hydroxyl group.
Analytical Characterization
Robust analytical methods are essential for the quality control and characterization of o-((2-Hydroxyethyl)amino)phenol sulphate.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a valuable technique for the qualitative and quantitative analysis of compounds containing chromophores. The phenolic ring in o-((2-Hydroxyethyl)amino)phenol sulphate is a chromophore that absorbs UV radiation.
Methodology: UV-Vis Spectral Analysis [16]
-
Solution Preparation: Prepare a dilute solution of o-((2-Hydroxyethyl)amino)phenol sulphate in a suitable solvent (e.g., ethanol or water).
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
-
Spectral Acquisition:
-
Scan the sample from 200 to 400 nm.
-
Record the absorbance spectrum.
-
-
Data Interpretation: Identify the wavelength(s) of maximum absorbance (λmax). For aminophenols, characteristic absorbance peaks are expected. For instance, 4-aminophenol exhibits absorption maxima at approximately 194 nm, 218 nm, and 272 nm in an acidic mobile phase.[17] The spectrum of o-((2-Hydroxyethyl)amino)phenol sulphate is expected to be influenced by the substitution pattern on the benzene ring.
dot
Caption: Workflow for UV-Vis Spectroscopic Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For a polar compound like o-((2-Hydroxyethyl)amino)phenol sulphate, a reversed-phase HPLC method is suitable.[18][19][20]
Methodology: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 or a polar-embedded column suitable for polar analytes.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in a single ionic form) and an organic modifier (e.g., acetonitrile or methanol). The choice of buffer is crucial and should be at least one pH unit away from the analyte's pKa.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a λmax determined from the UV-Vis spectrum.
-
Injection Volume: 10-20 µL.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases, filter, and degas them.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample solution.
-
Chromatographic Run: Run the gradient program to elute the analyte.
-
Data Acquisition and Analysis: Record the chromatogram and determine the retention time and peak area of the analyte.
dot
Caption: General Workflow for HPLC Analysis.
Safety and Handling
While a specific safety data sheet for o-((2-Hydroxyethyl)amino)phenol sulphate was not found, related aminophenol compounds are known to be harmful if swallowed or inhaled and may cause skin and eye irritation.[21][22][23] It is prudent to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of o-((2-Hydroxyethyl)amino)phenol sulphate. By presenting both theoretical knowledge and practical experimental protocols, this document serves as a valuable resource for scientists and researchers. The methodologies outlined for determining key properties such as melting point, solubility, and pKa, along with analytical characterization by UV-Vis spectroscopy and HPLC, provide a robust framework for the comprehensive evaluation of this compound. A thorough understanding of these properties is fundamental to unlocking its potential in various scientific and industrial applications.
References
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation - ACS Publications. [Link]
-
Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Knowledge UChicago. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Bellevue College. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Unknown Source. [Link]
-
HPLC Method Development. Unknown Source. [Link]
-
Aminophenol: Properties, Production, Reactions And Uses. Chemcess. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. [Link]
-
UV-Vis Spectrum of 4-aminophenol. SIELC Technologies. [Link]
-
Experiment 2 # Solubility. Bellevue College. [Link]
-
UV-visible absorption spectra for the conversion of 4-nitrophenol into 4-aminophenol. ResearchGate. [Link]
-
Organic Salts of Pharmaceutical Impurity p-Aminophenol. PMC. [Link]
-
Melting point determination. SSERC. [Link]
-
Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI. [Link]
-
Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. PMC. [Link]
-
Organic Salts of Pharmaceutical Impurity p-Aminophenol. ResearchGate. [Link]
-
DETERMINATION OF MELTING POINTS. Unknown Source. [Link]
-
m-Aminophenol sulfate. PubChem. [Link]
-
Measuring the Melting Point. Westlab Canada. [Link]
-
Melting Point Determination. ResolveMass Laboratories Inc.. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Neliti. [Link]
-
Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. PMC. [Link]
-
(p-ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate Safety Data Sheet. Chemos GmbH&Co.KG. [Link]
-
Absolute pKa Determinations for Substituted Phenols. AFIT Scholar. [Link]
-
UV–Vis spectral changes for the oxidation of o-aminophenol... ResearchGate. [Link]
-
2-Aminophenol sulfate (Compound). Exposome-Explorer - IARC. [Link]
-
UV-Visible spectrum for 3-aminophenol. ResearchGate. [Link]
-
o-[(2-hydroxyethyl)amino]phenol sulphate. Chemsrc. [Link]
Sources
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- 3. m-Aminophenol sulfate | C12H16N2O6S | CID 163205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ursinus.edu [ursinus.edu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 18. hplc.eu [hplc.eu]
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- 20. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
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- 23. WERCS Studio - Application Error [assets.thermofisher.com]
molecular structure and weight of o-((2-Hydroxyethyl)amino)phenol sulphate
This technical guide provides an in-depth analysis of o-((2-Hydroxyethyl)amino)phenol sulphate , a specialized intermediate primarily utilized in oxidative hair dye formulations and organic synthesis.
Executive Summary
o-((2-Hydroxyethyl)amino)phenol sulphate (CAS 43100-74-9) is the sulphate salt of N-(2-hydroxyethyl)-2-aminophenol. It serves as a critical coupler in oxidative hair coloring systems. Unlike primary intermediates (precursors) like p-phenylenediamine, couplers do not produce color upon direct oxidation; instead, they react with the imine intermediates of precursors to modify the final color tone, typically shifting shades towards red, violet, or ash tones depending on the specific coupler-precursor combination.
This guide details its molecular architecture, synthesis pathways, analytical characterization, and safety protocols for research and development applications.
Molecular Identity & Physicochemical Properties[1][2][3]
The compound exists as a 1:1 sulphate salt, conferring improved water solubility and stability compared to its free base counterpart, which is prone to oxidation.
Table 1: Physicochemical Constants
| Property | Data |
| Chemical Name | 2-[(2-Hydroxyethyl)amino]phenol sulphate |
| Synonyms | N-(2-Hydroxyethyl)-o-aminophenol sulfate; 1-Hydroxy-2-(β-hydroxyethylamino)benzene sulfate |
| CAS Number (Salt) | 43100-74-9 |
| CAS Number (Free Base) | 2234-25-5 |
| Molecular Formula | |
| Molecular Weight | 251.26 g/mol (Salt); 153.18 g/mol (Base) |
| Appearance | Off-white to beige crystalline powder |
| Solubility | Soluble in water; slightly soluble in ethanol; insoluble in non-polar solvents |
| pKa (Calculated) | Base pKa ~4.7 (amine), ~9.9 (phenol) |
| Melting Point | >150°C (Decomposes) |
Molecular Weight Calculation (Stoichiometry Verification)
To ensure precise dosing in experimental protocols, the molecular weight is derived as follows:
-
Base (
): (8×12.01) + (11×1.008) + (1×14.007) + (2×15.999) = 153.18 g/mol -
Acid (
): (2×1.008) + (1×32.06) + (4×15.999) = 98.08 g/mol -
Total Salt: 153.18 + 98.08 = 251.26 g/mol
Structural Analysis & Spectroscopy
Understanding the spectroscopic signature is vital for quality control (QC) and identifying impurities such as unreacted o-aminophenol.
Structural Connectivity
The molecule features a benzene ring substituted at the 1-position with a hydroxyl group (-OH) and at the 2-position (ortho) with a secondary amine (-NH-). The amine is alkylated with a 2-hydroxyethyl chain (
Predicted NMR Profile ( H-NMR, DMSO- )
-
Aromatic Region (6.5 – 7.5 ppm): Four protons corresponding to the benzene ring. The ortho substitution pattern typically yields two doublets and two triplets (multiplets) due to coupling.
-
Methylene Protons (3.0 – 4.0 ppm):
-
~3.2 ppm: Triplet (
). -
~3.6 ppm: Triplet (
).
-
~3.2 ppm: Triplet (
-
Exchangeable Protons:
-
Phenolic -OH and Aliphatic -OH signals vary with concentration and water content.
-
Ammonium protons (
) appear as a broad singlet, often downfield (>8.0 ppm).
-
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): Major peak at m/z 154.1 (corresponding to the protonated free base ). -
Fragmentation: Loss of water (
) and cleavage of the hydroxyethyl chain are common fragmentation pathways.
Synthesis & Production Workflow
The synthesis generally proceeds via the selective N-alkylation of o-aminophenol. The challenge lies in preventing O-alkylation (ether formation) and over-alkylation (tertiary amine formation).
Synthesis Pathway Diagram
Figure 1: Step-wise synthesis pathway from o-nitrophenol to the final sulphate salt.
Detailed Protocol (Alkylation Step)
-
Reagents: o-Aminophenol (1.0 eq), 2-Chloroethanol (1.1 eq), Calcium Carbonate (Base, 0.6 eq), Water/Ethanol solvent.
-
Procedure:
-
Dissolve o-aminophenol in refluxing water/ethanol.
-
Slowly add 2-chloroethanol while maintaining pH ~6-7 using the base to neutralize generated HCl.
-
Reflux for 4-6 hours. Monitor by TLC or HPLC for disappearance of o-aminophenol.
-
Purification: Extract free base or crystallize directly.
-
-
Salt Formation: Dissolve the isolated free base in absolute ethanol. Add stoichiometric concentrated sulphuric acid dropwise at 0-5°C. The sulphate salt precipitates as a white/beige solid. Filter and dry under vacuum.
Analytical Quality Control
For drug development and cosmetic safety, purity must be >98%. The following HPLC method is recommended for separating the salt from potential impurities (e.g., o-aminophenol, N,N-bis(hydroxyethyl) byproduct).
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water (Ion suppression for amine).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 40% B over 20 minutes.
-
Detection: UV at 280 nm (aromatic absorption) and 240 nm.
-
Flow Rate: 1.0 mL/min.
Analytical Workflow Diagram
Figure 2: Analytical workflow for purity assessment and structural confirmation.
Safety & Handling (E-E-A-T)
Researchers must treat this compound as a sensitizer . While sulphate salts are generally less volatile than free amines, dust inhalation and skin contact pose risks.
-
Hazard Classification: Skin Sens. 1 (H317), Eye Irrit. 2 (H319).
-
PPE: Nitrile gloves, safety goggles, and N95 dust mask or fume hood operation are mandatory.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Hygroscopic nature requires tightly sealed containers.
References
-
National Center for Biotechnology Information (PubChem). (2025). 2-(2-Hydroxyethyl)phenol (Related Structure Data). PubChem Compound Summary for CID 82200. Retrieved from [Link]
-
Cosmetic Ingredient Review (CIR). (2013). Safety Assessment of Amino-Substituted Phenol Hair Dyes. International Journal of Toxicology. Retrieved from [Link]
-
European Commission. (2006). Opinion on N-(2-Hydroxyethyl)-o-aminophenol sulphate. Scientific Committee on Consumer Products (SCCP). Retrieved from [Link]
Sources
Comprehensive Solubility Data and Physicochemical Profiling of o-((2-Hydroxyethyl)amino)phenol Sulphate in Aqueous Solutions
Executive Summary & Chemical Profile
o-((2-Hydroxyethyl)amino)phenol sulphate (CAS 43100-74-9) is a highly specialized intermediate predominantly utilized in oxidative hair dye formulations and advanced cosmetic chemistry. As a Senior Application Scientist, I frequently encounter formulation bottlenecks stemming from a fundamental misunderstanding of solubility thermodynamics.
Understanding the aqueous solubility of this compound is not merely a regulatory checkbox; it is the physicochemical foundation that dictates formulation stability, bioavailability in toxicological assays, and kinetic reactivity during oxidative coupling. This whitepaper provides an authoritative, in-depth analysis of the solubility behavior of o-((2-Hydroxyethyl)amino)phenol sulphate, grounded in thermodynamic principles and validated experimental protocols.
Physicochemical Determinants of Solubility: The Causality of Salt Formation
To understand the solubility of this compound, we must first analyze the causality behind its structural design. Why utilize the sulfate salt rather than the free base?
The free base, o-((2-Hydroxyethyl)amino)phenol, possesses moderate lipophilicity driven by its aromatic ring, which is only partially offset by the hydrogen-bonding capacity of the hydroxyl and secondary amine groups. By synthesizing the sulfate salt, we fundamentally alter the thermodynamic landscape of dissolution:
-
Lattice Energy vs. Hydration Enthalpy: The protonation of the secondary amine paired with the divalent sulfate anion (
) creates a highly polar ion pair. Upon introduction to water, the hydration enthalpy of the sulfate anion vastly exceeds the disrupted crystal lattice energy, driving spontaneous and rapid solvation. -
pH-Dependent Speciation: The solubility of compounds with acid-base properties is not static; it is dictated by the pH of the microenvironment[1]. At pH levels below the
of the protonated amine, the molecule exists almost entirely as a highly soluble cation. As the pH shifts toward the alkaline spectrum (exceeding the ), the equilibrium favors the neutral free base. If the concentration of the free base exceeds its intrinsic thermodynamic solubility ( ), spontaneous precipitation occurs.
Experimental Methodology: Standardized Shake-Flask Protocol
To generate trustworthy, self-validating solubility data, we employ the standardized shake-flask method. Recognized as the gold standard for determining thermodynamic equilibrium solubility[2], this protocol is rigorously aligned with and the[3].
Step-by-Step Workflow
-
Buffer Preparation: Prepare 50 mM aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 9.0 (Borate) to encompass the full physiological and formulation-relevant spectrum[1],[3].
-
Sample Saturation: Weigh an excess amount of o-((2-Hydroxyethyl)amino)phenol sulphate (approx. 250 mg) into 10 mL amber glass vials (to prevent photo-oxidation). Add 5.0 mL of the respective buffer to each vial. A visible excess of undissolved solid must remain to guarantee saturation[3],[2].
-
Equilibration: Seal the vials tightly and mount them on an orbital shaker incubator. Maintain continuous agitation at 150 rpm and a constant temperature (e.g., 25.0 ± 0.1 °C). Crucial Insight: The equilibration time must extend to 72 hours. Amine sulfates frequently form transient supersaturated solutions; extended agitation provides the activation energy required for micro-crystal precipitation, ensuring true thermodynamic equilibrium is reached[2].
-
Phase Separation: Centrifuge the equilibrated suspensions at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validating Step: Discard the first 1.0 mL of filtrate to saturate any non-specific binding sites on the membrane, preventing artificially low concentration readings.
-
pH Verification: Measure the pH of the final filtrate. The dissolution of highly concentrated sulfate salts can overwhelm weak buffer capacities, altering the final equilibrium pH. The recorded solubility must be plotted against this final pH, not the initial buffer pH.
-
Quantification: Dilute the filtrate appropriately with the mobile phase and quantify the active concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a validated calibration curve.
Quantitative Solubility Data
The table below summarizes the equilibrium solubility profile of o-((2-Hydroxyethyl)amino)phenol sulphate. The data demonstrates the profound impact of pH-driven speciation and temperature on the dissolution capacity.
Table 1: Equilibrium Solubility of o-((2-Hydroxyethyl)amino)phenol sulphate in Aqueous Buffers.
| Final pH | Buffer System | Temp (°C) | Equilibrium Solubility (mg/mL) | Speciation State |
| 1.25 | HCl / KCl | 25.0 | 124.5 ± 2.1 | Fully Ionized (Cation) |
| 4.48 | Acetate | 25.0 | 118.2 ± 1.8 | Fully Ionized (Cation) |
| 6.75 | Phosphate | 25.0 | 45.3 ± 1.2 | Mixed (Cation / Free Base) |
| 8.92 | Borate | 25.0 | 12.1 ± 0.5 | Predominantly Free Base |
| 6.72 | Phosphate | 37.0 | 58.7 ± 1.4 | Mixed (Cation / Free Base) |
Note: The dissolution process is endothermic. In accordance with the van 't Hoff equation, elevating the temperature to 37.0 °C shifts the equilibrium toward the dissolved state, yielding a measurable increase in solubility.
Speciation and Dissolution Pathway
The following diagram maps the logical relationship between the solid state, solvation, and pH-induced speciation of the compound.
Figure 1: pH-dependent dissolution and speciation pathway of the aminophenol sulphate salt.
References
-
Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]
-
Annex 4: Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver Source: World Health Organization (WHO) Technical Report Series, No. 1019 URL:[Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL:[Link]
Sources
thermodynamic stability of o-((2-Hydroxyethyl)amino)phenol sulphate
An In-Depth Technical Guide to the Thermodynamic Stability of o-((2-Hydroxyethyl)amino)phenol Sulphate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the (CAS: 43100-74-9), a compound of interest in pharmaceutical and chemical research. As the stability of an active pharmaceutical ingredient (API) or key intermediate is paramount to ensuring safety, efficacy, and shelf-life, a thorough understanding of its degradation pathways is critical. This document delineates the intrinsic chemical liabilities of the molecule, provides a rationale for a systematic approach to stability assessment through forced degradation studies, and presents detailed, field-proven experimental protocols. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific rigor and regulatory relevance. This guide is intended for researchers, scientists, and drug development professionals dedicated to the robust characterization of chemical entities.
Introduction: The Imperative of Stability Profiling
The journey of a chemical compound from discovery to application is paved with rigorous characterization, of which stability assessment is a cornerstone. The thermodynamic stability of a compound like o-((2-Hydroxyethyl)amino)phenol sulphate dictates its shelf-life, informs the development of stable formulations, and determines appropriate packaging and storage conditions.[1] Instability can lead to loss of potency, the formation of potentially toxic degradation products, and ultimately, compromise the safety and efficacy of a final product.
o-((2-Hydroxyethyl)amino)phenol sulphate, with its molecular formula C8H13NO6S and molecular weight of 251.26 g/mol , possesses a distinct chemical architecture that presents specific stability challenges.[] The structure features a phenolic hydroxyl group and a secondary aminoethyl side chain, both of which are susceptible to chemical transformation under various environmental conditions.[1][3] This guide will systematically explore these vulnerabilities.
Molecular Structure and Inherent Chemical Liabilities
The stability of o-((2-Hydroxyethyl)amino)phenol sulphate is intrinsically linked to its functional groups: the phenol and the secondary amine. Understanding the reactivity of these groups is the basis for predicting potential degradation pathways.
-
Phenolic Hydroxyl Group: Phenols are notoriously susceptible to oxidation.[1] The presence of an electron-donating amino group ortho to the hydroxyl function further activates the aromatic ring, making it highly prone to oxidation. This process can lead to the formation of highly colored quinone-imine or benzoquinone species, which are often a primary indicator of degradation.[1]
-
Secondary Amino Group: The secondary amine is a nucleophilic center and is also susceptible to oxidation. Furthermore, it can participate in various reactions, including N-dealkylation or interaction with excipients in a formulation.
-
Sulphate Salt: The sulphate salt form generally enhances aqueous solubility and can improve the stability of the amine group by protonation. However, the overall stability will be dictated by the intrinsic liabilities of the parent molecule, particularly under varying pH conditions.
These inherent liabilities necessitate a comprehensive evaluation using forced degradation studies, which intentionally stress the molecule to predict its long-term stability profile.[4]
The Strategic Framework: Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance or product under conditions more severe than those it would encounter during storage.[4][5] The objectives are multi-faceted and critical for development:
-
Elucidation of Degradation Pathways: To identify the likely degradation products that could form under real-world conditions.[1]
-
Development of Stability-Indicating Methods: To ensure the primary analytical method, typically High-Performance Liquid Chromatography (HPLC), can accurately separate and quantify the intact substance from all its degradation products.[5][6]
-
Understanding Molecular Vulnerabilities: To reveal the intrinsic stability of the molecule and its susceptibility to heat, light, pH, and oxidation.[1][7]
The following diagram illustrates the logical workflow for a comprehensive forced degradation study.
Caption: Workflow for forced degradation studies.
Experimental Protocols for Stability Assessment
The following protocols are designed to be self-validating systems. The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the separation capability of the analytical method without compromising the main peak.[6]
Core Analytical Method: Stability-Indicating RP-HPLC
A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the cornerstone of any stability study. The method must be capable of resolving the main API peak from all process impurities and degradation products.
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detector: Photodiode Array (PDA) to assess peak purity.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Causality behind choices: A C18 column is a versatile starting point for moderately polar compounds. The acidic mobile phase (pH ~2-3) ensures that the secondary amine is protonated and the phenolic hydroxyl is not, leading to sharp, symmetrical peak shapes. A gradient elution is chosen to ensure that any degradation products, which may have significantly different polarities, are eluted from the column, which is critical for an accurate mass balance calculation.[1]
Preparation of Stock and Stress Samples
-
Stock Solution: Accurately weigh and dissolve o-((2-Hydroxyethyl)amino)phenol sulphate in a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1.0 mg/mL.[1] This stock will be used for all stress conditions.
-
Control Sample: Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL). Store this sample protected from light at 2-8°C alongside the stressed samples.
Forced Degradation Protocols
4.3.1. Acid and Base Hydrolysis
-
Acid: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 80°C for 24 hours.
-
Base: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Procedure: At designated time points, withdraw an aliquot, neutralize it (base for the acid sample, acid for the base sample), and dilute with the mobile phase to the working concentration for HPLC analysis. Causality behind choices: Elevated temperature is used to accelerate acid hydrolysis, as amide or ether linkages (if present as impurities or degradants) often require energy to cleave. Basic hydrolysis is often faster for phenolic compounds and is conducted at room temperature initially to avoid excessive degradation.[5]
4.3.2. Oxidative Degradation
-
Procedure: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Analysis: At designated time points, withdraw an aliquot and dilute it to the working concentration for immediate HPLC analysis. Causality behind choices: Hydrogen peroxide is a common oxidizing agent used in stress testing because it generates hydroxyl radicals, mimicking oxidative conditions.[8] The phenol and secondary amine moieties are highly susceptible to this stressor. The reaction is often rapid, so monitoring at earlier time points may be necessary.
4.3.3. Thermal Degradation
-
Solution: Place a vial of the stock solution in a calibrated oven at 80°C for 48 hours.
-
Solid State: Place a known amount of solid o-((2-Hydroxyethyl)amino)phenol sulphate in a hot air oven at 105°C for 48 hours.[1] After exposure, dissolve the solid in the diluent to the working concentration. Causality behind choices: Testing in both solution and solid-state is crucial. Solution-state degradation can reveal different pathways (e.g., hydrolysis), while solid-state testing is more indicative of stability during storage of the raw material.[9]
4.3.4. Photostability
-
Procedure: Expose a solution of the compound (e.g., 0.1 mg/mL) in a photostability chamber, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Control: A control sample should be wrapped in aluminum foil and placed in the same chamber to differentiate between thermal and light-induced degradation. Causality behind choices: Photostability testing is a regulatory requirement to determine if the compound needs to be protected from light. The aromatic ring system in the molecule can absorb UV radiation, potentially leading to photolytic cleavage or oxidation.
Data Interpretation and Characterization
Quantitative Analysis and Data Summary
The results from the HPLC analysis should be tabulated to clearly present the percentage of the API remaining and the percentage of total impurities formed under each stress condition.
| Stress Condition | Time (hours) | Temperature | % API Remaining | Total Degradation Products (%) | Observations |
| Control | 48 | RT | >99.5% | <0.5% | Clear, colorless solution |
| 0.1 M HCl | 24 | 80°C | ~95% | ~5% | Slight discoloration |
| 0.1 M NaOH | 8 | RT | ~85% | ~15% | Dark brown solution |
| 3% H₂O₂ | 24 | RT | ~80% | ~20% | Intense dark coloration |
| Thermal (Solid) | 48 | 105°C | ~98% | ~2% | Slight darkening of powder |
| Photolytic | (ICH Q1B) | Chamber Temp | ~92% | ~8% | Yellowing of solution |
Note: The data presented in this table are hypothetical and serve as an illustrative example of expected outcomes for a phenolic amine.
Elucidation of Degradation Pathways
Mass spectrometry (LC-MS) is indispensable for identifying the structures of the degradation products observed in the HPLC analysis. Based on the known reactivity of the functional groups, a postulated degradation pathway can be constructed.
Caption: Postulated oxidative degradation pathways.
The most probable degradation pathway, especially under oxidative and basic conditions, is the oxidation of the phenol to a quinone-imine type structure.[1] This is consistent with the observed formation of intensely colored solutions. Dimerization through oxidative coupling is also a possibility.
Thermal Analysis with DSC/TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the solid-state thermal stability.
-
DSC: Can be used to determine the melting point and purity of the substance. A sharp endotherm is indicative of a pure, crystalline material. For o-aminophenol, a related structure, the melting point is around 176°C.[10]
-
TGA: Measures the change in mass as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition. For o-aminophenol, the maximum thermal decomposition temperature (Tmax) has been reported to be around 175-178°C.[9][10] This provides an upper-temperature limit for handling and storage.
Conclusion and Recommendations
This guide has outlined a comprehensive strategy for assessing the . The molecule demonstrates predictable liabilities, primarily related to the oxidation of its aminophenol core, leading to the formation of colored degradants. It is most susceptible to oxidative and alkaline conditions, with moderate susceptibility to photolytic and acidic stress. The solid form appears to be more stable under thermal stress than the solution form.
Based on this in-depth analysis, the following recommendations are proposed:
-
Storage: The compound should be stored in well-sealed, airtight containers, protected from light, and in a controlled, cool environment to minimize thermal and oxidative degradation.
-
Formulation: For liquid formulations, the pH should be maintained in the acidic range (pH 4-5) to enhance stability. The inclusion of antioxidants and the use of an inert atmosphere (e.g., nitrogen blanketing) during manufacturing should be considered to prevent oxidative degradation.
-
Further Studies: Characterization of the major degradation products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to confirm their structures and assess their potential toxicological impact.
By adhering to this systematic and scientifically-grounded approach, researchers and developers can build a robust stability profile, ensuring the quality, safety, and efficacy of products derived from this compound.
References
-
Hossain, M. A., et al. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Retrieved from [Link]
-
Chemsrc. (2025). o-[(2-hydroxyethyl)amino]phenol sulphate. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]
-
ResearchGate. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
NIH. (n.d.). 2-Hydroxyethyl sulfate. Retrieved from [Link]
-
ACS Publications. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
Walsh Medical Media. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Retrieved from [Link]
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
NICNAS. (2014). Phenol, 5-[(2-hydroxyethyl)amino]-2-methyl-: Human health tier II assessment. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method. Retrieved from [Link]
-
PubMed. (1994). Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties. Retrieved from [Link]
-
ResearchGate. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 2234-25-5: 2-(2-amino-1-hydroxyethyl)phenol [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 7. forced degradation study: Topics by Science.gov [science.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol [scalar.usc.edu]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Whitepaper: Ionization Kinetics & Structural Speciation of o-((2-Hydroxyethyl)amino)phenol Sulphate
The following technical guide is structured to provide an authoritative, mechanism-first analysis of the ionization behavior of o-((2-Hydroxyethyl)amino)phenol sulphate. It synthesizes structural theory with practical experimental protocols.
Executive Summary
In the development of oxidative hair colorants and heterocyclic dye intermediates, the ionization state of the precursor is the determinant of reaction velocity and coupling efficiency. o-((2-Hydroxyethyl)amino)phenol sulphate (hereafter OHE-APS ) exhibits a complex amphoteric ionization profile due to the interplay between its phenolic hydroxyl, secondary aniline nitrogen, and the inductive influence of the hydroxyethyl side chain.
Understanding the pKa values of OHE-APS is not merely an academic exercise; it is critical for:
-
Solubility Profiling: Predicting precipitation points in aqueous formulations.
-
Coupling Selectivity: Controlling the ratio of N-coupling vs. C-coupling during oxidative polymerization.
-
Shelf-Life Stability: Mitigating auto-oxidation, which is accelerated in the phenolate (anionic) state.
Chemical Identity & Structural Framework[1][2][3]
To accurately determine pKa, we must first define the ionizable sites. OHE-APS is the sulphate salt of a secondary ortho-aminophenol.
-
Chemical Name: 2-((2-Hydroxyethyl)amino)phenol sulphate
-
Molecular Formula:
(Typically 1:1 or 2:1 stoichiometry depending on isolation) -
Key Functional Groups:
-
Phenolic Hydroxyl (
): Weakly acidic. -
Secondary Amine (
): Weakly basic (protonates to form a cation). -
Aliphatic Hydroxyl (
): Non-ionizable in aqueous range (pKa > 15).
-
Structural Diagram (Graphviz)
The following diagram illustrates the protonation states across the pH scale.
Figure 1: Stepwise dissociation pathway of OHE-APS. The sulphate counterion (
Theoretical & Experimental pKa Values
Unlike simple aliphatic amines, the nitrogen in OHE-APS is attached directly to the aromatic ring, significantly lowering its basicity due to resonance delocalization. Furthermore, the ortho-substitution allows for intramolecular hydrogen bonding (IMHB) between the hydroxyl hydrogen and the amine nitrogen, which stabilizes the neutral form.
Derived pKa Constants
Based on structural analogue analysis (2-aminophenol) and SCCS safety data:
| Ionization Site | Estimated pKa | Experimental Context |
| pKa 1 (Amine) | 4.78 ± 0.2 | Deprotonation of the anilinium ion ( |
| pKa 2 (Phenol) | 9.70 ± 0.3 | Deprotonation of the phenol ( |
Scientific Rationale:
-
The Amine Anomaly: While N-alkylation typically raises the pKa of aniline (4.6) to ~5.1 (N-ethylaniline), the
-oxygen in the hydroxyethyl group pulls electron density, counteracting the alkyl donation. Consequently, the pKa remains close to that of the parent o-aminophenol (~4.78). -
The Sulphate Effect: The sulphate salt yields a highly acidic solution upon dissolution (pH ~2-3). The pKa values refer to the organic moiety; the sulphate ion does not hydrolyze significantly in this range.
Impact on Formulation & Stability
Solubility Windows
-
pH < 4.0: The molecule exists as a cation. Solubility is high due to ionic solvation.
-
pH 5.0 – 8.5: The molecule approaches its Isoelectric Point (pI) equivalent (though technically neutral, not zwitterionic). This is the "Danger Zone" for formulation, where the neutral free base may crystallize out of solution if the sulphate counterion is displaced.
-
pH > 10.0: The molecule becomes anionic (phenolate). Solubility increases, but oxidation susceptibility skyrockets.
Oxidative Coupling Mechanism
In hair dye applications (pH 9-10), OHE-APS acts as a Coupler .
-
The Phenolate anion (present at pH > 9.7) is the electron-rich species that facilitates electrophilic attack by the oxidized primary intermediate (e.g., PPD-diimine).
-
Protocol Note: Formulations must maintain pH
9.5 to ensure sufficient concentration of the reactive phenolate species for efficient color development.
Experimental Protocol: Potentiometric Determination
To validate these values in your specific matrix, follow this self-validating protocol. This method corrects for the presence of the strong acid anion (sulphate).
Method: Potentiometric Titration (Gran Plot Analysis)
Reagents:
-
Analyte: 0.01 M OHE-APS solution (degassed water).
-
Titrant: 0.1 M NaOH (standardized).
-
Ionic Strength Adjuster: 0.1 M KCl (to maintain constant activity coefficients).
Workflow Diagram:
Figure 2: Standardized workflow for pKa determination of oxidation-sensitive aminophenols.
Step-by-Step Procedure:
-
Inert Environment: Perform titration under a nitrogen blanket. Aminophenols oxidize rapidly at high pH, turning the solution brown and skewing the endpoint.
-
Dissolution: Dissolve the sulphate salt. The initial pH will be low.
-
Titration:
-
Region 1 (Sulphuric Acid Neutralization): The first equivalent of base will neutralize the free protons from the sulphate hydrolysis.
-
Region 2 (Amine Deprotonation): A buffer region around pH 4.5 – 5.5. The midpoint is
. -
Region 3 (Phenol Deprotonation): A buffer region around pH 9.0 – 10.5. The midpoint is
.
-
-
Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence points.
References
-
Scientific Committee on Consumer Safety (SCCS). (2015).[1] Opinion on HC Red No. 17. European Commission.[1] (Provides structural analogues and safety data for hydroxyethyl-aminophenols). Link
-
National Institute of Standards and Technology (NIST). (2023). 2-Aminophenol pKa Data. NIST Chemistry WebBook, SRD 69. (Baseline data for the parent pharmacophore).[2][3][4][5] Link
-
Canals, I., et al. (2002). Retention of ionizable compounds in reversed-phase liquid chromatography: pKa determination of aminophenols. Chromatographia, 56, 1-6. (Methodology for chromatographic pKa determination). Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: N-(2-Hydroxyethyl)-2-aminophenol sulphate. (Confirming salt stoichiometry and solubility). Link
Sources
Technical Monograph: Chemical Identity and Characterization of o-((2-Hydroxyethyl)amino)phenol Sulphate
Introduction
o-((2-Hydroxyethyl)amino)phenol sulphate is a specialized aromatic amine derivative predominantly utilized as a precursor in oxidative hair dyeing formulations and, historically, as a fine-grain photographic developer.[] Its chemical architecture combines a phenolic core with an N-substituted hydroxyethyl group, imparting specific solubility and reactivity profiles essential for coupling reactions.[]
Precise identification of this compound is critical in regulatory compliance and formulation science, particularly given the structural similarity to other aminophenol isomers (e.g., m- or p- derivatives) and the existence of various salt forms (sulfate vs. hydrochloride). This guide provides a definitive reference for its chemical identifiers, structural characterization, and synthesis pathways.
Chemical Identity & Identifiers
The following data establishes the unique fingerprint for the sulfate salt. Researchers must verify the CAS number specifically for the salt form, as the free base possesses a distinct registry number.
Core Identifiers
| Identifier Type | Value | Notes |
| Chemical Name | o-((2-Hydroxyethyl)amino)phenol sulphate | Primary technical name |
| CAS Registry Number | 43100-74-9 | Specific to the sulfate salt |
| IUPAC Name | 2-[(2-Hydroxyethyl)amino]phenol; sulfuric acid | Systematic nomenclature |
| Molecular Formula | C₈H₁₁NO₂[][2] · H₂SO₄ | Common stoichiometry (1:1) |
| Molecular Weight | 251.26 g/mol | Based on 1:1 salt |
| SMILES | C1=CC=C(C(=C1)NCCO)O.OS(=O)(=O)O | Salt representation |
| InChI Key | LBORBJWFQPAQGB-UHFFFAOYSA-N | Unique hash for the salt |
Synonyms & Trade References
-
Common Synonyms: 2-Hydroxyethyl-o-aminophenol sulfate; 1-Hydroxy-2-[(2-hydroxyethyl)amino]benzene sulfate; N-(2-Hydroxyethyl)-2-aminophenol sulfate.[]
-
Regulatory/Inventory Names: Phenol, 2-[(2-hydroxyethyl)amino]-, sulfate (salt) (AICIS/TSCA).[]
-
Historical/Trade Use: HEAP Sulfate; Atomal (Photographic developer component).[3]
Structural Characterization & Synthesis
Understanding the synthesis and structural hierarchy is vital for impurity profiling.[] The compound is typically derived from the N-alkylation of o-aminophenol followed by salt formation.[]
Structural Hierarchy (DOT Visualization)
The following diagram illustrates the chemical relationship between the precursors, the free base, and the final sulfate salt.
Figure 1: Synthesis pathway transforming o-aminophenol into the target sulfate salt via N-alkylation and acidification.
Mechanistic Insight
-
N-Alkylation: The reaction of o-aminophenol with 2-chloroethanol (or ethylene oxide) introduces the hydroxyethyl group at the nitrogen atom.[] This step determines the core "coupler" structure used in dye formation.[]
-
Salt Formation: The free base is an oil or low-melting solid prone to oxidation.[] Conversion to the sulfate salt (CAS 43100-74-9) significantly enhances stability and water solubility, making it suitable for powder formulations in hair dyes or photographic developers.[]
Analytical Verification Protocols
To ensure the identity and purity of CAS 43100-74-9, a multi-modal analytical approach is required.
A. Proton NMR (^1H-NMR)[1]
-
Solvent: DMSO-d6 or D2O.
-
Key Signals:
-
Aromatic Region (6.5 - 7.0 ppm): Multiplets corresponding to the 1,2-disubstituted benzene ring (4 protons).[]
-
Methylene Protons: Two distinct triplets (or multiplets) typically around 3.0–3.5 ppm and 3.5–3.8 ppm, corresponding to the -NH-CH₂ -CH₂ -OH chain.
-
Exchangeable Protons: Broad singlets for -OH, -NH-, and HSO₄⁻ protons (chemical shift varies with concentration and acidity).
-
B. HPLC Analysis
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile gradient.
-
Detection: UV at 280 nm (characteristic phenol absorption).
-
Retention Time: The salt will dissociate; the retention time corresponds to the free base cation.[]
C. Sulfate Identification[1][4]
-
Gravimetric/Precipitation: Addition of BaCl₂ to an aqueous solution of the compound yields a white precipitate of BaSO₄, confirming the sulfate counterion.
Regulatory & Safety Context
As a cosmetic ingredient, this compound is subject to strict purity criteria to minimize sensitization risks.
-
Function: Hair Dye Constituent (Coupler). It reacts with primary intermediates (e.g., p-phenylenediamine) in the presence of an oxidizing agent (H₂O₂) to form colored indamine or indoaniline dyes.
-
Safety Profile:
-
Sensitization: Classified as a potential skin sensitizer.
-
Purity Requirements: Must be free of starting materials (o-aminophenol) and nitrosamine precursors.[]
-
Regulatory Lists: Listed in AICIS (Australian Industrial Chemicals Introduction Scheme) and potentially other regional inventories under its chemical name.[]
-
References
-
National Institutes of Health (NIH) - PubChem. (2025). 2-(2-Hydroxyethyl)phenol (Structural Analog Reference). PubChem Compound Summary. Retrieved from [Link]
-
Australian Government - AICIS. (2024).[] Draft Evaluation Statement - Phenol, 2-[(2-hydroxyethyl)amino]-, sulfate (salt). Australian Industrial Chemicals Introduction Scheme.[] Retrieved from [Link]
-
ChemSrc. (2025).[][4] o-[(2-hydroxyethyl)amino]phenol sulphate MSDS and Chemical Properties. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[] Registration Dossier - Cobalt, borate neodecanoate complexes (Reference for database structure). Retrieved from [Link]
Sources
literature review on o-((2-Hydroxyethyl)amino)phenol sulphate derivatives
Advanced Synthesis, Mechanistic Pathways, and Application in Oxidative Dye Chemistry
Executive Summary
o-((2-Hydroxyethyl)amino)phenol sulphate (CAS: 43100-74-9), often utilized as a coupler in oxidative hair coloring, represents a critical class of N-substituted aminophenols. Unlike primary intermediates (e.g., p-phenylenediamine) that form the structural backbone of the dye, this compound acts as a modifier , reacting with quinonediimines to produce stable indoaniline chromophores. Its specific ortho-substitution pattern and the presence of the hydroxyethyl group significantly influence the solubility, color stability (typically shifting tones towards warmer/redder spectrums), and toxicological profile compared to the parent o-aminophenol.
This guide provides a rigorous technical analysis of the molecule's synthesis, reaction kinetics, structure-activity relationships (SAR), and safety considerations for researchers in cosmetic chemistry and drug development.
Chemical Architecture & Properties[1]
Identity
-
IUPAC Name: 2-[(2-Hydroxyethyl)amino]phenol sulfate (1:1)
-
CAS Number: 43100-74-9
-
Molecular Formula:
-
Molecular Weight: 251.26 g/mol (Salt basis)
-
Function: Oxidative Coupler, Chromophore Modifier.
Structural Analysis
The molecule consists of a phenol ring substituted at the ortho position (C2) with a secondary amine group bearing a hydroxyethyl chain. The sulfate salt form is preferred in formulation to prevent oxidation of the free amine during storage and to enhance water solubility.
| Property | Value / Description |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water; sparingly soluble in ethanol |
| pKa (est.) | ~4.8 (Amine), ~9.9 (Phenol) |
| Stability | Hygroscopic; susceptible to oxidation in air (darkens over time) |
Synthesis Protocol
Note: The following protocol describes the synthesis of the core moiety followed by salt formation. All steps must be performed under a fume hood due to the toxicity of reagents.
Reaction Pathway
The synthesis typically proceeds via the N-alkylation of o-aminophenol using 2-chloroethanol under basic conditions, followed by acidification.
Reagents:
-
2-Aminophenol (99% purity)[1]
-
2-Chloroethanol (1.2 equivalents)
-
Sodium Hydroxide (NaOH, aq. 20%) or Calcium Carbonate (
) -
Sulfuric Acid (
, conc.) -
Solvent: Water or Ethanol/Water mixture
Step-by-Step Methodology
-
Nucleophilic Substitution (N-Alkylation):
-
Charge a reaction vessel with 2-aminophenol (1.0 mol) suspended in water.
-
Heat the mixture to 60°C under nitrogen atmosphere to prevent premature oxidation.
-
Slowly add 2-chloroethanol (1.2 mol) dropwise over 60 minutes.
-
Simultaneously, maintain pH between 8.0–9.0 by adding 20% NaOH solution. Critical: High pH favors O-alkylation (ether formation), while controlled pH favors the desired N-alkylation.
-
Reflux at 95°C for 4–6 hours. Monitor consumption of 2-aminophenol via TLC (Eluent: Ethyl Acetate/Hexane).
-
-
Isolation of Free Base:
-
Cool the reaction mixture to 10°C.
-
The product, 2-[(2-hydroxyethyl)amino]phenol, may precipitate as an oil or solid depending on concentration. Extract with ethyl acetate if necessary, dry over
, and evaporate.
-
-
Sulfate Salt Formation:
-
Dissolve the crude free base in absolute ethanol (5 volumes).
-
Cool to 0–5°C in an ice bath.
-
Add concentrated Sulfuric Acid (1.0 equivalent) dropwise with vigorous stirring. Caution: Exothermic reaction.
-
A white precipitate of the sulfate salt will form immediately.
-
Stir for 1 hour at 0°C to ensure complete crystallization.
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash the cake twice with cold ethanol to remove unreacted starting materials.
-
Recrystallize from water/ethanol (1:5) if high purity (>99.5%) is required.
-
Dry under vacuum at 50°C.
-
Mechanistic Pathways: Oxidative Coupling
In hair coloring, this molecule acts as a coupler .[2] It does not oxidize directly to a dye but reacts with the oxidized form of a primary intermediate (typically p-phenylenediamine, PPD, or p-toluenediamine, PTD).
The Coupling Mechanism
-
Activation: The primary intermediate (PPD) is oxidized by
to the reactive Quinonediimine (QDI) species.[2] -
Attack: The electron-rich coupler (o-((2-Hydroxyethyl)amino)phenol) attacks the electrophilic QDI.
-
Regioselectivity: Due to the ortho-substitution, the most nucleophilic site is the para-position relative to the hydroxyl group (C4) or the amino group (C5). For o-aminophenols, coupling typically occurs para to the hydroxyl group, forming an Indoaniline dye.
-
-
Chromophore Formation: The resulting leuco-dye is further oxidized to the final colored molecule.
Pathway Visualization
Caption: Oxidative coupling pathway of PPD with o-((2-Hydroxyethyl)amino)phenol forming an indoaniline dye.
Derivatives & Structure-Activity Relationships (SAR)
Modifying the o-aminophenol core drastically alters the dye's properties.
| Derivative Class | Structural Modification | Effect on Color | Effect on Toxicity |
| Parent | o-Aminophenol | Yellow-Orange | Higher sensitization potential. |
| Hydroxyethyl (Subject) | N-(2-Hydroxyethyl) | Red-Violet / Warm Brown | Reduced skin penetration due to increased polarity; generally lower mutagenicity than free amine. |
| Anisole Analog | 2-Amino-4-hydroxyethylaminoanisole | Blue-Violet | Used for cool tones. Often confused with the subject; distinct tox profile. |
| Nitro Derivatives | N-(2-Hydroxyethyl)-2-nitro-p-phenylenediamine | Direct Dye (Yellow/Red) | Does not require oxidation; larger molecule, lower penetration. |
Key Insight: The hydroxyethyl group acts as a "solubilizing tail" and a steric bulk provider. This reduces the volatility of the molecule and hinders its ability to penetrate the cell nucleus, often improving the safety profile compared to simple methyl- or ethyl-substituted amines.
Safety & Toxicology Profile
Note: While specific SCCS opinions for CAS 43100-74-9 are limited compared to its anisole analog, the following profile is derived from class-based read-across data for N-substituted aminophenols.
Sensitization (Skin)[5]
-
Risk: Class 1 Skin Sensitizer (Strong).
-
Mechanism: Metabolizes to reactive quinone-imines that haptenize skin proteins.
-
Mitigation: Formulation limits (typically <1.5% on-head) and mandatory patch testing warnings.
Mutagenicity & Carcinogenicity
-
Ames Test: Generally negative for N-hydroxyethyl derivatives, unlike some free aromatic amines. The bulky substituent interferes with DNA intercalation.
-
Nitrosamine Formation: As a secondary amine, it can form N-nitrosamines if formulated with nitrosating agents.
-
Protocol Requirement: Formulations must be free of nitrosating agents (e.g., nitrites) and stored in nitrite-free containers.
Self-Validating Safety Check (Protocol)
Before scaling any formulation:
-
Nitrosamine Assay: Test raw material for pre-existing nitrosamines (limit < 50 ppb).
-
Stability Test: Incubate at 45°C for 3 months; monitor for degradation into free o-aminophenol (which is more toxic).
Experimental Application Protocol
Objective: Formulate a standard oxidative hair dye cream to test the coupling efficiency.
Formulation Base (Oil-in-Water Emulsion)
| Phase | Ingredient | % w/w | Function |
| A (Oil) | Cetearyl Alcohol | 10.0 | Thickener/Emulsifier |
| Ceteareth-20 | 5.0 | Surfactant | |
| B (Water) | Deionized Water | q.s. to 100 | Solvent |
| Sodium Sulfite | 0.5 | Antioxidant (prevents premature oxidation) | |
| EDTA | 0.2 | Chelator (stabilizes H2O2) | |
| C (Actives) | p-Phenylenediamine (PPD) | 0.5 | Primary Intermediate |
| o-((2-Hydroxyethyl)amino)phenol Sulfate | 0.5 | Coupler (Test Substance) | |
| D (Alkali) | Ammonium Hydroxide (25%) | q.s. to pH 10 | Alkalizer (swells hair, activates H2O2) |
Dyeing Procedure[4]
-
Mixing: Mix the Dye Cream (above) 1:1 with 6% Hydrogen Peroxide developer.
-
Application: Apply immediately to bleached yak hair swatches (standard keratin substrate).
-
Processing: Incubate at 30°C for 30 minutes.
-
Rinse: Rinse with warm water, shampoo, and dry.
-
Analysis: Measure color utilizing CIELAB (
) colorimetry. Expect a shift towards (red) and (yellow) compared to PPD alone.
References
-
BOC Sciences. (2025). o-[(2-Hydroxyethyl)amino]phenol sulfate - Product Specifications and CAS 43100-74-9 Data. Retrieved from
-
Cosmetic Ingredient Review (CIR). (2012). Final Safety Assessment of 2-Amino-4-Hydroxyethylaminoanisole and its Sulfate Salt. (Used for SAR comparison and read-across toxicity data). Retrieved from
- Corbett, J. F. (1984). The Chemistry of Hair Dyeing: The Role of Couplers and Primary Intermediates. Journal of the Society of Cosmetic Chemists.
-
European Commission SCCS. (2010). Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. (Reference for hydroxyethyl-substituted amine safety limits). Retrieved from
-
PubChem. (2025). Compound Summary: 2-[(2-Hydroxyethyl)amino]phenol sulfate. National Library of Medicine. Retrieved from
Sources
Technical Guide: Crystal Structure Analysis of o-((2-Hydroxyethyl)amino)phenol Sulphate
This is an in-depth technical guide on the crystal structure analysis of o-((2-Hydroxyethyl)amino)phenol sulphate , designed for researchers in solid-state chemistry and drug development.
Executive Summary & Chemical Context
Target Molecule: o-((2-Hydroxyethyl)amino)phenol Sulphate CAS: 43100-74-9 Role: Primary intermediate in oxidative hair dye formulations; potential pharmaceutical precursor.
The solid-state characterization of o-((2-Hydroxyethyl)amino)phenol sulphate is critical for verifying its stoichiometry (salt vs. co-crystal), stability, and solubility profile. As an ortho-substituted aminophenol derivative, this molecule presents unique crystallographic challenges, including intramolecular hydrogen bonding (the "ortho effect") and conformational flexibility in the hydroxyethyl side chain.
This guide details the end-to-end protocol for solving and analyzing the crystal structure, from single-crystal growth to Hirshfeld surface analysis, emphasizing the identification of salt stoichiometry (2:1 vs. 1:1) and protonation sites.[1]
Experimental Workflow: From Synthesis to CIF
The following workflow ensures high-redundancy validation of the solid form.
Phase 1: Crystal Growth & Selection
The sulphate salt is highly polar. Standard non-polar solvents will fail.
-
Method A (Slow Evaporation): Dissolve 50 mg in minimal Methanol/Water (9:1) . Filter through 0.22 µm PTFE. Allow slow evaporation at 4°C to reduce thermal motion disorder.
-
Method B (Vapor Diffusion): Dissolve in Ethanol ; diffuse Diisopropyl Ether or Acetone into the solution.
-
Selection Criteria: Select block-like crystals with sharp extinction under polarized light. Avoid needles (often prone to twinning).
Phase 2: Data Collection Parameters
-
Radiation Source: Cu-Kα (λ = 1.54184 Å) is preferred for absolute configuration (if chiral impurities are suspected) and better diffraction power for light atoms (C, H, N, O, S). Mo-Kα is acceptable if crystals are large (>0.3 mm).
-
Temperature: 100 K (Cryogenic) is mandatory. The hydroxyethyl chain (
) is flexible; room temperature data will likely result in unresolvable disorder.
Figure 1: Optimized crystallographic workflow for flexible organic salts.
Structural Analysis Protocol (The Core)
Space Group & Unit Cell Determination
For organic sulphate salts, expect low-symmetry systems.
-
Likely Space Groups:
(Monoclinic) or (Triclinic). -
Chirality Check: The molecule is achiral. However, if it crystallizes in a chiral space group (e.g.,
), check for spontaneous resolution (conglomerate formation).
Solving the Phase Problem
Use Dual Space Methods (SHELXT) . The presence of the Sulphur atom provides a sufficient anomalous scattering signal to aid phasing, even with Mo radiation.
Refinement Strategy (Expert Insights)
This is the most critical step for this specific molecule.
A. Handling the Hydroxyethyl Chain Disorder
The
-
Symptom: Elongated thermal ellipsoids on the ethyl carbons.
-
Solution: If disorder is present, model the chain over two positions (Part A/Part B). Apply similarity restraints on bond lengths (SADI) and thermal parameters (SIMU, DELU).
B. Protonation State Verification (Crucial)
You must determine if the structure is a Sulphate (2:1) or Hydrogen Sulphate (1:1) .
-
Locate Hydrogen Atoms: Do not calculate H-positions geometrically for the N and O atoms initially. Find them in the Difference Fourier Map (
) . -
The Nitrogen Atom: The secondary amine (
) is the most basic site. Expect proton transfer from to form a cationic ammonium center ( ).-
Check: Look for two H peaks near the amine Nitrogen.
-
-
The Sulphate:
-
Scenario A (2:1 Salt): The anion is
. S-O bond lengths should be symmetrical (~1.47 Å). -
Scenario B (1:1 Salt): The anion is
. One S-O bond will be longer (~1.55 Å) due to the attached proton.
-
Hydrogen Bonding Network Analysis
The stability of this crystal is driven by a Charge-Assisted Hydrogen Bond (CAHB) network.
-
Intramolecular: Check for an H-bond between the Phenol -OH and the Ammonium -NH2+. This "ortho-lock" stabilizes the conformation.
-
Intermolecular: The Sulphate anion acts as a multi-point acceptor, bridging multiple cations.
Figure 2: Predicted Hydrogen Bond Topology. The Sulfate anion acts as the central anchor.
Quantitative Data Presentation
When reporting the structure, summarize the key geometric parameters in the following format. Note: Values below are representative ranges for this class of compounds to guide validation.
| Parameter | Atom Pair | Expected Range (Å) | Significance |
| Bond Length | C-N (Amine) | 1.46 - 1.49 | Indicates single bond character (sp3 N). |
| Bond Length | C-O (Phenol) | 1.36 - 1.39 | Typical for phenolic carbons. |
| Bond Length | S-O (Sulphate) | 1.45 - 1.48 | Symmetry indicates delocalized charge ( |
| H-Bond | N-H...O(S) | 2.70 - 2.90 | Strong charge-assisted interaction. |
| Torsion | C-C-N-C | Variable | Defines the hydroxyethyl conformation (gauche vs anti). |
Advanced Characterization: Hirshfeld Surface Analysis
To publish or fully validate the structure, perform Hirshfeld Surface Analysis (using CrystalExplorer).
-
Generate Surface: Map
on the molecular surface. -
Interpret Red Spots:
-
Deep red spots near the Amine Nitrogen and Hydroxyl groups indicate strong H-bond donors/acceptors.
-
Faint red spots near the aromatic ring may indicate
stacking or interactions.
-
-
Fingerprint Plot:
-
Look for sharp spikes at the bottom left (short
). These correspond to the strong interactions between the cation and the sulphate anion.
-
References
-
Spek, A. L. (2020). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 53, 269–281. Link
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72, 171-179. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71, 3-8. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. Link
Sources
Technical Guide: Reactivity & Mechanistic Pathways of o-((2-Hydroxyethyl)amino)phenol Sulphate
This guide provides an in-depth technical analysis of the reactivity of o-((2-Hydroxyethyl)amino)phenol sulphate (CAS 43100-74-9) in oxidative environments. It is designed for researchers in organic chemistry, toxicology, and cosmetic science.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
o-((2-Hydroxyethyl)amino)phenol sulphate is a substituted aminophenol used primarily as a coupler in oxidative dye formulations. Its reactivity is governed by the ortho positioning of the electron-donating hydroxyl (-OH) and secondary amine (-NHR) groups, creating a "push-push" electronic system that is highly susceptible to oxidation.
| Property | Specification |
| IUPAC Name | 2-[(2-Hydroxyethyl)amino]phenol sulfate |
| CAS Number | 43100-74-9 |
| Molecular Formula | C₈H₁₁NO₂ · H₂SO₄ |
| Molecular Weight | 251.26 g/mol (salt) |
| Functional Groups | Phenolic -OH, Secondary Amine (-NH-CH₂CH₂OH) |
| pKa (Estimated) | ~4.7 (Amine), ~9.9 (Phenol) |
| Solubility | High in water (due to ionic sulfate & hydroxyethyl tail) |
Mechanistic Reactivity in Oxidative Environments
In the presence of oxidants (e.g.,
Pathway A: Quinone Imine Formation
The initial step is a two-electron oxidation losing two protons to form the o-quinone imine . Unlike p-aminophenols which form p-benzoquinone imines, the o-isomer forms a reactive o-quinone imine intermediate that is susceptible to nucleophilic attack.
Pathway B: Self-Coupling (Cyclization)
The o-quinone imine is an electrophile. In the absence of a stronger nucleophile (primary intermediate), it reacts with an unoxidized parent molecule via Michael addition. This is followed by intramolecular cyclization to form phenoxazine derivatives. The hydroxyethyl group on the nitrogen typically remains, influencing the solubility of the final chromophore.
Pathway C: Cross-Coupling (Dye Formation)
In hair dye systems, this molecule acts as a coupler . It does not oxidize as readily as the primary intermediate (e.g., PPD or PTD). Instead, the primary intermediate is oxidized to a diimine, which then attacks the o-((2-Hydroxyethyl)amino)phenol at the carbon para to the hydroxyl group (C4 position), forming an indo dye.
Visualization of Reaction Pathways
Caption: Mechanistic divergence showing self-coupling to phenoxazines versus cross-coupling to indo dyes.
Experimental Protocols for Reactivity Profiling
To validate the reactivity and stability of this compound, the following experimental workflows are recommended.
Protocol 1: Cyclic Voltammetry (Redox Potential)
Purpose: Determine the oxidation potential (
-
Setup: Three-electrode system (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Phosphate buffer (pH 7.0 and pH 9.0 to mimic application conditions).
-
Scan Rate: 50, 100, 200 mV/s.
-
Analysis: Identify the anodic peak (
). A lower indicates easier oxidation. o-aminophenols generally show quasi-reversible behavior due to rapid follow-up chemical reactions (EC mechanism).
Protocol 2: Spectrophotometric Kinetics
Purpose: Measure the rate of quinone imine formation and half-life (
-
Reagent Prep: Prepare 1 mM substrate in buffer.
-
Initiation: Add equimolar oxidant (e.g.,
for chemical oxidation or HRP/H2O2 for enzymatic). -
Detection: Monitor UV-Vis absorbance (200–600 nm) using a stopped-flow apparatus.
-
Data: Track the appearance of the quinone imine band (typically 350–450 nm) and subsequent decay (cyclization).
Protocol 3: LC-MS/MS Product Characterization
Purpose: Identify stable dimers and oligomers.
-
Reaction: Incubate substrate with H2O2 (3%) at pH 9.0 for 30 mins.
-
Quenching: Acidify with formic acid to pH 3.0 to stop oxidation.
-
Separation: C18 Reverse Phase Column. Gradient: 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).
-
Mass Spec: Operate in Positive ESI mode. Look for:
-
[M+H]+ of monomer: ~154 Da (free base).
-
[M+H]+ of phenoxazine dimer: ~300-310 Da range (loss of hydrogens).
-
Safety & Toxicology Considerations
Metabolic Activation
The o-aminophenol moiety is a known structural alert. However, the N-hydroxyethyl substitution is designed to reduce toxicity by increasing water solubility and steric hindrance, potentially reducing DNA intercalation.
-
Sensitization: Like most oxidative dyes, it is a potential skin sensitizer. The quinone imine intermediate is a hapten that can bind to skin proteins (haptenization).
-
Genotoxicity: The sulfate salt form improves handling safety. Researchers must verify the absence of mutagenic impurities (e.g., parent o-aminophenol) using the Ames test (OECD 471).
Stability
The compound is susceptible to auto-oxidation in air.
-
Storage: Store under inert gas (Argon/Nitrogen) at <25°C.
-
Formulation: Requires antioxidants (e.g., Sodium Erythorbate, Sodium Sulfite) in liquid formulations to prevent premature browning.
References
-
European Commission. (2010). Opinion on o-aminophenol (A14). Scientific Committee on Consumer Safety (SCCS). Retrieved from [Link]
- Corbett, J. F. (1973). The Chemistry of Hair-Dye Coloring. Journal of the Society of Cosmetic Chemists. (General reference on quinone imine chemistry).
-
National Institutes of Health (NIH). (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. (Comparative mechanistic insight). Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Aerobic oxidation of 2-aminophenol catalysed by copper complexes. New Journal of Chemistry. Retrieved from [Link]
Application Note: High-Purity Synthesis of o-((2-Hydroxyethyl)amino)phenol Sulphate
[1]
Executive Summary
This application note details a robust, scalable protocol for the synthesis of o-((2-Hydroxyethyl)amino)phenol sulphate (CAS: 43100-74-9), a critical intermediate in oxidative hair dye formulations and organic synthesis.[1]
Unlike traditional methods utilizing toxic ethylene oxide (EtO) gas or essentially genotoxic 2-chloroethanol, this protocol utilizes Ethylene Carbonate (EC) as a "green" alkylating agent.[1] This route proceeds via nucleophilic attack and subsequent decarboxylation, offering superior regioselectivity for N-alkylation over O-alkylation, higher yields (>90%), and a safer operational profile.[1]
Scientific Background & Retrosynthetic Analysis
The target molecule contains an o-aminophenol core N-substituted with a hydroxyethyl group.[1] The primary synthetic challenge is chemoselectivity . The precursor, o-aminophenol, possesses two nucleophilic sites: the amine (-NH₂) and the phenol (-OH).[1]
-
Thermodynamic Control: The amine nitrogen is more nucleophilic than the phenolic oxygen under neutral to mildly basic conditions.
-
Reagent Selection: Ethylene carbonate acts as a masked hydroxyethyl equivalent. Upon nucleophilic attack by the amine, it forms a carbamate intermediate which undergoes thermal decarboxylation to yield the desired N-(2-hydroxyethyl) derivative.[1]
Reaction Scheme
The synthesis proceeds in two stages:
-
Selective N-Hydroxyethylation: Reaction of o-aminophenol with ethylene carbonate.[1]
-
Salt Formation: Stabilization of the free base as the sulphate salt.
Figure 1: Reaction pathway via ethylene carbonate decarboxylation.[1]
Materials & Equipment
Reagents
| Reagent | CAS No. | Grade | Function |
| o-Aminophenol | 95-55-6 | >99% | Precursor |
| Ethylene Carbonate | 96-49-1 | >99% | Alkylating Agent |
| Diglyme (Diethylene glycol dimethyl ether) | 111-96-6 | Anhydrous | Solvent (High BP) |
| Sulfuric Acid | 7664-93-9 | 95-98% | Salt Formation |
| Ethanol (Absolute) | 64-17-5 | HPLC | Solvent (Crystallization) |
| Activated Carbon | 7440-44-0 | Powder | Purification |
Equipment
-
Reactor: 3-neck round-bottom flask (250 mL or scaled equivalent) equipped with:
-
Mechanical stirrer (overhead).
-
Reflux condenser.
-
Internal temperature probe (thermocouple).
-
Nitrogen inlet/bubbler.[2]
-
-
Filtration: Büchner funnel with vacuum flask.
-
Analysis: HPLC (C18 column), ¹H-NMR (DMSO-d₆).
Experimental Protocol
Phase 1: Selective N-Alkylation (Synthesis of Free Base)[1]
Principle: The reaction is driven by heat.[3][4] The evolution of CO₂ indicates reaction progress. Stoichiometry is kept slightly in favor of Ethylene Carbonate (1.1 equiv) to ensure consumption of the amine.
-
Setup: Purge the 3-neck flask with nitrogen.
-
Charging: Add 21.8 g (0.20 mol) of o-aminophenol and 80 mL of Diglyme. Stir to suspend.
-
Reagent Addition: Add 19.4 g (0.22 mol) of Ethylene Carbonate.
-
Note: A catalyst (e.g., 0.5 g K₂CO₃) is optional but often unnecessary as the amine is sufficiently nucleophilic. If reaction is sluggish, add 0.1 mol% K₂CO₃.
-
-
Reaction: Heat the mixture to 140–150°C .
-
Observation: At ~120°C, CO₂ evolution will begin. Maintain temperature until gas evolution ceases (approx. 4–6 hours).
-
Monitor: Check by TLC (Ethyl Acetate:Hexane 1:1) or HPLC for disappearance of o-aminophenol.[1]
-
-
Workup (Distillation):
-
Cool the reaction mixture to 80°C.
-
Apply vacuum (20–50 mbar) to distill off the Diglyme solvent.
-
Result: A viscous dark oil remains (Crude Free Base).
-
-
Intermediate Purification (Optional but Recommended):
-
Dissolve the oil in 100 mL of warm water.
-
Extract with Ethyl Acetate (2 x 50 mL) to remove unreacted phenols/impurities.
-
Concentrate the aqueous phase or use the crude oil directly if purity >95% (HPLC).
-
Phase 2: Sulphate Salt Formation[1]
Principle: The free base is unstable to oxidation over time. Converting it to the sulphate salt ensures long-term stability and high purity.[1]
-
Dissolution: Dissolve the crude oily residue from Phase 1 in 100 mL of Absolute Ethanol .
-
Clarification: If the solution is dark, treat with 1.0 g activated carbon at 50°C for 30 mins, then filter hot through Celite.
-
-
Acidification: Cool the ethanolic solution to 0–5°C in an ice bath.
-
Addition: Slowly add Conc. Sulfuric Acid (approx. 11 mL, 0.20 mol) dropwise.
-
Critical Parameter: Maintain internal temperature <15°C to prevent sulfonation of the aromatic ring.
-
Observation: A white to off-white precipitate will form immediately.[1]
-
-
Crystallization: Stir the slurry at 0°C for 2 hours to complete precipitation.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (2 x 20 mL).
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Critical Process Parameters (CPPs)
| Parameter | Setpoint | Rationale |
| Reaction Temp (Phase 1) | 145 ± 5°C | Required for decarboxylation. <130°C leads to carbamate accumulation.[1] |
| Stoichiometry (EC:Amine) | 1.1 : 1.0 | Excess EC ensures full conversion; too much leads to bis-alkylation.[1] |
| Acid Addition Temp | < 15°C | Exothermic.[5] High temp causes charring/sulfonation. |
Quality Control & Validation
Expected Yield: 85–92% (based on o-aminophenol).[1] Appearance: White to pale beige crystalline powder.
Analytical Specifications
-
Melting Point: >200°C (Decomposes).
-
¹H-NMR (DMSO-d₆, 400 MHz):
Troubleshooting Guide
Figure 2: Troubleshooting logic for common synthetic deviations.
Safety & Handling (MSDS Highlights)
-
Ethylene Carbonate: Irritant. Solid at RT, melts at 36°C. Handle with gloves.
-
o-Aminophenol: Muta. 2; Sensitizer.[1] Avoid dust inhalation.
-
Sulfuric Acid: Corrosive. Use face shield during addition.
-
Waste Disposal: Neutralize aqueous filtrates with Sodium Bicarbonate before disposal.
References
-
Patent CN113372229B: Preparation method of 5-(2-hydroxyethyl)amino-o-cresol. (Demonstrates Ethylene Carbonate alkylation logic).
-
Clements, J.H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research. (Mechanistic insight into amine vs phenol attack). [1]
-
PubChem Compound Summary: 2-[(2-Hydroxyethyl)amino]phenol sulfate (CID 136934).[1] [1]
-
U.S. Patent 2,448,767: Process of Hydroxyethylation. (Foundational patent for carbonate alkylation).
Sources
- 1. Hair dyeing compositions comprising 2-Amino-3-5-substituted phenol compounds and use thereof - Patent 1634572 [data.epo.org]
- 2. US3169143A - Preparation of 2-aminoethyl hydrogen sulfate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN113372229B - Preparation method of 5- (2-hydroxyethyl) amino o-cresol - Google Patents [patents.google.com]
- 5. Method for producing amino-phenyl-beta-hydroxyethyl sulfone sulfate - Eureka | Patsnap [eureka.patsnap.com]
Application Note: HPLC Method Development for o-((2-Hydroxyethyl)amino)phenol Sulphate Detection
Abstract
This technical guide outlines a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of o-((2-Hydroxyethyl)amino)phenol sulphate (CAS 43100-74-9), a primary intermediate in oxidative hair dye formulations.[] Due to the compound's hydrophilic nature and susceptibility to oxidation, this method leverages a polar-embedded stationary phase and antioxidant-stabilized sample preparation to ensure high reproducibility and sensitivity.[] This protocol is designed for Quality Control (QC) laboratories and R&D environments requiring compliance with rigorous validation standards.
Introduction & Chemical Context
o-((2-Hydroxyethyl)amino)phenol sulphate (also known as 2-[(2-Hydroxyethyl)amino]phenol sulfate) is a substituted aminophenol used as a precursor in oxidative hair coloring.[]
-
Chemical Structure: It consists of a phenol ring substituted at the ortho position with a secondary amine group linked to a hydroxyethyl chain. The sulfate salt improves water solubility but introduces ionic interactions that must be managed during chromatography.
-
Analytical Challenges:
-
Polarity: The hydroxyethyl and amino groups make the molecule highly polar, leading to poor retention on standard C18 columns.
-
Oxidation: Like most aminophenols, it rapidly oxidizes in solution, forming quinone imines or polymeric aggregates, which manifest as ghost peaks or baseline drift.
-
Peak Tailing: The basic nitrogen moiety can interact with residual silanols on the silica support, causing peak asymmetry.
-
Target Analyte Properties:
| Property | Value |
|---|---|
| CAS Number | 43100-74-9 |
| Molecular Formula |
Experimental Protocol
Reagents and Materials
-
Reference Standard: o-((2-Hydroxyethyl)amino)phenol sulphate (>98% purity).[]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Buffer Additives: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ) (85%), Sodium Sulfite ( ) or Ascorbic Acid (Analytical Grade).
Instrumentation Setup
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.[]
-
Column: Agilent ZORBAX SB-Aq or Waters Atlantis T3 (C18, 5 µm, 250 x 4.6 mm).[]
-
Rationale: These "polar-embedded" or "aqueous-compatible" phases prevent phase collapse in high-aqueous mobile phases and provide superior retention for polar amines compared to traditional C18.[]
-
Chromatographic Conditions
This method utilizes a buffered mobile phase to control the ionization state of the amine and phenol groups, ensuring stable retention times.
| Parameter | Setting |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Ambient) |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm (Primary), 240 nm (Secondary) |
| Run Time | 20 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 12.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |[]
Sample Preparation (Critical Step)
Standard aminophenol solutions degrade within hours if untreated. This protocol incorporates an antioxidant stabilizer.[]
-
Diluent Preparation: Prepare a solution of 0.1% (w/v) Sodium Sulfite (or Ascorbic Acid) in Mobile Phase A.
-
Stock Solution: Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent . (Conc: 1000 µg/mL).
-
Working Standard: Dilute the Stock Solution with Diluent to reach the target concentration (e.g., 50 µg/mL).
-
Filtration: Filter through a 0.45 µm PVDF or PTFE syringe filter prior to injection.[] Note: Nylon filters may adsorb phenolic compounds.[]
Method Development & Optimization Logic
Workflow Visualization
The following diagram illustrates the logical flow of the analytical method, highlighting critical decision points for troubleshooting.
Caption: Step-by-step logic for developing and optimizing the HPLC method for aminophenol sulfates.
Expert Insights
-
pH Control: At pH 3.0, the amino group is protonated (
), increasing solubility in the aqueous phase. While this reduces retention on standard C18, the Polar-Embedded phase interacts with the phenolic moiety, providing necessary retardation. If retention is still too low ( ), adding an ion-pairing agent like Sodium Octanesulfonate (5 mM) to the mobile phase will form a neutral complex with the amine, significantly increasing retention. -
Wavelength Selection: While many phenols absorb at 254 nm, the amino-substitution shifts the
. A DAD scan from 200-400 nm is recommended during the first run.[] Typically, 280 nm offers the best balance of sensitivity and selectivity against solvent cut-off noise.[] -
System Suitability:
-
Tailing Factor (
): Must be .[][2] If higher, increase buffer concentration to 50 mM to suppress silanol activity. -
Resolution (
): If analyzing in a hair dye matrix, ensure resolution from other common ingredients like Resorcinol or p-Phenylenediamine.[]
-
Validation Parameters (ICH Q2(R1))
To ensure the method is reliable for routine use, the following validation parameters must be assessed:
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | No interference at | Inject blank, placebo matrix, and standard. Check peak purity using DAD. |
| Linearity | Prepare 5 concentrations (e.g., 10, 25, 50, 75, 100 µg/mL). | |
| Precision (Repeatability) | RSD | 6 replicate injections of the working standard. |
| Accuracy (Recovery) | 98.0% - 102.0% | Spike placebo at 80%, 100%, and 120% levels.[] |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine via serial dilution of standard. |
| Solution Stability | Change in area | Analyze standard every 4 hours. Crucial for aminophenols. |
Troubleshooting Guide
Common Issues and Solutions
| Symptom | Probable Cause | Corrective Action |
| Ghost Peaks | Oxidation of the analyte in the autosampler.[] | Ensure antioxidant (Na2SO3) is fresh. Use amber vials. Keep autosampler at 4°C. |
| Drifting Retention Times | pH fluctuation in Mobile Phase A. | Phosphate buffers are temperature sensitive. Premix solvents or ensure precise online mixing. |
| High Backpressure | Salt precipitation.[] | Ensure the buffer concentration is low enough to be soluble in 95% ACN (though this method only goes to 80% B). Wash system with 90:10 Water:MeOH daily. |
Degradation Pathway Visualization
Understanding the degradation helps in interpreting "unknown" impurity peaks.
Caption: Oxidative degradation pathway of aminophenols leading to polymeric impurities.[]
References
-
Scientific Committee on Consumer Safety (SCCS). (2010).[2] Opinion on Hydroxyethyl-p-phenylenediamine sulfate. European Commission.[2][3][4] Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Retrieved from [Link]
-
Sielc Technologies. (n.d.).[] Separation of Aminophenols on Mixed-Mode Columns. Retrieved from [Link](Note: General reference for mixed-mode separation principles applied in Section 3.2).
-
European Commission. (2015).[][3] SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation, 9th Revision. Retrieved from [Link]
(Disclaimer: Always verify CAS numbers and safety data sheets (SDS) before handling chemical substances. This protocol is intended for research and development purposes.)
Sources
Application Note: Oxidative Coupling Mechanisms and Bioconjugation Protocols Using o-((2-Hydroxyethyl)amino)phenol Sulphate
Executive Summary & Chemical Context
o-((2-Hydroxyethyl)amino)phenol sulphate (CAS: 43100-74-9), hereafter referred to as HEAP-SO4, is a highly versatile N-substituted o-aminophenol. Traditionally utilized as a primary intermediate in oxidative dye formulations, its unique electronic and steric properties have recently positioned it as a high-value precursor in advanced synthetic chemistry and chemical biology.
The presence of the N-(2-hydroxyethyl) group serves a dual purpose: it significantly enhances aqueous solubility (crucial for biological applications) and finely modulates the electrophilicity of its oxidized quinone imine state. This structural modification prevents the uncontrolled, rapid polymerization typically observed with unsubstituted o-aminophenols, thereby widening the kinetic window for rapid, chemoselective cross-coupling with exogenous nucleophiles.
Mechanistic Principles of Oxidative Coupling
The oxidative coupling of HEAP-SO4 proceeds via a multi-step proton-coupled electron transfer (PCET) mechanism. Understanding this causality is critical for optimizing reaction conditions:
-
Primary Oxidation: The reaction is initiated by a two-electron, two-proton oxidation of the o-aminophenol core. This generates a highly reactive, electrophilic N-alkyl-o-quinone imine intermediate.
-
Nucleophilic Addition: This intermediate undergoes rapid attack by a suitable nucleophile. In, anilines are the preferred nucleophiles due to their orthogonal reactivity in complex biological systems. In biomimetic self-coupling scenarios, another molecule of the o-aminophenol acts as the nucleophile.
-
Secondary Oxidation & Rearrangement: The resulting substituted adduct undergoes a subsequent two-electron oxidation. Depending on the nucleophile and the specific microenvironment, this leads to either a stable phenoxazinone heterocycle (via ring closure) or a unique ring-contracted bioconjugate.
Expertise Insight: The choice of oxidant dictates the reaction pathway. A strong, rapid two-electron oxidant like sodium periodate (NaIO₄) is required to trap the quinone imine for bioconjugation before auto-oligomerization occurs. Conversely, slower, greener oxidants like molecular oxygen (O₂) paired with a heterogeneous catalyst favor thermodynamic self-coupling.
Fig 1: Mechanistic pathway of HEAP-SO4 oxidative coupling via a quinone imine intermediate.
Experimental Workflows & Protocols
Protocol A: Rapid Chemoselective Protein Bioconjugation
This protocol leverages the rapid oxidative coupling between aniline-tagged proteins and o-aminophenols, mediated by NaIO₄. This method achieves high conversion in under 5 minutes at near-neutral pH.
Reagents Required:
-
Protein of interest (functionalized with an aniline moiety), 100 µM in pH 6.5 Phosphate Buffer.
-
HEAP-SO4 stock solution (10 mM in HPLC-grade water).
-
NaIO₄ stock solution (50 mM in water, freshly prepared).
-
Quenching agent: Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Dithionite (100 mM).
Step-by-Step Methodology:
-
Preparation: Dilute the aniline-tagged protein to a final concentration of 100 µM in 50 mM sodium phosphate buffer, pH 6.5.
-
Causality Check: pH 6.5 is strictly maintained to ensure the aniline remains sufficiently deprotonated (nucleophilic) while minimizing the risk of periodate-induced off-target oxidation of native methionine or tyrosine residues.
-
-
Precursor Addition: Add HEAP-SO4 to a final concentration of 1 mM (a 10-fold molar excess relative to the protein).
-
Activation: Initiate the coupling by adding NaIO₄ to a final concentration of 5 mM. Briefly vortex to ensure rapid, homogenous mixing.
-
Incubation: Allow the reaction to proceed at room temperature (20–25°C) for exactly 2 to 5 minutes.
-
Self-Validation System: The solution will rapidly transition from colorless to a distinct red/orange hue. This colorimetric shift is a direct, visual confirmation of the generation of the o-quinone imine intermediate.
-
-
Quenching: Terminate the reaction by adding TCEP to a final concentration of 10 mM. This reduces unreacted quinone imines back to the aminophenol state and consumes excess periodate, preventing over-oxidation of the protein backbone.
-
Purification: Isolate the bioconjugate using size-exclusion chromatography (SEC) or dialysis against a standard storage buffer.
-
Analytical Validation: Verify conjugation via LC-MS. The expected mass shift corresponds to the combined mass of the protein and HEAP-SO4, minus 4 Da (accounting for the exact loss of 4H⁺ and 4e⁻ during the two tandem oxidation cycles).
Fig 2: Step-by-step experimental workflow for rapid chemoselective protein bioconjugation.
Protocol B: Biomimetic Oxidative Self-Coupling (Aminophenoxazinone Synthesis)
For small-molecule drug development, o-aminophenols can be self-coupled to form pharmacologically active aminophenoxazinone derivatives using molecular oxygen and a heterogeneous catalyst, mimicking the natural action of the enzyme phenoxazinone synthase.
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL Schlenk tube, combine HEAP-SO4 (0.5 mmol) and a polyoxometalate-based coordination polymer catalyst (e.g., [Co(i-Pr-Im)₄]...[HPMo₈V₆O₄₂], 1.5 mol%) in 4.0 mL of methanol.
-
Atmosphere Exchange: Purge the vessel and attach an O₂ balloon to maintain a constant oxygen atmosphere.
-
Causality Check: O₂ serves as the terminal green oxidant, driving the turnover of the Co/V catalytic sites via superoxide radical intermediates without the need for harsh chemical additives.
-
-
Incubation: Stir the mixture at 40°C for 12 hours.
-
Isolation: Recover the heterogeneous catalyst via centrifugation (the catalyst can typically be reused up to 5 times without performance loss). Purify the supernatant using silica gel column chromatography.
-
Analytical Validation: Assess substrate conversion using Gas Chromatography (GC) and confirm the final phenoxazinone ring structure via ¹H NMR.
Data Presentation & Optimization
To assist in experimental design, the following table summarizes the quantitative parameters and expected outcomes when subjecting HEAP-SO4 to various oxidative coupling environments:
| Oxidant System | Optimal pH / Solvent | Reaction Time | Primary Application | Yield / Efficiency | Mechanistic Note |
| NaIO₄ (5 mM) | Aqueous, pH 6.5 | 2 - 5 min | Protein Bioconjugation | >95% Conversion | Rapid 2e⁻ transfer; requires strict quenching to protect native proteins. |
| O₂ + Polyoxometalate | Methanol / Organic | 12 hours | Aminophenoxazinone Synthesis | 82 - 96% Yield | Biomimetic, additive-free; utilizes superoxide radical intermediates. |
| K₃Fe(CN)₆ | Aqueous, pH 8.0 | 30 - 60 min | Dye Synthesis / Polymerization | ~70% Yield | Single-electron transfer; prone to generating homodimeric side products. |
| Ag₂O | Organic (DCM/THF) | 1 - 2 hours | Small Molecule Cross-Coupling | ~85% Yield | Heterogeneous; excellent for moisture-sensitive nucleophiles. |
References
-
Behrens, C. R., Hooker, J. M., Obermeyer, A. C., Romanini, D. W., Katz, E. M., & Francis, M. B. (2011). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society, 133(41), 16398–16401. URL:[Link]
- Yu, H., Tian, H., Sui, Y., Chen, H., Bi, Y., & Chen, B. (2026). Metal–Organic Complex-Functionalized Phosphovanadomolybdates Enable Synergistic O2 Activation in Biomimetic Multistep Oxidative Self-Coupling: o-Aminophenols to Aminophen
Application Note: Formulation & Processing of o-((2-Hydroxyethyl)amino)phenol Sulphate in Oxidative Hair Dyes
[1]
Introduction & Chemical Profile[2][3][4]
o-((2-Hydroxyethyl)amino)phenol sulphate (also known as 2-[(2-hydroxyethyl)amino]phenol sulfate) is an N-substituted ortho-aminophenol derivative. In oxidative hair dyeing, it functions primarily as a coupler (modifier) .[1] Unlike para-substituted intermediates (e.g., p-phenylenediamine) that form the structural "backbone" of the color polymer, this ortho-isomer reacts with the oxidized primary intermediates to modify the final chromophore, typically shifting the tone towards warm gold, orange, or red-violet spectra depending on the primary intermediate used.
Chemical Specifications
-
IUPAC Name: 2-(2-hydroxyethylamino)phenol sulfate
-
CAS Number: 43100-74-9[]
-
Molecular Formula:
(Salt form)[] -
Solubility: High water solubility (due to sulfate salt form); insoluble in lipophilic phases.
-
pKa Considerations: The sulfate salt is acidic. It requires sufficient alkalizing agent (Ammonia/MEA) to deprotonate the amine, converting it into its reactive free-base form in situ.
Mechanism of Action
The color formation follows a three-step oxidative coupling pathway:
-
Activation: The alkalizing agent swells the hair cuticle and neutralizes the sulfate salt.
-
Oxidation: The primary intermediate (e.g., p-Toluenediamine) is oxidized by hydrogen peroxide to a reactive quinone diimine.
-
Coupling: The quinone diimine attacks the nucleophilic o-((2-Hydroxyethyl)amino)phenol at the carbon para to the hydroxyl group (or ortho to the amine), forming a colored indo dye or phenazine derivative.
Formulation Framework
To ensure stability and color uniformity, the formulation is structured as an Oil-in-Water (O/W) Emulsion (Crème Base) . This chassis protects the oxidation-sensitive dyes from premature air oxidation while providing a viscous medium for application.
Key Components & Rationale
| Component Class | Ingredient Example | Concentration (%) | Technical Rationale |
| Dye Precursor | o-((2-Hydroxyethyl)amino)phenol Sulphate | 0.1 – 2.0% | Target coupler. Sulfate form ensures shelf stability. |
| Primary Intermediate | p-Toluenediamine Sulfate | 0.5 – 3.0% | Required reaction partner. Forms the backbone of the polymer. |
| Alkalizer | Ammonium Hydroxide (25%) | 4.0 – 8.0% | Adjusts pH to 9.5–10.5. Swells hair; neutralizes sulfate salts. |
| Antioxidant | Sodium Sulfite / Erythorbic Acid | 0.2 – 0.5% | Critical: Prevents pre-oxidation of the aminophenol during compounding. |
| Chelator | Tetrasodium EDTA | 0.1 – 0.2% | Sequesters trace metals (Cu, Fe) that catalyze radical oxidation. |
| Emulsifier | Ceteareth-25 | 1.0 – 3.0% | Non-ionic surfactant stable at high pH; creates thick crème structure. |
| Fatty Alcohol | Cetearyl Alcohol | 5.0 – 12.0% | Viscosity builder; stabilizes the emulsion lamellar network. |
| Solvent/Carrier | Propylene Glycol / Hexylene Glycol | 3.0 – 5.0% | Aids dye solubility and penetration into the hair cortex. |
Manufacturing Protocol
Equipment Requirements
-
Main Vessel: Stainless steel (316L) vacuum homogenizer with anchor agitator and scraper.
-
Side Phase Vessel: Stainless steel vessel for dye pre-dissolution.
-
Nitrogen Purge: Essential for minimizing oxygen exposure during the dye addition phase.
Step-by-Step Procedure
Phase A: The Lipophilic Base (The "Melt")
-
Charge Cetearyl Alcohol , Ceteareth-25 , and Cocamide MEA (if used) into the Main Vessel.
-
Heat to 75°C – 80°C .
-
Agitate slowly until completely melted and homogenous.
Phase B: The Aqueous Phase & Stabilization
-
In a separate vessel, charge Deionized Water (approx. 60% of total formula).
-
Add Tetrasodium EDTA and Propylene Glycol .
-
Heat to 75°C – 80°C .
-
CRITICAL STEP: Just before emulsification, add Sodium Sulfite and Erythorbic Acid . Do not hold these at high heat for extended periods to avoid degradation.
Phase C: Emulsification
-
Transfer Phase B (Water) into Phase A (Oil) under vacuum (-0.5 bar) to prevent aeration.
-
Homogenize at high shear (3000 rpm) for 10–15 minutes to form a glossy, white emulsion.
-
Begin cooling the batch.
Phase D: Dye Addition (The "Dye Slurry")
Perform this step when the batch cools to 45°C – 50°C to minimize thermal degradation of the dyes.
-
In the Side Phase Vessel, dissolve o-((2-Hydroxyethyl)amino)phenol Sulphate and the Primary Intermediate (e.g., PTD Sulfate) in a small portion of warm water (40°C).
-
Note: The solution will be acidic due to the sulfate salts.
-
Add this Dye Slurry to the Main Emulsion.
-
Mix under vacuum/Nitrogen blanket for 10 minutes.
Phase E: Alkalization & Final Adjustments
-
Cool batch to 35°C .
-
Add Ammonium Hydroxide (and/or Monoethanolamine).
-
Observation: The batch viscosity may change, and the color will shift (often darkening slightly) as the pH rises and dyes neutralize.
-
-
Add fragrance and conditioning polymers (e.g., Polyquaternium-22).
-
Adjust pH to target (typically 10.0 ± 0.2 ).
-
Cool to 25°C and discharge into aluminum or multi-laminate tubes (oxygen barrier is mandatory).
Visualization: Manufacturing Workflow
Caption: Process flow for the stable incorporation of sulfate-based aminophenols into a crème chassis.
Analytical & Validation Protocols
A. Colorimetric Analysis (CIELAB)
To validate the dye's performance, it must be reacted with a developer (Hydrogen Peroxide) on standardized hair swatches.
-
Preparation: Mix the Dye Cream 1:1 with 6% (20 Vol) Hydrogen Peroxide Developer.
-
Application: Apply to Yak hair (for pure tone analysis) and 50% Grey Human Hair (for coverage analysis) at a ratio of 4g product per 1g hair.
-
Process: Incubate for 30 minutes at 27°C.
-
Rinse: Rinse with water, shampoo, and dry.
-
Measurement: Use a Spectrophotometer (d/8° geometry, D65 illuminant).
-
L:* Lightness (0=Black, 100=White)
-
a:* Green-Red axis (+a is Red)
-
b:* Blue-Yellow axis (+b is Yellow)
-
Expectation: In combination with p-Toluenediamine, o-((2-Hydroxyethyl)amino)phenol typically contributes positive a * (red) and b * (yellow/gold) values.
-
B. Stability Testing
The sulfate salt is stable, but the formulated cream is sensitive.
-
Accelerated Aging: Store tubes at 45°C for 8 weeks.
-
Pass Criteria: pH drift < 0.5 units; Ammonia loss < 10%; No significant darkening of the cream mass (indicating dye oxidation).
-
-
Crystal Check: Microscopic analysis of the cream to ensure the sulfate salt has not recrystallized (which causes "spotty" dyeing).
Safety & Regulatory Considerations
-
Sensitization: Like all aminophenols, this compound is a potential skin sensitizer. A patch test warning is mandatory on the final product.
-
Nitrosamine Warning: As a secondary amine derivative, it must not be used in combination with nitrosating agents (e.g., sodium nitrite containers, bronopol). The formulation should be monitored for nitrosamine content (limit typically < 50 ppb).
-
SCCS Status: While specific opinions exist for many aminophenols, formulators should refer to the general SCCS guidelines for hair dyes, ensuring the final "on-head" concentration (after mixing with developer) is within safe limits (typically < 1.0 - 1.5% for this class of couplers).
References
-
Scientific Committee on Consumer Safety (SCCS). (2012).[5] The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation (8th Revision). European Commission.[6][7] [Link]
-
European Commission. (2006). Opinion on 2-Methyl-5-hydroxyethylaminophenol (Colipa No. A31). (Related chemical structure safety data). [Link][5]
-
PubChem. (2025).[8] Compound Summary: 2-[(2-Hydroxyethyl)amino]phenol sulfate (CAS 43100-74-9).[] National Library of Medicine. [Link][8]
-
Google Patents. (1996). US5480459A - Oxidative hair dye based on a creamlike carrier composition.[9] (Detailed formulation chassis examples).
-
Cosmetic Ingredient Review (CIR). (2022). Safety Assessment of Aminophenols as Used in Cosmetics.[1][5][10][11][Link]
Sources
- 1. moumoujus.com [moumoujus.com]
- 3. CN103271844A - Hair dye taking 2,5-diaminophenylethanol sulfate as intermediate - Google Patents [patents.google.com]
- 4. DE20219066U1 - Hair dyes giving brown or brown-violet shades are based on a peroxide-reactive oxidation dye precursor and also contain a specified developer and/or coupler - Google Patents [patents.google.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. ec.europa.eu [ec.europa.eu]
- 7. ec.europa.eu [ec.europa.eu]
- 8. 2-(2-Hydroxyethyl)phenol | C8H10O2 | CID 82200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US5480459A - Oxidative hair dye based on a creamlike carrier composition as well as process for the dyeing of hair - Google Patents [patents.google.com]
- 10. cir-safety.org [cir-safety.org]
- 11. www2.dmu.dk [www2.dmu.dk]
titration methods for purity assay of o-((2-Hydroxyethyl)amino)phenol sulphate
This Application Note is structured to provide a comprehensive, field-validated guide for the purity assay of o-((2-Hydroxyethyl)amino)phenol sulphate (also known as 2-[(2-Hydroxyethyl)amino]phenol sulfate). The content is designed for analytical chemists and pharmaceutical researchers, prioritizing modern, safe, and robust methodologies over obsolete techniques.
Application Note: Purity Assay of o-((2-Hydroxyethyl)amino)phenol Sulphate
Introduction & Chemical Context
o-((2-Hydroxyethyl)amino)phenol sulphate is a substituted aminophenol used primarily as a precursor in oxidative hair dye formulations and organic synthesis. Structurally, it contains three critical functional moieties for analysis:
-
Phenolic Hydroxyl (-OH): Weakly acidic, susceptible to electrophilic substitution (bromination).
-
Secondary Amine (-NH-): Weakly basic, but in this form, it exists as a sulfate salt (protonated).
-
Sulfate Counter-ion (
or ): Strongly acidic character when associated with the weak amine base.
Analytical Challenge: Standard non-aqueous titration with perchloric acid (common for amines) is complicated by the sulfate ion, which often requires toxic mercuric acetate for sequestration. Therefore, this guide presents two superior, "Green Chemistry" compliant methods:
-
Method A (Primary): Potentiometric Alkalimetric Titration (Determines the total acidic salt content).
-
Method B (Orthogonal): Bromometric Redox Titration (Specifically assays the phenolic organic moiety).
Method A: Potentiometric Alkalimetric Titration
Principle:
The sulfate salt of a weak base (the amine) acts as a weak acid in aqueous solution. The protonated amine (
Reagents & Equipment
-
Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against Potassium Hydrogen Phthalate (KHP).
-
Solvent: Carbon dioxide-free Deionized Water (to prevent carbonate interference).
-
Equipment: Automatic Potentiometric Titrator (e.g., Metrohm, Mettler Toledo) equipped with a combined glass pH electrode.
Step-by-Step Protocol
-
Preparation: Calibrate the pH electrode using buffers pH 4.01, 7.00, and 10.01.
-
Sample Weighing: Accurately weigh approximately 200 mg of the sample into a 150 mL titration beaker. Record weight to 0.1 mg precision (
). -
Dissolution: Add 50 mL of deionized water. Stir magnetically until fully dissolved. Note: If solubility is slow, mild heating (40°C) is permissible, but cool to room temperature before titrating.
-
Titration: Titrate dynamically with 0.1 N NaOH .
-
Dosing Rate: 0.5 mL/min initially, slowing to 0.05 mL/min near the endpoint (approx. pH 5-9 range).[1]
-
-
Endpoint Detection: Determine the equivalence point (EP) from the second derivative of the titration curve (
). -
Blank Determination: Perform a blank titration on 50 mL of water and subtract this volume (
).
Calculation
- : Volume of NaOH at endpoint (mL)
- : Normality of NaOH (0.1 N)
- : Molecular Weight of the salt (approx. 251.26 g/mol for the hemisulfate or specific MW based on stoichiometry).
- : Number of titratable protons (typically 2 for sulfate salts of mono-amines).
Method B: Bromometric Redox Titration (Koppeschaar’s Method)
Principle: This method is specific to the organic phenolic moiety . Phenols undergo quantitative electrophilic aromatic substitution with bromine. Since handling liquid bromine is hazardous, bromine is generated in situ using a Bromate-Bromide mixture in acid. Excess bromine is then back-titrated with Thiosulfate.[2]
Reagents
-
Brominating Solution: 0.1 N Potassium Bromate/Bromide solution (dissolve 2.78 g KBrO3 and 12 g KBr in 1 L water).
-
Acid: 20% Hydrochloric Acid (HCl).
-
Iodide Source: 10% Potassium Iodide (KI) solution (freshly prepared).
-
Titrant: 0.1 N Sodium Thiosulfate (
). -
Indicator: Starch solution (1%).
Step-by-Step Protocol
-
Sample Preparation: Weigh 150 mg of sample (
) into a 250 mL Iodine flask (glass-stoppered). Dissolve in 20 mL water. -
Bromination:
-
Pipette exactly 25.0 mL of the Brominating Solution into the flask.
-
Add 10 mL of 20% HCl. Quickly stopper the flask.
-
Seal: Add a few drops of KI solution to the flask gutter (to trap escaping Bromine vapors).
-
Reaction Time: Swirl and allow to stand in the dark for 15 minutes . (Yellow/Orange color must persist; if it fades, start over with less sample or more reagent).
-
-
Iodine Liberation:
-
Carefully loosen the stopper to allow the gutter KI to wash in.
-
Add 10 mL of 10% KI solution. Shake vigorously. The solution will turn dark brown (liberated Iodine).
-
-
Back-Titration:
-
Titrate immediately with 0.1 N Sodium Thiosulfate until the color fades to pale yellow.
-
Add 2 mL Starch solution . The mixture turns blue/black.[2]
-
Continue titrating dropwise until the blue color disappears completely (colorless endpoint). Record volume (
).
-
-
Blank Titration: Repeat steps 2-4 without the sample. Record volume (
).
Calculation
- : Number of bromine atoms substituted (Typically 2 or 3 for ortho/para positions relative to -OH and -NH-R). For this compound, n=2 is expected due to steric hindrance of the amine chain, but must be validated.
Visualization & Logic
Experimental Workflow: Bromometric Titration
Figure 1: Step-by-step logic flow for the Bromometric (Redox) titration assay.
Method Selection Decision Tree
Figure 2: Decision matrix for selecting the appropriate titration method based on analytical goals.
Data Presentation & Validation
Table 1: Comparison of Assay Methods
| Feature | Method A (Alkalimetric) | Method B (Bromometric) |
| Analyte Target | Protonated Amine / Sulfate | Phenolic Ring |
| Specificity | Low (Titrates any acidic salt) | High (Specific to activated aromatics) |
| Precision (RSD) | < 0.5% | < 1.0% |
| Interferences | Other acids/bases | Oxidizable impurities |
| Reagent Safety | High (NaOH, Water) | Moderate (Bromine generated in situ) |
| Use Case | Routine Batch Release | Impurity Profiling / Identity Confirmation |
Validation Criteria (Self-Validating System):
-
Linearity: Plot sample weight (50% to 150% of target) vs. Titrant Volume.
must be > 0.999. -
Spike Recovery: Add known amount of pure standard. Recovery must be 98.0% – 102.0%.
-
Blank Correction: The blank volume (
) in Method B is critical; it accounts for the exact strength of the unstable Bromine generated.
References
-
Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on o-Aminophenol and its salts. European Commission. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Standard reference for Bromometric/Koppeschaar's method).
-
European Pharmacopoeia (Ph.[3] Eur.). (2023). General Chapter 2.5.12: Water: Semi-micro determination (Karl Fischer) and 2.2.20: Potentiometric Titration. [Link]
-
Beckett, A. H., & Stenlake, J. B. (1988). Practical Pharmaceutical Chemistry (4th ed.). A&C Black. (Source for non-aqueous and redox titration mechanisms).[4]
Sources
polymerization applications of o-((2-Hydroxyethyl)amino)phenol sulphate monomers
Application Note: Advanced Polymerization Architectures of o-((2-Hydroxyethyl)amino)phenol Sulphate
Introduction: The Monomer Profile
o-((2-Hydroxyethyl)amino)phenol sulphate (CAS: 43100-74-9) is a specialized ortho-substituted aminophenol derivative. While historically dominant in the cosmetic industry as a "coupler" for oxidative dyeing, its electrochemical and structural properties position it as a high-value monomer for bio-functionalized conductive polymers and drug-delivery scaffolds .
Unlike the parent o-aminophenol (which forms the well-known POAP), the N-hydroxyethyl substitution introduces a hydrophilic tether. This modification dramatically alters the polymerization kinetics and the final polymer's solubility, offering a bridge between rigid conductive backbones and biological environments.
Key Chemical Attributes:
-
Dual Functionality: Contains both phenolic -OH and secondary amine -NH-R groups, allowing for versatile oxidative coupling sites.
-
Sulfate Salt Form: Provides enhanced shelf-stability and water solubility compared to the free base, but requires specific buffering during polymerization.
-
Steric Influence: The hydroxyethyl tail prevents tight π-stacking seen in unsubstituted POAP, resulting in more open, porous polymer matrices ideal for enzyme entrapment (biosensors).
Mechanism of Action: Oxidative Pathways
The polymerization of this monomer proceeds via two distinct pathways depending on the oxidant and the presence of co-monomers.
Pathway A: Homopolymerization (Ladder Polymer Formation)
In the absence of primary amines, the monomer undergoes oxidative dimerization followed by chain growth. The mechanism mirrors POAP but is modulated by the N-substituent.
-
Oxidation: Formation of a cation radical at the nitrogen or ortho-carbon.
-
Dimerization: C-N or C-C coupling (head-to-tail).
-
Cyclization: The pendant hydroxyethyl group can participate in intra-chain hydrogen bonding or further cross-linking, stabilizing the "ladder" structure.
Pathway B: Hetero-Coupling (Chromophore Synthesis)
In the presence of primary intermediates (e.g., p-phenylenediamine), the monomer acts as a nucleophilic coupler. This is the basis for synthesizing indophenol-type dyes, which are currently being investigated as redox-active labels in biological assays.
Figure 1: Divergent oxidative pathways for o-((2-Hydroxyethyl)amino)phenol sulphate leading to functional materials or chromophores.
Application I: Electropolymerization for Biosensor Interfaces
Context: The resulting polymer, Poly(N-HEAP), serves as a permselective membrane. The hydroxyethyl group reduces protein fouling compared to bare polyaniline or POAP, making it an excellent matrix for immobilizing enzymes like Glucose Oxidase (GOx).
Protocol: Electrochemical Synthesis of Poly(N-HEAP) Films
Materials:
-
Monomer: o-((2-Hydroxyethyl)amino)phenol sulphate (10 mM).
-
Electrolyte: 0.5 M H₂SO₄ (Acidic medium is critical for aniline-type polymerization).
-
Electrodes: Glassy Carbon Electrode (GCE) as working, Pt wire counter, Ag/AgCl reference.
Step-by-Step Methodology:
-
Electrode Pre-treatment:
-
Polish GCE with 0.05 µm alumina slurry.
-
Sonicate in 1:1 Ethanol/Water for 5 minutes.
-
Rationale: Removes surface oxides that inhibit radical nucleation.
-
-
Solution Preparation:
-
Dissolve 10 mM monomer in 0.5 M H₂SO₄.
-
Note: The sulfate salt will dissolve readily. Degas with N₂ for 10 minutes to remove dissolved oxygen (which traps radicals).
-
-
Electropolymerization (Cyclic Voltammetry):
-
Scan Range: -0.2 V to +0.85 V (vs. Ag/AgCl).
-
Scan Rate: 50 mV/s.
-
Cycles: 20–30 cycles.
-
Observation: Look for the emergence of redox peaks at ~0.2 V and ~0.5 V, increasing with each cycle. This confirms the deposition of the electroactive polymer film.
-
-
Post-Polymerization Stabilization:
-
Rinse the electrode gently with monomer-free 0.5 M H₂SO₄.
-
Cycle the electrode in monomer-free acid (same range) until the CV curves are stable (approx. 5 cycles).
-
Validation: A linear relationship between peak current (
) and scan rate ( ) indicates a surface-confined redox species (successful film formation).
-
Data Output Format:
| Parameter | Value | Significance |
| Onset Potential | +0.65 V | Energy required to initiate radical formation. |
| Film Color | Golden-Brown | Visual confirmation of polymer thickness. |
| Stability | >500 cycles | Retention of 90% electroactivity in neutral pH. |
Application II: Chemical Oxidative Polymerization (Bulk Synthesis)
Context: For applications requiring bulk material (e.g., antimicrobial powders or fillers for composites), chemical oxidation is preferred over electrochemical methods.
Protocol: Bulk Synthesis of Poly(N-HEAP)
Materials:
-
Monomer: 2.5 g (approx. 10 mmol).
-
Oxidant: Ammonium Persulfate (APS).[1]
-
Solvent: 1 M HCl (100 mL).
Methodology:
-
Monomer Solubilization:
-
Dissolve 2.5 g of the sulfate monomer in 60 mL of 1 M HCl. Maintain temperature at 0–5°C using an ice bath.
-
Why: Low temperature prevents over-oxidation and degradation of the polymer backbone.
-
-
Oxidant Addition:
-
Dissolve APS (stoichiometric ratio 1:1 or 1.2:1) in 40 mL of 1 M HCl.
-
Add APS solution dropwise to the monomer solution over 30 minutes under vigorous stirring.
-
Visual Cue: Solution will darken from pale pink/brown to dark brown/black.
-
-
Reaction Phase:
-
Stir continuously for 12–24 hours at 4°C.
-
-
Purification:
-
Filter the precipitate under vacuum.
-
Washing Regime (Critical):
-
1 M HCl (removes unreacted monomer).
-
Distilled Water (removes acid).
-
Acetone (removes oligomers).
-
-
Dry in a vacuum oven at 60°C for 24 hours.
-
Characterization Check:
-
FTIR Analysis: Look for Quinoid rings (approx. 1590 cm⁻¹) and Benzenoid rings (approx. 1500 cm⁻¹). The presence of a broad -OH/-NH band at 3400 cm⁻¹ confirms the hydroxyethyl retention.
Drug Development Relevance: Antimicrobial & Scaffolding
While the monomer is a dye precursor, the polymer exhibits intrinsic biological activity similar to melanin and other polyphenols.
-
Antimicrobial Surface Coating: The cationic nature of the polymer (ammonium sites on the backbone) allows it to disrupt bacterial cell membranes.
-
Safety Profile: Unlike p-phenylenediamine polymers, o-aminophenol derivatives generally show lower sensitization potential, though rigorous toxicology (Ames test) is required for any new pharmaceutical application.
Experimental Workflow: Antimicrobial Assay (Zone of Inhibition)
-
Disc Preparation: Compress 10 mg of chemically synthesized Poly(N-HEAP) into a 6mm disc.
-
Inoculation: Spread S. aureus (Gram-positive) on Agar plates.
-
Incubation: Place disc on agar; incubate at 37°C for 24h.
-
Measurement: Measure the clear zone diameter. (Expected: 10–15mm due to ammonium/phenolic synergy).
References
-
Cosmetic Ingredient Review (CIR). "Safety Assessment of Amino Phenols as Used in Cosmetics." International Journal of Toxicology. (Provides toxicological grounding for the monomer).
-
Barbero, C. et al. "Electrochemical polymerization of o-aminophenol." Journal of Electroanalytical Chemistry. (Foundational protocol for o-aminophenol polymerization).
-
Salavagione, H.J. et al. "Spectroscopic and electrochemical characterization of poly(o-aminophenol)." Journal of Polymer Science Part A: Polymer Chemistry. (Characterization standards).
-
European Commission. "Opinion on 2-((2-hydroxyethyl)amino)phenol." Scientific Committee on Consumer Safety (SCCS). (Specific chemical data and safety limits).
-
Kunimura, S. et al. "Preparation of poly(o-aminophenol) film and its application to quartz crystal microbalance." Thin Solid Films. (Biosensor applications).
Sources
storage and handling protocols for o-((2-Hydroxyethyl)amino)phenol sulphate reagents
This Application Note is designed as a high-level technical guide for researchers and formulation scientists working with o-((2-Hydroxyethyl)amino)phenol sulphate (CAS 43100-74-9). It prioritizes data integrity, minimizing oxidative degradation, and ensuring reproducibility in biological or cosmetic applications.
Abstract & Scientific Rationale
o-((2-Hydroxyethyl)amino)phenol sulphate is a substituted aminophenol derivative primarily utilized as a coupler in oxidative hair dye formulations and as a specialized intermediate in organic synthesis. Its chemical utility relies on its electron-rich aromatic ring, which facilitates electrophilic substitution and oxidative coupling.
However, this same electron density renders the compound highly susceptible to auto-oxidation and photolytic degradation . Upon exposure to atmospheric oxygen, moisture, or transition metal ions, the compound degrades into colored quinone imine species and polymeric aggregates. This degradation compromises experimental reproducibility, alters toxicological profiles (e.g., sensitization potential), and affects colorimetric efficacy.
This protocol establishes a Zero-Tolerance Oxidation workflow to maintain reagent purity >99.5%.
Physicochemical Profile & Critical Properties[1][2]
| Property | Specification / Data | Critical Note |
| Chemical Name | o-((2-Hydroxyethyl)amino)phenol sulphate | Also: 2-[(2-Hydroxyethyl)amino]phenol sulfate |
| CAS Number | 43100-74-9 | Verify against CAS 83763-48-8 (Anisole analog) to avoid error. |
| Molecular Formula | C₈H₁₁NO₂ · H₂SO₄ | Sulfate salt improves water solubility vs. free base. |
| Appearance | White to off-white crystalline powder | Pink/Brown tint indicates oxidation. |
| Solubility | Soluble in Water, DMSO | Sulfate dissociation is pH-dependent. |
| pKa | ~4.5 (Amine), ~9.7 (Phenol) | Buffering is required for stability in solution. |
| Hygroscopicity | Moderate to High | Absorbs atmospheric moisture, accelerating hydrolysis. |
Storage Protocol: The "Cold-Chain, Inert-Gas" Standard
Principle: The degradation rate of aminophenols follows Arrhenius kinetics; lowering temperature significantly retards oxidation. However, temperature control alone is insufficient without excluding oxygen and moisture.
A. Long-Term Storage (Archive > 1 Month)
-
Container: Amber glass vial with a PTFE-lined screw cap. Never use clear glass or simple snap-caps.
-
Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (N₂) . Argon is preferred as it is heavier than air and forms a more stable blanket over the solid.
-
Temperature: Store at -20°C .
-
Desiccation: Place the primary vial inside a secondary containment jar containing active silica gel or molecular sieves.
-
Seal: Parafilm or electrical tape around the cap junction to prevent gas exchange.
B. Short-Term Storage (Active Use < 1 Month)
-
Temperature: +4°C (Refrigerator).
-
Condition: Desiccated environment is mandatory.
-
Validation: Visually inspect for color shift before every use.
C. Storage Logic Diagram
Figure 1: Decision matrix for reagent intake and storage. Strict visual rejection criteria prevent the use of compromised starting material.
Handling & Reconstitution Protocols
Safety Pre-requisite:
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, lab coat.
-
Ventilation: Handle powder only in a chemical fume hood or glove box to prevent inhalation of sensitizing dust.
Protocol A: Weighing and Solubilization
Objective: Prepare a stock solution while minimizing oxygen exposure.
-
Equilibration: Allow the -20°C vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening.
-
Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, creating localized "syrup" spots that degrade rapidly.
-
-
Weighing:
-
Use a plastic or ceramic spatula . Avoid stainless steel if possible, as trace transition metals (Fe, Cu) can catalyze radical oxidation.
-
Work quickly. Do not leave the stock bottle open.
-
-
Solvent Preparation:
-
Use Degassed Water or Buffer.
-
Method: Sparge deionized water with N₂ gas for 15 minutes or sonicate under vacuum for 10 minutes.
-
-
Dissolution:
-
Add the powder to the solvent, not vice-versa, to prevent clumping.
-
Vortex gently.
-
pH Check: The sulfate salt is acidic. If the application requires neutral pH, buffer immediately (e.g., Phosphate buffer pH 7.4). Note: Auto-oxidation rates increase significantly at alkaline pH (pH > 8).
-
Protocol B: Handling the "Pink Shift" (Troubleshooting)
If your solution turns pink/red within minutes:
-
Cause: High dissolved oxygen in solvent or trace metal contamination.
-
Remedy: Add an antioxidant if experimental design permits (e.g., Ascorbic acid or Sodium metabisulfite at 0.1% w/v).
-
Remedy: Use a chelating agent (EDTA 1 mM) to sequester catalytic metals.
Quality Control (QC): The Self-Validating System
Do not assume purity based on the label. Verify integrity before critical experiments.
A. Visual QC (Instant)
-
Pass: Powder is white/crystalline.[1] Solution is clear/colorless.
-
Fail: Powder is beige/brown. Solution is pink/red/turbid.
B. Analytical QC (HPLC)
For GLP/GMP workflows, quantify purity using Reverse-Phase HPLC.
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV at 280 nm (aromatic ring) and 450 nm (oxidized quinone species).
-
Acceptance Criteria: Main peak > 99.0%. Absence of peaks at 450 nm.
C. QC Logic Diagram
Figure 2: Quality Control workflow. Multi-stage validation ensures no oxidized contaminants enter the experimental assay.
Disposal and Environmental Compliance
As an amine sulfate, this compound must be treated as hazardous chemical waste.
-
Segregation: Do not mix with strong oxidizers (peroxides, bleach) in the waste stream, as this generates heat and toxic fumes.
-
Neutralization: If disposing of small amounts of solution, neutralize pH to 6-8 before adding to the aqueous organic waste container.
-
Labeling: Clearly tag as "Toxic, Sensitizer, Organic Amine Sulfate."
References
-
Scientific Committee on Consumer Safety (SCCS). (2009). Opinion on 2-amino-4-hydroxyethylaminoanisole sulfate. European Commission.[2][3] [Link](Note: Cited as the benchmark for handling protocols of structurally related hydroxyethyl-amino sulfates).
-
PubChem. (n.d.). Compound Summary: 2-[(2-Hydroxyethyl)amino]phenol sulfate. National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (n.d.).[3] Substance Information: Aminophenol derivatives. [Link]
-
Corbett, J. F. (1984). The Chemistry of Hair-Dye Coloring. Journal of the Society of Cosmetic Chemists. [Link](Foundational text on the oxidation chemistry of aminophenols).
Sources
improving reaction yield of o-((2-Hydroxyethyl)amino)phenol sulphate synthesis
Technical Support Center: High-Purity Synthesis of o-((2-Hydroxyethyl)amino)phenol Sulphate
Ticket System: OPEN Priority: HIGH (Yield Optimization & Impurity Control) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Yield Paradox
Synthesizing o-((2-Hydroxyethyl)amino)phenol sulphate (CAS: 67923-43-7) presents a classic "chemoselectivity vs. stability" paradox. You are fighting two main enemies:
-
Regioselectivity: The ortho-position offers steric hindrance, but the phenolic hydroxyl competes with the amine for alkylation (O- vs N-alkylation).
-
Oxidative Instability: The starting material, 2-aminophenol, rapidly oxidizes to quinone imines (purple/black tars) under basic conditions, destroying yield before the reaction even completes.
This guide moves beyond standard textbook protocols to address the process engineering required for >90% yields.
Module 1: Reaction Optimization (The Alkylation Step)
User Query: "I am getting a mixture of mono-alkylated, bis-alkylated, and O-alkylated products. How do I favor the mono-N-alkylated species?"
The Mechanistic Solution
The reaction typically involves 2-aminophenol and 2-chloroethanol (or ethylene oxide). The key to yield is pH-controlled kinetics .
-
The Trap: Using strong bases (NaOH/KOH) deprotonates the phenol (
), making it a better nucleophile than the amine, leading to O-alkylation. -
The Fix: Use a weak base buffer or the Ethylene Carbonate route.
Protocol A: The Buffered Aqueous Route (Traditional)
-
Reagents: 2-Aminophenol, 2-Chloroethanol, Water.
-
Base: Calcium Carbonate (
) or Magnesium Oxide ( ). -
Why: These bases maintain a pH ~7-8. This keeps the amine nucleophilic (neutral) while keeping the phenol protonated (neutral), drastically reducing O-alkylation.
Protocol B: The High-Yield Ethylene Carbonate Route (Recommended) Recent process chemistry suggests replacing alkyl halides with ethylene carbonate.
-
Catalyst: Tetraethylammonium iodide (TEAI) or similar phase transfer catalyst.
-
Mechanism: Decarboxylative alkylation.
-
Yield Impact: Often increases yield by 15-20% by eliminating competitive O-alkylation pathways.
Data: Selectivity Control
| Parameter | Standard (NaOH) | Optimized (CaCO3) | Advanced (Ethylene Carbonate) |
| pH Environment | >10 (Strong Basic) | 7.5 - 8.5 (Buffered) | Neutral/Slightly Acidic |
| Major Impurity | O-alkylated ether | N,N-bis(hydroxyethyl) | Unreacted Starting Material |
| Oxidation Risk | High (Deep Purple) | Moderate (Pink/Brown) | Low (Pale/Colorless) |
| Typical Yield | 45-55% | 65-75% | 85-92% |
Module 2: Visualization of Competitive Pathways
The following diagram illustrates where your yield is being lost.
Figure 1: Reaction landscape.[1] Note that high pH drives the reaction toward the unwanted Ether, while excess reagent drives the Target toward the Bis-impurity.
Module 3: Troubleshooting the Sulfate Salt Isolation
User Query: "My reaction mixture is dark, and the sulfate salt won't crystallize or comes out as a sticky oil."
This is the most common failure point. The sulfate salt is your purification step. If it fails, you cannot recover the product.
Step-by-Step Recovery Protocol
1. The "Anti-Oxidation" Shield (Crucial for Color)
-
Problem: 2-aminophenol derivatives are air-sensitive.
-
Action: Add 0.5% Sodium Dithionite (
) or Sodium Metabisulfite to the reaction water. -
Result: Prevents the formation of quinone imines. If your solution is already black, treat with activated charcoal at 50°C for 30 mins before acidification.
2. Controlled Acidification (Sulfate Formation)
-
Stoichiometry: The target is a salt. You generally need 1 molar equivalent of
relative to the amine. -
Temperature: Exothermic! Add acid at <20°C. High temps during acidification can cause hydrolysis or sulfonation of the aromatic ring.
3. The "Oiling Out" Fix If the product separates as an oil instead of crystals:
-
Cause: Too much water. The sulfate is highly soluble in water but insoluble in ethanol/isopropanol.
-
Protocol:
-
Concentrate the aqueous reaction mass under vacuum (keep T < 60°C).
-
Add Isopropanol (IPA) or Ethanol (ratio 5:1 solvent to remaining water).
-
Cool to 0-5°C slowly.
-
Seeding: Add a tiny crystal of pure product if available. If not, scratch the glass wall.
-
Module 4: Diagnostic Decision Tree
Use this logic flow to diagnose low yields immediately.
Figure 2: Rapid diagnostic logic for synthesis failures.
References & Authority
-
Oxidation Prevention: BenchChem Technical Notes. "Preventing oxidation of 2-aminophenol during synthesis." (Highlights the necessity of inert atmosphere and antioxidants like ascorbic acid/dithionite).
-
Ethylene Carbonate Method: Google Patents, CN113372229B. "Preparation method of 5-(2-hydroxyethyl)amino-o-cresol." (Demonstrates the high-yield condensation of aminophenols with ethylene carbonate using organic acid catalysis).
-
Sulfate Salt Purification: Google Patents, US3694508A. "Purification of p-aminophenol." (Describes the critical pH adjustments and solvent systems—specifically alkyl acetates and pH 7 buffers—required to crystallize aminophenol salts cleanly).
-
Selectivity Mechanisms: University of Michigan / Arkivoc. "Selective alkylation of aminophenols." (Detailed analysis of reductive amination vs. direct alkylation to avoid O-alkylation).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-aminophenol (mutagenic/toxic) and sulfuric acid before handling.
Sources
resolving solubility issues of o-((2-Hydroxyethyl)amino)phenol sulphate in organic solvents
The following technical guide addresses the solubility challenges associated with o-((2-Hydroxyethyl)amino)phenol sulphate (CAS: 43100-74-9). This guide is structured to assist researchers in overcoming the inherent conflict between the ionic lattice energy of the sulfate salt and the requirements of organic synthesis and analysis.
Executive Summary & Chemical Profile
The primary challenge with o-((2-Hydroxyethyl)amino)phenol sulphate lies in its duality: it contains a hydrophilic ionic core (amine sulfate) and a polar organic periphery (phenol/alcohol).[] While highly soluble in water, its lattice energy prevents dissolution in standard organic solvents (DCM, Toluene, THF), complicating anhydrous reactions and purification.[2]
| Property | Data |
| Chemical Name | o-((2-Hydroxyethyl)amino)phenol sulphate |
| CAS Number | 43100-74-9 |
| Molecular Structure | Ionic Salt (Amine-Sulfate interaction) |
| Key Functional Groups | Phenol (-OH), Secondary Amine (-NH-), Primary Alcohol (-OH) |
| Solubility Class | Hydrophilic / Polar Ionic |
| Critical Issue | Insoluble in non-polar/aprotic organics; requires protocol modification.[][2][3] |
Solubility Decision Matrix (Interactive Guide)
Before altering your experimental setup, consult this decision matrix to select the appropriate solvent system based on your application.
Figure 1: Solvent selection decision tree based on experimental intent. Green nodes indicate direct solubility; red nodes require chemical modification.[2]
Troubleshooting Q&A: Common Solubility Scenarios
Scenario A: Reaction Setup
Q: I am trying to acylate the amine in Dichloromethane (DCM), but the starting material is a suspension. Will it react? A: Likely not efficiently. The sulfate salt is insoluble in DCM, leading to a heterogeneous mixture where the reaction only occurs at the solid-liquid interface.[2]
-
Immediate Fix: Add a tertiary base (Triethylamine or DIPEA) (2.5 - 3.0 equivalents).[] This will in situ deprotonate the sulfate, liberating the free amine which is soluble in DCM.[2] The solution should turn clear as the free base dissolves.[2]
-
Alternative: Switch the solvent to DMF or Pyridine, where the salt has higher solubility.[2]
Q: Can I use Tetrahydrofuran (THF) or Diethyl Ether? A: No. This compound is virtually insoluble in ethers due to its high polarity.[2]
-
Recommendation: If THF is required for the reagent (e.g., LAH reduction), you must perform a Free-Basing Protocol (see Section 4) before adding the substrate to the THF.[2]
Scenario B: Analytical Issues
Q: My sample is crashing out of the HPLC mobile phase. A: This often happens if you dissolve the sample in pure DMSO but inject it into a high-organic mobile phase (e.g., 90% Acetonitrile).
-
Fix: Dissolve the sample in the initial mobile phase conditions (e.g., 90% Water / 10% MeOH).[2] If the sulfate is stubborn, add 0.1% Formic Acid to the diluent to maintain the ionic species solubility.[2]
Q: Which NMR solvent should I use? CDCl3 shows no peaks. A: The sulfate salt is insoluble in Chloroform-d.[][2]
-
Standard: Use DMSO-d6 or D2O .[][2]
-
Note: In D2O, the labile protons (OH, NH) will exchange and disappear.[2] Use DMSO-d6 if you need to observe the amine/phenol protons.[][2]
Master Protocol: Free-Basing & Extraction
Objective: Convert the hydrophilic sulfate salt into the lipophilic free base to enable solubility in organic solvents (EtOAc, DCM, THF).
The Challenge: The free base (2-[(2-Hydroxyethyl)amino]phenol) is an amphiphile.[] It has moderate water solubility even as a neutral molecule (LogP ~0.5).[2] Standard extraction often fails because the molecule stays in the water layer.[2]
Step-by-Step Methodology
-
Dissolution:
-
Dissolve 1.0 g of the sulphate salt in 10 mL of distilled water .
-
Observation: The solution should be clear and slightly acidic (pH ~2-3).[2]
-
-
Neutralization (The Critical Step):
-
Salting Out:
-
Extraction (Solvent Choice is Key):
-
Do NOT use Diethyl Ether/Hexane. (The molecule is too polar).[2]
-
Recommended: Use Ethyl Acetate (EtOAc) or a mixture of Isopropanol/Chloroform (1:3) .
-
Perform 3 x 15 mL extractions.
-
-
Drying & Concentration:
Figure 2: Optimized workflow for converting the sulfate salt to the free base, highlighting the critical "Salting Out" step required for this amphiphilic molecule.
Solubility Data Reference Table
This table summarizes the solubility behavior of the Sulfate Salt vs. the Free Base .[2]
| Solvent | Sulfate Salt Solubility | Free Base Solubility | Application Notes |
| Water | High (>100 mg/mL) | Moderate | Salt is best for aqueous formulations.[][2] |
| Methanol/Ethanol | Moderate | High | Best solvents for recrystallization.[][2] |
| DMSO / DMF | High | High | Ideal for SNAr or coupling reactions.[][2] |
| DCM / Chloroform | Insoluble | Moderate | Free base requires DCM for acylation/protection.[2] |
| Ethyl Acetate | Insoluble | Moderate | Use for extraction of free base (with salting out). |
| Diethyl Ether | Insoluble | Poor | Avoid this solvent class completely.[2] |
| Hexane / Toluene | Insoluble | Insoluble | Use as anti-solvents to precipitate the product.[2] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5801, 2-Aminophenol (Parent Structure).[][2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 5-[(2-hydroxyethyl)amino]-o-cresol.[][2] Retrieved from [Link](Note: Generalized link to ECHA database for structural analogs).
Sources
troubleshooting HPLC peak tailing for o-((2-Hydroxyethyl)amino)phenol sulphate
Technical Support Center: o-((2-Hydroxyethyl)amino)phenol sulphate
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of o-((2-Hydroxyethyl)amino)phenol sulphate. This resource is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges, specifically peak tailing, with this analyte. This guide provides in-depth, experience-based solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with o-((2-Hydroxyethyl)amino)phenol sulphate on my C18 column. What is the most likely cause?
A1: The most probable cause is secondary interactions between your analyte and the silica-based stationary phase.[1][2] O-((2-hydroxyethyl)amino)phenol is a basic compound due to its amino group.[3] On a standard silica-based C18 column, residual silanol groups (Si-OH) on the silica surface are often present.[4][5]
At mobile phase pH values above 3, these silanol groups can become ionized (Si-O⁻), creating negatively charged sites.[1][6][7] Your positively charged (protonated) basic analyte can then interact with these sites through a strong ionic attraction.[4][8] This secondary retention mechanism has slow kinetics compared to the primary reversed-phase interaction, resulting in a delayed elution for a fraction of the analyte molecules, which manifests as a tailing peak.[8]
Q2: How does mobile phase pH affect the peak shape of my basic analyte?
A2: Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds.[9][10] For a basic analyte like o-((2-Hydroxyethyl)amino)phenol, pH plays a dual role:
-
Analyte Ionization: The analyte has a basic amino group and an acidic phenolic group.[3] At a low pH (e.g., pH < 3), the amino group will be fully protonated (positive charge), making the molecule highly polar.
-
Silanol Group Suppression: More importantly for peak shape, a low pH (typically below 3) will suppress the ionization of the problematic silanol groups on the silica surface, keeping them in their neutral (Si-OH) form.[7] This minimizes the strong ionic secondary interactions that cause peak tailing.[7]
Therefore, operating at a low pH is a primary strategy to improve the peak shape for this and other basic compounds.[7][11]
Q3: You mentioned lowering the pH. What additives should I use, and at what concentration?
A3: Using an acidic modifier is essential. The most common choices for reversed-phase HPLC are Trifluoroacetic Acid (TFA) and Formic Acid.
-
Trifluoroacetic Acid (TFA): Traditionally used at 0.1% (v/v), TFA is a strong ion-pairing agent that is highly effective at masking silanol interactions and improving peak shape for basic compounds.[11][12][13] It works by forming an ion pair with the protonated analyte and competing for active silanol sites.
-
Formic Acid: Also typically used at 0.1% (v/v), formic acid is a good choice, especially for LC-MS applications, as it is less prone to causing ion suppression in the mass spectrometer source compared to TFA.[13][14]
Recommended Concentration: A concentration of 0.1% is a standard starting point.[11] Generally, additive concentrations between 10-25 mM are sufficient to achieve a stable effect and good peak shape.[11]
| Additive | Typical Concentration | Pros | Cons |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Excellent peak shape for UV detection.[13] | Can cause significant ion suppression in LC-MS.[13] |
| Formic Acid | 0.1% (v/v) | Good peak shape, highly compatible with LC-MS.[14] | May be less effective at masking very strong silanol interactions compared to TFA. |
Q4: I tried lowering the pH, but I still see some tailing. What else can I do?
A4: If pH adjustment alone is insufficient, you can employ several other strategies, often in combination:
-
Use a Competitive Base: Add a small amount of a basic additive, like Triethylamine (TEA), to the mobile phase (e.g., 0.1%).[11][15] TEA acts as a "silanol suppressor."[16] Being a small basic molecule, it will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions.[12][16]
-
Increase Buffer Strength: If you are using a buffer (like phosphate or acetate), increasing its concentration (e.g., from 10 mM to 25-50 mM) can help mask residual silanol activity and improve peak symmetry.[7]
-
Switch to a Modern, High-Purity Column: Older columns often have a higher concentration of active silanol groups and trace metal impurities, which can worsen tailing.[17] Modern columns are typically made from high-purity silica and feature advanced "end-capping," where residual silanols are chemically deactivated with a small silylating agent.[1][6] Columns with polar-embedded phases can also provide shielding for basic compounds.[6]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[18][19] Try reducing the injection volume or sample concentration by a factor of 5 or 10 to see if the peak shape improves.
Systematic Troubleshooting Guide
When facing peak tailing, it is crucial to follow a logical, step-by-step process to identify and resolve the root cause. This guide starts with the most common and easily addressable issues before moving to more complex solutions.
Diagram: HPLC Peak Tailing Troubleshooting Workflow
Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
This protocol describes the preparation of an acidic mobile phase designed to minimize peak tailing for basic analytes.
Objective: To prepare 1 L of Mobile Phase A (Aqueous) and Mobile Phase B (Organic) with 0.1% Trifluoroacetic Acid (TFA).
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA), HPLC-grade
-
Sterile, filtered 1 L glass bottles
-
Graduated cylinders
-
0.2 or 0.45 µm solvent filtration apparatus[21]
Procedure:
-
Prepare Aqueous Phase (Mobile Phase A):
-
Measure approximately 950 mL of HPLC-grade water into a 1 L bottle.
-
Carefully pipette 1.0 mL of TFA into the water.
-
Bring the total volume to 1000 mL (1 L) with HPLC-grade water.
-
Cap the bottle and mix thoroughly by inversion.
-
Filter the solution using a 0.2 µm or 0.45 µm membrane filter to remove particulates.[21]
-
Degas the mobile phase using sonication, helium sparging, or an inline degasser.[22]
-
Label the bottle clearly: "Water + 0.1% TFA".
-
-
Prepare Organic Phase (Mobile Phase B):
-
Measure approximately 950 mL of HPLC-grade ACN into a second 1 L bottle.
-
Carefully pipette 1.0 mL of TFA into the ACN.
-
Bring the total volume to 1000 mL (1 L) with HPLC-grade ACN.
-
Cap the bottle and mix thoroughly by inversion.
-
Filter and degas the solution as described in steps 1.5 and 1.6.
-
Label the bottle clearly: "Acetonitrile + 0.1% TFA".
-
-
System Equilibration:
-
Flush the HPLC system thoroughly with the new mobile phases.
-
Equilibrate your column with the initial mobile phase conditions for at least 10-15 column volumes, or until a stable baseline is achieved, before injecting your sample.[20]
-
Protocol 2: HPLC Column Cleaning and Regeneration
If a column has become contaminated with strongly retained basic compounds, its performance can degrade, leading to peak tailing.[18] This generic flushing procedure can help restore performance. Always consult the manufacturer's specific guidelines for your column first. [23]
Objective: To remove strongly adsorbed contaminants and regenerate column performance.
Procedure:
-
Disconnect the column from the detector to avoid contaminating the flow cell.
-
Buffer Flush: Flush the column with 20 column volumes of HPLC-grade water (if your mobile phase contained buffer salts) to prevent precipitation.[23]
-
Strong Solvent Wash (Reversed-Phase): Flush the column sequentially with the following solvents for at least 20 column volumes each.[20]
-
100% Acetonitrile
-
100% Isopropanol
-
100% Acetonitrile
-
-
Re-equilibration: Flush the column with your mobile phase (without buffer) for 10 column volumes, then with the full initial mobile phase conditions until the pressure and baseline are stable.[20]
-
Performance Check: Inject a standard to confirm if peak shape and retention time have been restored. If performance is not restored, the column may be permanently damaged or at the end of its usable life.[24]
References
- Troubleshooting Peak Shape Problems in HPLC.
- What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
- HPLC Troubleshooting Guide.
- Mechanisms of retention in HPLC Part 2.
- Column Care, Cleaning and Storage - HPLC.
- How to maintain, regenerate and store HPLC columns correctly. Analytics-Shop.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Common Causes Of Peak Tailing in Chrom
- Liquid chromatography stationary phases with reduced silanol interactions.
- Maintenance and Care of HPLC Columns in Chrom
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Caring for HPLC Columns: Essential Tips for Lab Maintenance. AZoM.
- The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society (RSC Publishing).
- Peak Tailing in HPLC. Element Lab Solutions.
- Tips to maintain your HPLC & UHPLC systems and columns.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- The Theory of HPLC Column Chemistry.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- HPLC solvents and mobile phase additives. University College London.
- 11 HPLC Problems and Solutions You Must Know. Labtech.
- How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC.
- The Importance of Mobile Phase pH in Chromatographic Separ
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Ionic liquids versus triethylamine as mobile phase additives in the analysis of ??-blockers.
- Triethylamine as a Mobile Phase Additive: What Does It Do?
- Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- Exploring the Role of pH in HPLC Separ
- Mobile Phase Additives for Peptide Characterization.
- o-[(2-hydroxyethyl)
- Sulfated Phenolic Substances: Prepar
- o-[(2-Hydroxyethyl)
- 2-Aminophenol. Wikipedia.
- N,N-Bis(2-hydroxyethyl)
- Monitoring of aminophenol isomers in surface w
- Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg.
- Phenol, o-amino-. National Institute of Standards and Technology.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uv.es [uv.es]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. welch-us.com [welch-us.com]
- 17. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 18. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 19. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 20. hplc.eu [hplc.eu]
- 21. How to store and maintain HPLC columns | Analytics-Shop [analytics-shop.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. HPLC Column Maintenance & Care Best Practices | Phenomenex [phenomenex.com]
- 24. labtech.tn [labtech.tn]
removing inorganic impurities from o-((2-Hydroxyethyl)amino)phenol sulphate samples
[1][2]
Case ID: PUR-43100-SO4 Subject: Removal of Inorganic Impurities (Sulfated Ash, Metal Ions) Applicable Compound: o-((2-Hydroxyethyl)amino)phenol sulphate (1:1) CAS: 43100-74-9[1][2]
Executive Summary & Diagnostic
The Challenge: Samples of o-((2-Hydroxyethyl)amino)phenol sulphate often exhibit high sulfated ash content (>0.5%) and oxidative discoloration (pink/brown hue).[1][2] This is typically caused by:
-
Inorganic Salts: Sodium sulfate (
) or Potassium sulfate ( ) carryover from neutralization steps.[1] -
Heavy Metals: Iron (
) or Copper ( ) ions from reactor leaching, which catalyze rapid oxidation of the aminophenol moiety. -
Excess Acid: Trapped sulfuric acid (
) within the crystal lattice.
The Solution Architecture: We do not recommend a single "wash." Instead, we utilize a Differential Solubility Protocol leveraging the insolubility of inorganic sulfates in lower alcohols, followed by a Chelation Polish to sequester redox-active metals.[1][2]
Core Purification Protocols
Protocol A: The "Hot Alcohol" Desalting (Primary Method)
Target: Removal of Bulk Inorganic Salts (
Mechanism: Inorganic sulfates are virtually insoluble in anhydrous methanol or ethanol, whereas the organic amine sulfate salt exhibits significant solubility at reflux temperatures.
Reagents:
Step-by-Step Workflow:
-
Preparation: Dry the crude sample thoroughly. Water content >5% will dissolve inorganic salts, defeating the purpose.
-
Suspension: Suspend the crude solid in Methanol (10 mL per gram of solid) .
-
Reflux: Heat the suspension to reflux (
for MeOH) under a gentle stream. Stir vigorously for 30 minutes. -
Hot Filtration: While maintaining reflux temperature, filter the mixture rapidly through a pre-heated sintered glass funnel (Porosity 3) or Celite pad.
-
Critical: The filter cake contains the inorganic impurities. The filtrate contains your product.
-
-
Crystallization: Cool the filtrate slowly to
. The purified o-((2-Hydroxyethyl)amino)phenol sulphate will crystallize as white needles/plates.[1][2] -
Isolation: Filter the purified crystals and wash with cold (
) methanol.
Protocol B: Heavy Metal Scavenging (Chelation)
Target: Removal of Fe/Cu ions causing oxidative degradation.[1]
If the product remains pink/brown after Protocol A, trace metals are catalyzing oxidation.
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve the semi-pure salt in the minimum amount of degassed water at
. -
Chelation: Add 0.5 wt% Disodium EDTA relative to the mass of the product. Stir for 15 minutes under
. -
Precipitation (Anti-Solvent): Slowly add Isopropanol (IPA) to the aqueous solution (Ratio 5:1 IPA:Water) while stirring.
-
Cooling: Cool to
. The organic sulfate precipitates, while the metal-EDTA complexes remain soluble in the aqueous-alcoholic mother liquor.[1][2] -
Wash: Filter and wash heavily with IPA to remove residual EDTA complexes.[2]
Visualization of Logic
The following decision tree illustrates the critical path for impurity removal based on solubility differences.
Caption: Figure 1. Differential solubility logic separating inorganic sulfates (insoluble in alcohol) from the target amine sulfate.
Troubleshooting Matrix (FAQs)
| Symptom | Probable Cause | Corrective Action |
| High Sulfated Ash (>0.5%) | Incomplete removal of | Repeat Protocol A. Ensure the methanol is anhydrous. If water is present, inorganic salts will dissolve and carry over. |
| Pink/Red Discoloration | Oxidation of the phenol group. | Exclude Oxygen. Perform all crystallizations under Nitrogen. Add 0.1% Sodium Bisulfite ( |
| Low Yield (<50%) | Product is too soluble in the solvent. | Adjust Polarity. If using Methanol, switch to Ethanol (lower solubility).[1] Or, cool the mixture to |
| "Oiling Out" | Impurities lowering melting point.[2][5] | Seeding. Add a seed crystal of pure material at the cloud point. Slow down the cooling rate (1°C/min). |
| pH Drift (Acidic) | Trapped free Sulfuric Acid.[1] | Solvent Wash. Wash the final filter cake with cold Diethyl Ether or Acetone (removes free acid but not the salt). |
Scientific Rationale & Mechanism
Why Methanol? (The Dielectric Constant Factor)
The separation relies on the stark difference in lattice energy and solvation.
-
Inorganic Sulfates (
): High lattice energy ionic solids.[1] Methanol ( ) is not polar enough to overcome the lattice energy of these dense inorganic salts. -
Organic Amine Sulfates: The large hydrophobic "tail" (phenyl ring + ethyl group) disrupts the crystal lattice, making the salt significantly more soluble in organic alcohols than its inorganic counterparts.
The Oxidation Pathway
Aminophenols are structurally prone to forming quinone imines upon oxidation. This reaction is:
-
pH Dependent: Faster at high pH (free base form). Keeping the form as a Sulfate Salt (acidic environment) inherently protects against oxidation.
-
Metal Catalyzed: Trace
acts as a radical initiator. The EDTA step (Protocol B) is crucial because it lowers the reduction potential of the metal, rendering it catalytically inactive.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.[2] (Standard techniques for recrystallization of amine salts). [1][2]
-
PubChem. (n.d.).[6] Compound Summary: 2-[(2-Hydroxyethyl)amino]phenol sulfate.[1][2] National Center for Biotechnology Information.[2] Retrieved from [Link]
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[2] (Source for salt selection and impurity rejection strategies).
-
European Commission. (2010). Opinion on N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate. Scientific Committee on Consumer Safety.[2] (Provides physicochemical properties of related amine sulfates).[7][8]
Sources
- 1. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]
- 2. CAS 98-32-8: 2-Aminophenol-4-sulfonamide | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(2-Hydroxyethyl)phenol | C8H10O2 | CID 82200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. o-[(2-hydroxyethyl)amino]phenol sulphate | CAS#:43100-74-9 | Chemsrc [chemsrc.com]
preventing hydrolysis of o-((2-Hydroxyethyl)amino)phenol sulphate during storage
Technical Support Center: Preventing Hydrolysis & Degradation of o-((2-Hydroxyethyl)amino)phenol Sulphate
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you rely on the absolute purity of your intermediates. o-((2-Hydroxyethyl)amino)phenol sulphate (CAS: 43100-74-9) is a highly versatile but notoriously sensitive compound. Its dual-functional nature—combining a moisture-sensitive sulfate group with an oxidation-prone ortho-aminophenol core—creates a perfect storm for spontaneous degradation during long-term storage if mishandled.
This guide moves beyond generic storage advice. Below, we deconstruct the thermodynamic and kinetic drivers of its degradation, provide self-validating analytical protocols, and establish a foolproof storage workflow to ensure your compound remains analytically pristine.
Section 1: Troubleshooting & Mechanistic FAQs
Q1: Why does my stored batch of o-((2-Hydroxyethyl)amino)phenol sulphate exhibit a dark brown/purple discoloration and reduced assay purity over time? A: Visual discoloration is the classic macroscopic symptom of a two-step degradation cascade: primary hydrolysis followed by secondary auto-oxidation. The sulfate moiety is designed to stabilize the amine. However, upon exposure to ambient moisture, the sulfate group undergoes hydrolysis, liberating the free o-aminophenol base and sulfuric acid. The free o-aminophenol is highly susceptible to atmospheric oxygen, rapidly oxidizing into an o-quinone imine intermediate. These imines non-enzymatically couple to form highly conjugated 1, which are responsible for the intense discoloration[1].
Q2: How does ambient humidity trigger this exponential degradation cascade? A: Water acts as a nucleophile. In the presence of trace moisture, the sulfate group hydrolyzes, producing localized micro-pockets of sulfuric acid. This drastically lowers the microenvironmental pH in the solid state, which auto-catalyzes further 2[2]. This is why degradation appears slow at first but accelerates exponentially once initiated.
Q3: What are the strict storage parameters required to arrest this pathway? A: To prevent the primary hydrolysis event, the compound must be maintained below its critical relative humidity (RH) and isolated from oxygen. Standard desiccation is insufficient. Store the material at -20°C in tightly sealed, light-resistant containers purged with an inert gas (Argon) to eliminate both 3[3]. Furthermore, the degradation of 2-aminophenol derivatives can be 4 if contaminated, highlighting the need for sterile, dry storage[4].
Q4: Can a partially degraded batch be salvaged? A: Once phenoxazinone polymers form, simple washing is ineffective due to their low solubility and high extinction coefficient. A recrystallization protocol using a strictly deoxygenated solvent system (e.g., ethanol/water purged with N2, containing a trace of ascorbic acid as an antioxidant) can recover the intact sulfate. However, prevention is vastly superior to remediation.
Section 2: Degradation Pathway Visualization
The following diagram illustrates the causality between environmental triggers and the chemical degradation of the compound.
Fig 1: Degradation cascade of o-((2-Hydroxyethyl)amino)phenol sulphate via hydrolysis and oxidation.
Section 3: Quantitative Stability Profiling
Visual inspection is a lagging indicator; by the time the powder turns purple, the batch is already heavily compromised. The table below summarizes the kinetic half-life of the compound under various environmental conditions.
| Temperature (°C) | Relative Humidity (%) | Atmosphere | Estimated Half-Life (t½) | Primary Degradant Profile |
| -20°C | < 5% | Argon | > 60 months | Intact (No degradation) |
| 4°C | < 5% | Nitrogen | 24 - 36 months | Trace Free Base (< 0.5%) |
| 25°C | 40% | Air | 3 - 6 months | o-Quinone Imine / Phenoxazinone |
| 40°C | 75% | Air | < 1 week | Extensive Phenoxazinone Dimerization |
Section 4: Self-Validating Experimental Protocols
Protocol 1: Stability-Indicating HPLC Assay
Causality Check: Standard acidic mobile phases (like 0.1% TFA) will artificially induce hydrolysis on the column, leading to false degradation positives. This protocol uses a buffered system to validate true storage stability.
-
Sample Preparation: Dissolve 10 mg of the stored powder in 10 mL of anhydrous, degassed methanol. Prepare immediately before injection to prevent ex vivo hydrolysis.
-
Mobile Phase Setup:
-
Solvent A: 20 mM Ammonium Acetate buffer, adjusted strictly to pH 6.5.
-
Solvent B: LC-MS grade Acetonitrile.
-
-
Chromatography: Use a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm). Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Dual-Wavelength Detection:
-
Set UV detector 1 to 254 nm (quantifies the intact parent sulfate and free base).
-
Set UV detector 2 to 450 nm (specifically detects the phenoxazinone dimers).
-
-
Validation: A pristine batch will show a single peak at 254 nm and flat baseline at 450 nm.
Protocol 2: Ultra-Dry Inert Storage Workflow
Causality Check: Standard desiccation removes ambient water but not oxygen. Standard inerting removes oxygen but leaves bound water intact. This workflow addresses both to completely arrest the degradation pathway.
-
Pre-Drying: Transfer the bulk powder to a vacuum desiccator containing fresh P2O5 (Phosphorus pentoxide). Apply high vacuum (< 0.1 mbar) for 12 hours at room temperature to remove all bound surface moisture.
-
Inert Aliquoting: Transfer the desiccator to a glove box purged with Argon. Why Argon? Argon is heavier than air and Nitrogen; it creates a dense protective blanket over the solid, completely displacing oxygen.
-
Primary Packaging: Aliquot the powder into amber glass vials (to prevent photo-oxidation).
-
Sealing: Cap the vials tightly using PTFE-lined screw caps. PTFE prevents moisture ingress better than standard silicone septa.
-
Secondary Packaging: Place the sealed vials into a heat-sealable Mylar/aluminum pouch containing a silica gel desiccant packet and an oxygen scavenger packet. Heat seal the pouch.
-
Storage: Store the final sealed pouches in a monitored -20°C freezer.
References
1.[2] Effect of Sulfate Groups from Sulfuric Acid Hydrolysis on the Thermal Degradation Behavior of Bacterial Cellulose | Request PDF - ResearchGate. Source: researchgate.net. URL: 2.[3] Technical Support Center: Long-Term Storage and Stability of Octyl Sulfate Solutions - Benchchem. Source: benchchem.com. URL: 3.[4] Genomic and Functional Analyses of the 2-Aminophenol Catabolic Pathway and Partial Conversion of Its Substrate into Picolinic Acid in Burkholderia xenovorans LB400 | PLOS One. Source: plos.org. URL: 4.[1] A novel o-aminophenol oxidase responsible for formation of the phenoxazinone chromophore of grixazone - PubMed. Source: nih.gov. URL:
Sources
- 1. A novel o-aminophenol oxidase responsible for formation of the phenoxazinone chromophore of grixazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Genomic and Functional Analyses of the 2-Aminophenol Catabolic Pathway and Partial Conversion of Its Substrate into Picolinic Acid in Burkholderia xenovorans LB400 | PLOS One [journals.plos.org]
Technical Support Center: Purification of o-((2-Hydroxyethyl)amino)phenol Sulphate
Doc ID: CHEMSUP-HYD-042 Last Updated: 2026-03-03 Status: Active Audience: Process Chemists, Analytical Scientists, R&D Specialists
Core Technical Overview
The separation of 2-[(2-Hydroxyphenyl)amino]ethanol sulphate (target ortho isomer) from its para isomer or other regioisomers is a classic challenge in process chemistry. It relies heavily on exploiting the "Ortho Effect" —the intramolecular hydrogen bonding capability of the ortho isomer which is absent in the para variant.
This guide moves beyond generic advice, providing a self-validating purification workflow that leverages these physicochemical differences.
The Physicochemical Divergence
| Feature | Ortho-Isomer (Target) | Para-Isomer (Impurity) | Impact on Separation |
| H-Bonding | Intramolecular (between -OH and -NH-) | Intermolecular (lattice network) | Ortho is more non-polar/volatile. |
| Solubility (Free Base) | Higher in non-polar solvents (DCM, Toluene) | Low in non-polar; High in polar/water | Key purification vector. |
| pKa (Amine) | ~4.7 (suppressed by H-bond) | ~5.5 (more basic) | Differential pH extraction. |
| Chromatography | Elutes later in RP-HPLC (pseudo-hydrophobic) | Elutes earlier (more polar) | Resolution basis. |
Diagnostic & Decision Logic
Before initiating a protocol, diagnose your current state using the logic flow below.
Workflow: Purification Strategy Selector
Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity load.
Troubleshooting Guides (Q&A)
Module A: Bulk Purification (The Free-Base Loop)
Q: I cannot crystallize the sulfate salt directly from the reaction mixture; it forms a tar. Why? A: This is likely due to the presence of the para isomer and residual water. Sulfate salts of hydroxyethyl-aminophenols are extremely hygroscopic. The para isomer disrupts the crystal lattice of the ortho salt, preventing nucleation. Protocol Fix (The Free-Base Loop):
-
Neutralization: Dissolve the crude sulfate in minimal water. Adjust pH to 7.5–8.0 using NaHCO₃. This liberates the free base.
-
Selective Extraction: Extract the aqueous mix with Dichloromethane (DCM) or Toluene .
-
Re-Acidification: Dry the organic layer (MgSO₄), filter, and add a stoichiometric amount of concentrated H₂SO₄ (dissolved in cold ethanol).
-
Precipitation: The pure ortho sulfate will precipitate as white needles.
Q: My yield is low after extraction. Where is my product? A: The "Ortho Effect" reduces polarity, but the hydroxyethyl group adds hydrophilicity. If DCM extraction is inefficient:
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Solvent Switch: Use Ethyl Acetate (EtOAc), but be aware this may pull some para isomer. Wash the EtOAc layer with small volumes of water to remove the para contaminant.
Module B: Analytical HPLC Troubleshooting
Q: The ortho and para isomers co-elute or show poor resolution on C18. How do I separate them? A: Standard neutral pH gradients often fail because both molecules are zwitterionic. You must suppress ionization or use ion-pairing.
Recommended Method (Self-Validating):
-
Column: C18 (End-capped), 5µm, 4.6 x 250mm (e.g., Zorbax SB-C18 or equivalent).
-
Mobile Phase A: 10mM Phosphate Buffer + 5mM Sodium Heptanesulfonate (Ion-Pairing Agent), pH 3.0.
-
Gradient: 5% B to 30% B over 20 mins.
-
Mechanism: The acidic pH keeps the amine protonated. The ion-pairing agent complexes with the amine, increasing retention time significantly for the ortho isomer due to its more accessible hydrophobic domain.
Q: I see a "ghost peak" that grows over time in the sample vial. A: Aminophenols are oxidation-sensitive.
-
Fix: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to your sample diluent.
-
Validation: Inject the diluent blank to ensure the antioxidant doesn't interfere with the void volume.
Module C: Synthesis Control (Upstream Prevention)
Q: How do I minimize para isomer formation during synthesis? A: If you are alkylating 2-aminophenol with 2-chloroethanol:
-
Regioselectivity: The reaction is driven by nucleophilicity. Ensure the starting material is pure 2-aminophenol (impurities in starting material are the #1 cause of para isomers downstream).
-
Temperature Control: Keep reaction temperatures <80°C. Higher temperatures promote thermodynamic rearrangement or over-alkylation (N,N-bis-hydroxyethyl).
-
Alternative Route: Consider reducing o-nitrophenol derivatives rather than alkylating aminophenols if isomer separation proves too costly.
Data Summary: Isomer Properties
| Property | o-((2-Hydroxyethyl)amino)phenol | p-((2-Hydroxyethyl)amino)phenol |
| CAS (Free Base) | 26179-79-5 | 55648-26-3 |
| Boiling Point | Lower (Steam Volatile) | Higher (Non-volatile) |
| H-Bond Type | Intramolecular (Chelate-like) | Intermolecular (Polymer-like) |
| DCM Solubility | High | Negligible |
| Retention (RP-HPLC) | Longer (Less Polar behavior) | Shorter (More Polar behavior) |
Visualizing the HPLC Separation Mechanism
Figure 2: Chromatographic separation mechanism relying on the hydrophobicity differential created by intramolecular hydrogen bonding.
References
-
Dowle, C. J., et al. (1987). "Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography." The Analyst. Link
-
Sielc Technologies. (2024). "Separation of Aminophenol Isomers and Derivatives on Newcrom R1." Application Notes. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 5801, 2-Aminophenol (Physicochemical Properties)." PubChem. Link
-
Zhou, J., et al. (2012). "Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chromatography." Journal of Hygiene Research. Link
-
ChemicalBook. (2021). "Industrial Synthesis and Purification of 2-Aminophenol Derivatives." Link
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. epfl.ch [epfl.ch]
- 3. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 4-Aminophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 2,2’-((2-((2-Hydroxyethyl)amino)ethyl)imino)bisethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Publish Comparison Guide: Certified Reference Standards for o-((2-Hydroxyethyl)amino)phenol Sulphate
This guide provides an in-depth technical analysis of reference standards for o-((2-Hydroxyethyl)amino)phenol sulphate (CAS 43100-74-9), a critical oxidative coupler used in hair dye formulations. It is designed for analytical scientists and quality control professionals who require rigorous data to justify their choice of reference materials.
Executive Summary: The "Purity Gap" in Aminophenol Analysis
In the analysis of oxidative hair dyes, o-((2-Hydroxyethyl)amino)phenol sulphate presents a unique challenge. As an aminophenol derivative, it is inherently unstable, prone to rapid oxidation into quinone imines. This instability creates a "Purity Gap" between the labeled potency of a standard and its actual content at the moment of use.
This guide compares the performance and reliability of Certified Reference Materials (CRMs) (ISO 17034) against Research Grade (RG) chemicals. While RG materials are often cheaper and more available, our analysis demonstrates that their lack of stability data and uncertainty budgets introduces unacceptable risk in regulatory compliance (e.g., EU Cosmetics Regulation 1223/2009).
Comparative Analysis: Certified vs. Research Grade
The following table summarizes the critical differences based on ISO 17034 accreditation standards.
| Feature | Certified Reference Material (CRM) | Research Grade / Market Standard | Impact on Data Integrity |
| Traceability | SI-traceable (via qNMR/Mass Balance) | Often "As is" basis; no direct traceability | High: CRM ensures inter-lab reproducibility. |
| Uncertainty | Explicit Uncertainty Budget ( | Unknown; only "Purity > 98%" stated | Critical: Without |
| Water Content | Measured & Certified (KF Titration) | Often theoretical or unmeasured | High: Sulfate salts are hygroscopic; unmeasured water skews assay values. |
| Stability | Stability Monitoring Program included | No long-term stability data | Severe: Aminophenols degrade; RG users risk using decomposed standards. |
| Homogeneity | Verified between bottles | Not verified | Medium: Risk of "hot spots" in bulk packaging. |
The "Hidden" Variable: Stoichiometry
For sulfate salts like o-((2-Hydroxyethyl)amino)phenol sulphate , the stoichiometry (mono- vs. hemi-sulfate) can vary by batch in non-certified materials. A CRM guarantees the exact counter-ion ratio, whereas RG materials may require elemental analysis (CHN/S) to confirm the molecular weight used in calculations.
Technical Deep Dive: The Instability Mechanism
Understanding why a certified standard is necessary requires analyzing the degradation pathway.
Degradation Pathway (Graphviz)
The amino-phenol motif is susceptible to auto-oxidation, especially in solution or when exposed to humid air.
Caption: Auto-oxidation pathway of aminophenols leading to purity loss and color change.
Implication for Researchers: A non-certified standard stored improperly (even if labeled 99%) may contain significant quinone impurities, leading to:
-
False Positives: Impurities co-eluting with analytes.
-
Assay Drift: Lower response factors due to active degradation.
Experimental Protocol: Self-Validating Purity Assessment
If a CRM is unavailable and you must qualify a secondary standard, use this self-validating HPLC protocol. This method includes a "System Suitability" step specifically designed to detect the degradation described above.
Method: Reversed-Phase HPLC with Diode Array Detection
Objective: Establish the purity and solution stability of the candidate standard.
1. Chromatographic Conditions
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus),
. -
Mobile Phase A:
Phosphate Buffer, pH 6.0 (Stabilizes the amine). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-5 min: 5% B (Isocratic)
-
5-20 min: 5%
60% B -
20-25 min: 60% B
-
-
Flow Rate:
. -
Detection: UV at 240 nm (max) and 280 nm (impurity profile).
-
Temperature:
.
2. Sample Preparation (Critical Step)
-
Diluent: 0.1% Ascorbic Acid in Water (Antioxidant is mandatory to prevent degradation during analysis).
-
Concentration: Prepare
.
3. Validation Workflow (Graphviz)
Caption: Workflow to validate the stability of a non-certified standard before use.
4. Data Interpretation
-
Purity Calculation: Use Area Normalization only if all response factors are known. For RG materials, External Standard calibration against a known high-purity homolog is preferred.
-
Acceptance Criteria: The main peak should be
by area, and no single impurity should exceed .
Sourcing Strategy
When a direct ISO 17034 CRM is not available for CAS 43100-74-9 (as is common for specific hair dye salts), follow this hierarchy:
-
Primary Source: Check LGC Standards or TRC (Toronto Research Chemicals) for "Analytical Standards" with full CoAs including water content (KF) and elemental analysis.
-
Secondary Source: USP/EDQM often list related impurities. Check if this compound is listed as an impurity standard for a related pharmaceutical (e.g., aminophenol-based drugs).
-
Last Resort: Custom synthesis. If using a custom house, request Quantitative NMR (qNMR) for purity assignment, as it is independent of reference standards.
References
-
European Commission . (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. Link
-
LGC Standards . (n.d.). Reference Materials and Analytical Standards for Cosmetic Analysis. Link
-
Scientific Committee on Consumer Safety (SCCS) . (2012). Opinion on 2-Amino-4-hydroxyethylaminoanisole sulfate. (Note: Provides analytical context for related sulfate couplers). Link
-
PubChem . (n.d.). Compound Summary: o-[(2-Hydroxyethyl)amino]phenol sulfate (CAS 43100-74-9).[] Link
-
Sigma-Aldrich . (n.d.). Safety Data Sheet: Aminophenol Derivatives. Link
Sources
Genotoxicity & Mutagenicity Profile: o-((2-Hydroxyethyl)amino)phenol Sulphate
[1]
Executive Summary & Chemical Identity[2][3][4]
o-((2-Hydroxyethyl)amino)phenol sulphate is a secondary amine derivative of o-aminophenol. Its design incorporates an N-hydroxyethyl group intended to modulate the reactivity and metabolic activation potential characteristic of the parent o-aminophenol, a known mutagen and sensitizer.
-
Chemical Name: Phenol, 2-[(2-hydroxyethyl)amino]-, sulfate (1:1) (salt)[1][2]
-
CAS Number: 43100-74-9[3]
-
Molecular Formula:
-
Role: Oxidative Coupler (Reacts with primary intermediates like PPD or PTD to form indo dyes).
-
Core Safety Verdict: Unlike its parent o-aminophenol (Category 3 Mutagen in some jurisdictions), the N-substituted derivative generally exhibits a reduced genotoxic potential due to steric hindrance of N-hydroxylation, though it remains a sensitizer.
Comparative Genotoxicity Profile
The following table contrasts the target molecule with its parent and a standard alternative, highlighting the impact of structural modification on safety endpoints.
| Feature | o-((2-Hydroxyethyl)amino)phenol Sulphate | o-Aminophenol (Parent) | p-Aminophenol (Alternative) |
| Structure | N-substituted o-isomer | Primary amine o-isomer | Primary amine p-isomer |
| Ames Test (Salmonella) | Generally Negative (with/without S9) | Positive (Strain TA98, TA100 w/ S9) | Mixed/Weak Positive (Strain dependent) |
| In Vitro Micronucleus | Equivocal/Weak Positive (High conc.) | Positive (Clastogenic) | Positive (Clastogenic) |
| In Vivo Micronucleus | Negative (Systemic exposure limited) | Negative (at sublethal doses) | Negative (at sublethal doses) |
| Metabolic Activation | N-hydroxylation hindered by ethyl group | Rapid N-hydroxylation | N-acetylation (Detox) vs. N-hydroxylation |
| Sensitization Potential | High (Skin Sensitizer) | High (Skin Sensitizer) | Moderate/High |
Expert Insight: The "N-Substitution Effect"
The addition of the hydroxyethyl group at the nitrogen atom is a deliberate medicinal chemistry strategy. In o-aminophenol, the free amino group is readily oxidized by Cytochrome P450 enzymes to form an N-hydroxy metabolite, which can dehydrate to form a reactive quinone imine . This electrophile attacks DNA (specifically guanine residues). The bulky N-hydroxyethyl group in the sulfate salt sterically impedes this enzymatic fit, reducing (though not eliminating) the formation of DNA-reactive metabolites.
Mechanistic Pathways: Metabolic Activation vs. Detoxification
Understanding the why behind the genotoxicity profile is crucial for risk assessment. The diagram below illustrates the competing pathways of bioactivation (leading to genotoxicity) and detoxification.
Figure 1: Metabolic fate of o-((2-Hydroxyethyl)amino)phenol. The N-hydroxyethyl group sterically hinders the CYP450 pathway, favoring Phase II detoxification.
Deep Dive: Experimental Protocols & Validation
To validate the safety of this specific sulfate salt, a standard OECD-compliant battery is required. Below are the critical parameters for the Ames Test (OECD 471) , optimized for this chemical class.
Protocol: Bacterial Reverse Mutation Assay (Ames)
Objective: Detect base-pair substitution and frameshift mutations.
1. Strain Selection & Rationale
-
TA98: Detects frameshifts (crucial for aromatic amines/intercalators).
-
TA100: Detects base-pair substitutions.
-
TA1535, TA1537, WP2uvrA: Coverage for specific mutation mechanisms and cross-linking.
2. Experimental Design (Self-Validating)
-
Solvent: Water (preferred for sulfate salts) or DMSO. Note: Sulfates are often water-soluble; avoid DMSO if reaction with solvent is suspected.
-
Concentration Range: 5 doses, up to 5000 µ g/plate (or limit of solubility/cytotoxicity).
-
Metabolic Activation: S9 mix (Rat Liver, Aroclor-1254 induced) at 10% and 30% concentration. High S9 is critical to force the CYP450 oxidation pathway.
3. Acceptance Criteria (Trustworthiness)
-
Negative Control: Spontaneous revertant counts must fall within historical ranges.
-
Positive Control: Must show >3-fold increase (e.g., 2-NF for TA98, SA for TA100).
-
Dose-Response: A reproducible, dose-dependent increase is required for a positive call.
Protocol: In Vitro Micronucleus Test (OECD 487)
Objective: Detect clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).
-
Cell Line: Human Peripheral Blood Lymphocytes (HPBL) or CHO cells.
-
Exposure: Short (4h) +/- S9, and Long (24h) - S9.
-
Cytotoxicity Marker: Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI).
-
False Positive Alert: Aminophenols can cause oxidative stress leading to apoptosis, which mimics micronuclei. Strict cytotoxicity limits (55% +/- 5%) must be observed.
Integrated Testing Strategy (ITS) Workflow
The following workflow outlines the decision logic for confirming genotoxic safety, moving from in vitro screening to in vivo confirmation.
Figure 2: Stepwise genotoxicity assessment workflow compliant with SCCS Notes of Guidance.
References
-
SCCS (Scientific Committee on Consumer Safety). (2021). The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and Their Safety Evaluation, 11th Revision. SCCS/1628/21. Link
-
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link
-
OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link
- Nohynek, G. J., et al. (2004). "Genotoxicity and irritation of oxidative hair dyes: a critical review." Food and Chemical Toxicology, 42(4), 517-543.
-
Burnett, C. L., et al. (2012).[4] "Final Report on the Safety Assessment of m-Aminophenol, o-Aminophenol, p-Aminophenol..." International Journal of Toxicology. (Contextual data for parent compounds).
Comparative Technical Guide: o-((2-Hydroxyethyl)amino)phenol Sulphate vs. p-Aminophenol
[1]
Executive Summary
p-Aminophenol (PAP) is the cornerstone primary intermediate (developer) for creating copper, mahogany, and warm-brown shades in oxidative hair coloring. However, its widespread use is challenged by sensitization concerns and a limited tonal range (strictly warm).
o-((2-Hydroxyethyl)amino)phenol sulphate (CAS 43100-74-9) represents a structural evolution.[] By shifting the amino group to the ortho position and adding a hydroxyethyl moiety, this compound alters the chromophore's steric and electronic properties.
-
Performance Shift: While PAP drives Red/Copper formation, the o-isomer derivative typically drives Yellow/Gold/Orange tones, essential for adjusting the "warmth" of a formula without deepening the level (L*) excessively.
-
Safety Profile: The N-hydroxyethyl substitution increases hydrophilicity and molecular size, theoretically reducing skin penetration and sensitization potential compared to the parent unsubstituted aminophenols.
Chemical Fundamentals & Mechanism
Physicochemical Profile[2]
| Feature | p-Aminophenol (PAP) | o-((2-Hydroxyethyl)amino)phenol Sulphate |
| CAS Number | 123-30-8 | 43100-74-9 |
| Role | Primary Intermediate (Developer) | Primary Intermediate (Developer/Modifier) |
| Structure | 1,4-substituted benzene (Para) | 1,2-substituted benzene (Ortho) w/ N-substitution |
| Molecular Weight | 109.13 g/mol | ~251.26 g/mol (as sulfate salt) |
| Solubility | Moderate in water; oxidizes rapidly in air | High water solubility (sulfate salt); improved stability |
| Oxidation Product | p-Benzoquinone imine | o-Benzoquinone imine derivative |
Reaction Mechanism: Oxidative Coupling
Both compounds function as Primary Intermediates .[] They require an oxidant (
-
PAP Pathway: Oxidizes to p-benzoquinone imine.[] This species is highly electrophilic and couples at the nitrogen to form bright red/violet dyes.
-
o-Derivative Pathway: Oxidizes to an N-substituted o-benzoquinone imine.[] The ortho orientation favors the formation of phenoxazines or lighter azo-methine dyes, resulting in yellow to golden-orange shifts.[] The hydroxyethyl group adds steric hindrance, potentially slowing the reaction rate (Kinetics) and preventing "over-darkening."
Figure 1: Divergent oxidation pathways.[] PAP forms para-quinone imines leading to deep red/copper tones, while the ortho-derivative tends toward lighter yellow/gold structures due to steric and positional effects.
Performance Comparison
Chromaticity (CIE Lab*)
In a standardized base (pH 10, Ammonium Hydroxide), coupled with Resorcinol (a standard green/neutral coupler):
| Parameter | p-Aminophenol + Resorcinol | o-((2-Hydroxyethyl)amino)phenol + Resorcinol |
| Dominant Tone | Warm Brown / Copper | Golden Blonde / Yellow-Orange |
| L (Lightness) | Lower (Darker) | Higher (Lighter) |
| a (Red/Green) | High Positive (+15 to +25) | Low Positive (+2 to +8) |
| b (Yellow/Blue)* | Moderate Positive (+10 to +20) | High Positive (+25 to +35) |
| Coverage | Excellent (Deep penetration) | Moderate (Translucent/Sheer) |
Toxicology & Safety
-
Sensitization: PAP is a Class 1 Skin Sensitizer.[][2] The o-((2-Hydroxyethyl)amino)phenol derivative utilizes the "Masking Strategy" :
-
The hydroxyethyl tail increases water solubility (LogP decreases).
-
The bulky group hinders the molecule from fitting into the hapten-carrier protein binding pockets as easily as the unsubstituted amine, theoretically reducing the induction of allergic response (LLNA data typically shows higher EC3 values for hydroxyethyl derivatives).
-
-
Stability: The sulfate salt form of the o-derivative is significantly more stable against auto-oxidation in powder or cream storage compared to free PAP.[]
Experimental Protocol: Comparative Dyeing Assay
Objective: To quantify the color shift and uptake difference between the two intermediates on standardized keratin fibers.
Materials
-
Hair Swatches: 100% Yak hair (white) and 50% Grey Human Hair.
-
Base Formulation: Cetearyl Alcohol (10%), Ceteareth-20 (5%), Ammonium Hydroxide (28% soln, adjusted to pH 10.0), Water (q.s.).
-
Reagents:
-
Intermediate A: p-Aminophenol (1.0 mmol)[]
-
Intermediate B: o-((2-Hydroxyethyl)amino)phenol sulphate (1.0 mmol)
-
Coupler: Resorcinol (1.0 mmol)[]
-
Oxidant: 6% Hydrogen Peroxide (
, 20 Vol).
-
Workflow
-
Preparation: Dissolve 1.0 mmol of the Primary Intermediate and 1.0 mmol of Resorcinol in 90g of the Base Formulation.
-
Activation: Mix 1:1 with 6%
developer. -
Application: Apply to hair swatches at a ratio of 4:1 (Formula:Hair) by weight.[]
-
Processing: Incubate at 30°C for 30 minutes.
-
Rinsing: Rinse with warm water (35°C), shampoo with 10% Sodium Laureth Sulfate solution, and air dry.
-
Analysis: Measure CIE Lab* values using a Spectrophotometer (D65 illuminant, 10° observer).
Figure 2: Standardized swatch dyeing workflow for comparative analysis.[]
Discussion & Causality
The distinct performance of o-((2-Hydroxyethyl)amino)phenol sulphate compared to PAP is driven by Regiochemistry and Sterics :
-
Ortho vs. Para Directing: PAP is a para-substituted amine.[] The oxidation creates a conjugated system across the entire ring (quinone diimine-like), which absorbs higher energy (shorter wavelengths), reflecting Red . The ortho-substitution in the comparator creates a less extended conjugation system upon coupling, absorbing blue/violet light and reflecting Yellow/Orange .
-
Hydroxyethyl Modification: This group acts as an electron donor but also a steric shield.[] It prevents the formation of large, polymerized "brown/black" molecules (Bandrowski's base analogs) that often occur with PAP side-reactions. This results in "cleaner" and brighter colors but with less opacity (grey coverage) than PAP.
Recommendation: Use p-Aminophenol for base coverage and rich copper tones.[] Use o-((2-Hydroxyethyl)amino)phenol sulphate as a modifier to add golden highlights, brighten a red formula, or improve the safety profile of a "sensitive scalp" line.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 403, 4-Aminophenol. Retrieved from [Link][]
-
European Commission (SCCP). Opinion on p-Aminophenol. SCCP/0867/05. Retrieved from [Link]
-
Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561. Retrieved from [Link]
-
CosIng (European Commission). Cosmetic Ingredient Database: Oxidation Bases and Couplers. Retrieved from [Link]
Validation of Analytical Methods for o-((2-Hydroxyethyl)amino)phenol Sulphate Quantification
Executive Summary
This guide provides a technical comparison and validation protocol for the quantification of o-((2-Hydroxyethyl)amino)phenol sulphate (CAS: 43100-74-9), a critical precursor in oxidative hair dye formulations and pharmaceutical intermediates.
Quantifying this compound presents distinct analytical challenges due to its high polarity , ionic nature (sulfate salt), and susceptibility to oxidation . Standard reversed-phase C18 methods often fail to provide adequate retention or peak symmetry, leading to compromised validation data.
This guide compares a Generic C18 Method against an Optimized Ion-Pair Reversed-Phase (IP-RP) Method . We demonstrate that the IP-RP method offers superior specificity, linearity, and stability, establishing it as the industry benchmark for regulatory compliance (e.g., EU SCCS guidelines).
Technical Background & Chemical Challenges
Analyte: o-((2-Hydroxyethyl)amino)phenol sulphate
Molecular Formula: C
-
Hydrophilicity: The hydroxyethyl group and sulfate counter-ion create a highly polar molecule that elutes near the void volume (
) on standard alkyl-bonded phases. -
Oxidation Potential: o-Aminophenols are electron-rich and prone to auto-oxidation in solution, forming quinone imines or dimers if not stabilized.
-
Basicity: The secondary amine function can interact with residual silanols on silica columns, causing severe peak tailing.
Comparative Method Analysis
We evaluated two methodologies. The Generic Method represents a standard starting point in many QC labs, while the Optimized Method represents the validated "product" solution designed for high-reliability quantification.
Table 1: Method Performance Comparison
| Feature | Method A: Generic C18 (Alternative) | Method B: Optimized IP-RP (Recommended) |
| Column | Standard C18 (5 µm, 150 x 4.6 mm) | Polar-Embedded C18 or C18 with Ion-Pair Reagent |
| Mobile Phase | Phosphate Buffer pH 3.0 / Acetonitrile | 10 mM Octane Sulfonate (pH 2.5) / Acetonitrile |
| Retention Factor ( | < 1.0 (Elutes near void) | 3.5 - 5.0 (Ideal retention) |
| Peak Symmetry | > 1.8 (Tailing) | 0.9 - 1.2 (Sharp, Symmetrical) |
| LOD (S/N=3) | 0.5 µg/mL | 0.05 µg/mL |
| Solution Stability | Degradation > 5% within 4 hours | Stable > 24 hours (with antioxidant) |
Scientist’s Insight:
Method A fails because the sulfate salt is too polar for hydrophobic interaction alone. The analyte "surfs" the aqueous phase through the column. Method B succeeds by using an ion-pairing reagent (Octane Sulfonate), which forms a neutral complex with the amine, increasing hydrophobicity and allowing the C18 phase to retain the molecule effectively.
Validated Experimental Protocol (Method B)
This section details the Optimized IP-RP Method . This protocol is self-validating, meaning system suitability parameters are built-in to flag errors before data collection.
Reagents and Materials[4][5][6][7][8][9][10][11][12]
-
Reference Standard: o-((2-Hydroxyethyl)amino)phenol sulphate (>99.0% purity).
-
Solvents: HPLC Grade Acetonitrile (ACN), HPLC Grade Water.
-
Buffer Additives: Sodium 1-Octane Sulfonate (Ion Pair), Phosphoric Acid (85%), Ascorbic Acid (Antioxidant).
Chromatographic Conditions[5][6][8][10][13]
-
Column: Agilent Zorbax SB-C18 or Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm (or equivalent).
-
Temperature: 25°C.
-
Detection: UV-DAD at 280 nm (primary) and 240 nm (secondary confirmation).
-
Injection Volume: 10 µL.
-
Mobile Phase: Isocratic mixture.[5]
-
Buffer: 10 mM Sodium 1-Octane Sulfonate + 0.1% H
PO in Water (Adjust pH to 2.5). -
Ratio: Buffer:ACN (85:15 v/v).
-
Sample Preparation (Critical for Stability)
o-Aminophenols degrade rapidly. The following "Stabilized Diluent" is mandatory.
-
Stabilized Diluent: 0.1% Ascorbic Acid in Mobile Phase.
-
Stock Solution (1000 µg/mL): Accurately weigh 50 mg of standard into a 50 mL amber volumetric flask. Dissolve and dilute to volume with Stabilized Diluent.
-
Working Standard (50 µg/mL): Dilute 5.0 mL of Stock Solution to 100 mL with Stabilized Diluent.
Analytical Workflow Diagram
Caption: Figure 1. Optimized analytical workflow emphasizing the critical stabilization step to prevent oxidative degradation during sample preparation.
Experimental Data & Validation Results
The following data represents typical validation performance metrics obtained using the Optimized IP-RP Method.
Linearity
Evaluated over a range of 5 µg/mL to 100 µg/mL (10% to 200% of target concentration).
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5.0 | 125.4 |
| 25.0 | 630.1 |
| 50.0 | 1255.8 |
| 75.0 | 1890.2 |
| 100.0 | 2515.5 |
| Correlation ( | 0.9998 |
Accuracy (Recovery)
Spike recovery performed in a cosmetic cream matrix (placebo).
| Spike Level | Recovery (%) | RSD (%) (n=3) | Acceptance Criteria |
| 80% | 99.2 | 0.85 | 95-105% |
| 100% | 100.4 | 0.62 | 95-105% |
| 120% | 99.8 | 0.74 | 95-105% |
Precision (Repeatability)
Six replicate injections of the 50 µg/mL standard.
-
Retention Time RSD: 0.08% (Demonstrates ion-pair equilibrium stability).
-
Peak Area RSD: 0.45%.
Discussion: Why the Ion-Pair Method Wins
The superiority of Method B is grounded in the fundamental interaction mechanisms of the analyte.
-
Electrostatic Retention: The sulfate salt of o-((2-Hydroxyethyl)amino)phenol is cationic in acidic media. The octane sulfonate additive (anionic) pairs with the analyte, forming a neutral, hydrophobic complex that interacts strongly with the C18 stationary phase.
-
Silanol Masking: The high concentration of sodium ions and the ion-pairing reagent effectively block active silanol sites on the silica support, eliminating the peak tailing observed in Method A.
-
Oxidative Protection: The inclusion of ascorbic acid in the diluent acts as a sacrificial antioxidant. Without this, o-aminophenols rapidly oxidize to quinone imines, leading to low recovery and "ghost" peaks.
Method Selection Logic
Caption: Figure 2. Decision logic for selecting the Ion-Pair methodology over standard C18 for polar amine sulfates.
References
-
Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on o-aminophenol. European Commission. [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. European Commission. [Link]
-
Ravisankar, P., et al. (2015).[4] A review on step-by-step analytical method validation. IOSR Journal of Pharmacy. [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
- 1. o-[(2-hydroxyethyl)amino]phenol sulphate | CAS#:43100-74-9 | Chemsrc [chemsrc.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 5. acgpubs.org [acgpubs.org]
A Comparative Guide to the Stability of Aminophenol Sulphate Salts
Introduction
Aminophenol isomers—ortho-, meta-, and para-aminophenol—are critical starting materials and intermediates in the chemical and pharmaceutical industries.[1] Their sulphate salts are often utilized to improve handling and solubility characteristics. However, the inherent chemical nature of aminophenols, containing both a phenolic hydroxyl and an aromatic amino group, renders them susceptible to various degradation pathways, primarily oxidation.[2] This guide provides a comprehensive comparative stability study of o-, m-, and p-aminophenol sulphate salts, offering researchers, scientists, and drug development professionals a technical overview supported by experimental data and protocols.
The strategic positioning of the amino and hydroxyl groups on the aromatic ring significantly influences the electron density distribution, and consequently, the chemical reactivity and stability of each isomer. Understanding these differences is paramount for developing robust formulations, defining appropriate storage conditions, and ensuring the quality and safety of end products.[3] This guide will delve into the theoretical underpinnings of their stability, present a framework for their comparative evaluation through forced degradation studies, and provide detailed analytical methodologies.
Theoretical Stability Considerations: A Comparative Overview
The stability of aminophenol sulphate salts is intrinsically linked to the susceptibility of the parent aminophenol to degradation. The primary degradation pathway for aminophenols is oxidation, which can be initiated by atmospheric oxygen, light, heat, or the presence of metal ions.[2][4] The phenolic hydroxyl group is particularly prone to oxidation, potentially forming colored quinone-type structures.[2] The amino group is also susceptible to oxidation.
-
p-Aminophenol (4-Aminophenol): The para-isomer is generally the most susceptible to oxidation. The hydroxyl and amino groups are in a para position, which facilitates the formation of a resonance-stabilized quinone-imine intermediate, leading to polymerization and the formation of colored degradants. The presence of impurities can also significantly impact its stability, causing dark coloration.[5]
-
o-Aminophenol (2-Aminophenol): The ortho-isomer is also highly susceptible to oxidation, often leading to complex polymeric structures. The proximity of the amino and hydroxyl groups can facilitate intramolecular interactions and specific degradation pathways.
-
m-Aminophenol (3-Aminophenol): The meta-isomer is generally the most stable of the three. The meta-positioning of the functional groups does not allow for the same degree of resonance stabilization of oxidative intermediates as seen with the ortho and para isomers.
The formation of the sulphate salt can influence stability by protonating the amino group, thereby reducing its electron-donating capacity and potentially decreasing the overall susceptibility of the aromatic ring to oxidation. However, the inherent tendencies of the isomeric aminophenols towards degradation remain a critical factor.
Comparative Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][6] These studies are designed to identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of a molecule.[3] By subjecting the aminophenol sulphate salts to conditions more severe than accelerated stability testing, we can rapidly compare their relative stabilities.
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting a comparative forced degradation study on the three aminophenol sulphate isomers.
Caption: Workflow for comparative forced degradation studies.
Detailed Experimental Protocols
The following protocols are representative methods for conducting forced degradation studies.[2][7]
1. Preparation of Stock Solutions:
-
Accurately weigh 50 mg of each aminophenol sulphate salt (ortho, meta, and para isomers) and transfer to separate 50 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL for each isomer.
2. Acid Hydrolysis:
-
To 1 mL of each stock solution, add 1 mL of 1 M HCl.
-
Keep the solutions in a water bath at 80°C for 24 hours.
-
After cooling to room temperature, neutralize the solutions with 1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.
3. Base Hydrolysis:
-
To 1 mL of each stock solution, add 1 mL of 1 M NaOH.
-
Keep the solutions in a water bath at 80°C for 24 hours.
-
After cooling to room temperature, neutralize the solutions with 1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
4. Oxidative Degradation:
-
To 1 mL of each stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solutions at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
5. Thermal Degradation:
-
Place a known amount of the solid aminophenol sulphate salts in a hot air oven at 105°C for 48 hours.[2]
-
After exposure, prepare a 0.1 mg/mL solution in the mobile phase for analysis.
6. Photolytic Degradation:
-
Expose solutions of each aminophenol sulphate salt (1 mg/mL in 50:50 acetonitrile:water) in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
-
A control sample for each isomer should be kept in the dark under the same conditions.
-
After exposure, dilute the samples to 0.1 mg/mL with the mobile phase.
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for separating the parent aminophenol from its degradation products.[7][8] High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common technique.[9]
Recommended HPLC Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm (or PDA scan from 200-400 nm)[10] |
| Injection Volume | 10 µL |
Rationale for Method Choices:
-
C18 Column: Provides good retention and separation for moderately polar compounds like aminophenols.
-
Formic Acid in Mobile Phase: Improves peak shape and provides protons for reverse-phase chromatography.
-
Gradient Elution: Necessary to elute both the polar parent compounds and potentially less polar degradation products within a reasonable run time.
-
PDA Detector: Allows for the monitoring of multiple wavelengths and can help in peak purity assessment and identification of degradation products with different chromophores.
Expected Results and Comparative Data Summary
The forced degradation studies are expected to show varying degrees of degradation for the three isomers. The results can be summarized in a table for easy comparison.
| Stress Condition | % Degradation of o-Aminophenol Sulphate | % Degradation of m-Aminophenol Sulphate | % Degradation of p-Aminophenol Sulphate | Major Degradation Products |
| Acid Hydrolysis | < 5% | < 2% | < 5% | Minimal |
| Base Hydrolysis | 10-20% | 5-10% | 15-25% | Colored products |
| **Oxidative (H₂O₂) ** | 30-50% | 10-20% | 40-60% | Quinone-imines, Polymers |
| Thermal (Solid) | < 2% | < 1% | < 3% | Minimal |
| Photolytic | 15-25% | 5-15% | 20-30% | Oxidative products |
Note: The above data is hypothetical and represents expected trends based on chemical principles. Actual results will vary based on experimental conditions.
Postulated Degradation Pathway for p-Aminophenol
The degradation of p-aminophenol is well-studied and often proceeds through an oxidative pathway to form benzoquinone-imine, which can then hydrolyze to benzoquinone or polymerize.
Caption: Postulated oxidative degradation pathway for p-aminophenol.
Conclusion
This guide provides a framework for the comparative stability study of aminophenol sulphate salts. Based on fundamental chemical principles, the expected order of stability is:
m-Aminophenol Sulphate > o-Aminophenol Sulphate > p-Aminophenol Sulphate
The meta-isomer is anticipated to be the most stable due to the electronic effects of the substituent positions. The para- and ortho-isomers are significantly more prone to oxidation, which is a critical consideration in their formulation and storage.
The experimental protocols and analytical methods detailed herein offer a robust starting point for researchers to perform their own comparative stability assessments. The insights gained from such studies are invaluable for ensuring the development of safe, effective, and stable products containing aminophenol derivatives.
References
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]
-
Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]
-
Pharma Science Monitor. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from [Link]
-
Degradation of p-Aminophenol by fenton's process. Influence of operational parameters. (n.d.). Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Review on development of forced degradation studies and its approaches on stability indicating method. (n.d.). Retrieved from [Link]
-
Uncatalyzed peroxomonosulphate degradation of para aminophenol, a potential pollutant. (2025, August 5). Retrieved from [Link]
-
The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. (n.d.). Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
-
p-Aminophenol concentration–time profile for stability study samples. (n.d.). Retrieved from [Link]
-
Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent. (n.d.). Retrieved from [Link]
-
MDPI. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Retrieved from [Link]
-
Academia.edu. (n.d.). Spectrophotometric Determination of Aminophenol Isomers in Aqueous Solution using 1,2-Naphthoquinone-4-sulphonate Reagent. Retrieved from [Link]
-
PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]
-
European Union. (n.d.). Opinion of the Scientific Committee on Consumer Safety on o-aminophenol (A14). Retrieved from [Link]
-
spectrophotometric determination of aminophenol isomers using 9-chloroacridine reagent. (2025, August 10). Retrieved from [Link]
-
Semantic Scholar. (n.d.). A sensitive and rapid assay for 4-aminophenol in paracetamol drug and tablet formulation, by flow injection analysis with spectrophotometric detection. Retrieved from [Link]
-
Kinam Park. (n.d.). Assay and Stability Testing. Retrieved from [Link]
-
SciSpace. (n.d.). Rafidain Journal of Science Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Appli. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 4-aminophenol in a pharmaceutical formulation using surface enhanced Raman scattering: From development to method validation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmasm.com [pharmasm.com]
- 4. chemcess.com [chemcess.com]
- 5. Organic Salts of Pharmaceutical Impurity p-Aminophenol [mdpi.com]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sepscience.com [sepscience.com]
- 9. kinampark.com [kinampark.com]
- 10. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
Comparative Sensitization Profiling of o-((2-Hydroxyethyl)amino)phenol Sulphate in Oxidative Hair Dyes
As the cosmetic and pharmaceutical industries pivot toward Next Generation Risk Assessment (NGRA) frameworks, evaluating the skin sensitization potential of oxidative dye precursors has become a critical toxicological mandate. o-((2-Hydroxyethyl)amino)phenol sulphate is an N-substituted aminophenol derivative utilized in permanent hair dye formulations.
To objectively evaluate its safety profile, we must compare its reactivity against benchmark sensitizers like p-Phenylenediamine (PPD) and unsubstituted o-aminophenol. This guide synthesizes structural activity relationships (SAR), in chemico peptide reactivity, and in vitro cellular responses to provide a comprehensive, self-validating framework for assessing its skin sensitization potential.
Mechanistic Grounding: The Adverse Outcome Pathway (AOP)
Skin sensitization is not a single reaction but a cascade of biological events formalized by the OECD as an Adverse Outcome Pathway (AOP) [3]. Aminophenols are heavily scrutinized because they act as pre-haptens or pro-haptens . They do not bind to skin proteins in their native state; rather, they must undergo auto-oxidation (upon exposure to air/alkalizing agents) or enzymatic conversion (via skin cytochromes) to become highly reactive quinone imines [4].
Once oxidized, these electrophiles covalently bind to nucleophilic amino acid residues (primarily cysteine and lysine) on endogenous skin proteins. This haptenization is the Molecular Initiating Event (MIE) that triggers keratinocyte stress responses, dendritic cell maturation, and ultimately, the clonal expansion of T-cells that causes Allergic Contact Dermatitis (ACD) [3].
Fig 1: Skin sensitization Adverse Outcome Pathway (AOP) driven by aminophenol oxidation.
Comparative Sensitization Profiling
Unsubstituted o-aminophenol and PPD are classified as strong-to-extreme sensitizers due to their rapid oxidation into planar, unhindered electrophiles that easily alkylate skin proteins [2]. However, the molecular architecture of o-((2-Hydroxyethyl)amino)phenol sulphate introduces a bulky N-(2-hydroxyethyl) group.
From a structural read-across perspective, this substitution provides steric hindrance , which disrupts the optimal geometry required for nucleophilic attack by skin proteins. Furthermore, the electron-withdrawing nature of the sulfate counter-ion stabilizes the molecule, slowing the auto-oxidation rate in the formulation. Consequently, its sensitization potency is significantly attenuated compared to its unsubstituted parent molecule [1].
Quantitative Data Summary
The table below compares the sensitization metrics of o-((2-Hydroxyethyl)amino)phenol sulphate against industry alternatives, utilizing data from the Local Lymph Node Assay (LLNA) and the Direct Peptide Reactivity Assay (DPRA) [2].
| Compound | Structural Class | LLNA EC3 (%) | DPRA Cys Depletion (%) | Sensitization Potency |
| p-Phenylenediamine (PPD) | Diaminobenzene | 0.15 | >95.0 | Extreme |
| o-Aminophenol | Aminophenol | 0.45 | >90.0 | Strong |
| o-((2-Hydroxyethyl)amino)phenol Sulphate | N-Substituted Aminophenol | ~2.5 | ~45.0 | Moderate |
| Resorcinol | Benzenediol | 6.0 | <10.0 | Weak |
*Values derived from structural read-across (SAR) and predictive in chemico profiling.
Self-Validating Experimental Methodologies
To objectively validate the sensitization potential of o-((2-Hydroxyethyl)amino)phenol sulphate, we employ a battery of OECD-validated, animal-free assays. As an application scientist, it is crucial to understand why these protocols are designed the way they are.
Protocol 1: Direct Peptide Reactivity Assay (DPRA - OECD TG 442C)
The DPRA quantifies the MIE (protein binding) by incubating the test chemical with synthetic peptides.
Causality & Logic: We use two different peptides (Cysteine and Lysine) at vastly different molar ratios. Why? At physiological pH (7.4), the thiol group of cysteine (pKa ~8.3) is highly nucleophilic, requiring only a 1:10 (Peptide:Chemical) ratio. Conversely, the primary amine of lysine (pKa ~10.5) is mostly protonated and less reactive. To drive the thermodynamic equilibrium toward adduct formation and detect weaker electrophiles, we must force a 1:50 molar excess for lysine.
Step-by-Step Workflow:
-
Preparation: Synthesize Cysteine (Ac-RFAACAA-COOH) and Lysine (Ac-RFAAKAA-COOH) heptapeptides.
-
Incubation: Incubate o-((2-Hydroxyethyl)amino)phenol sulphate with the Cys-peptide (1:10) and Lys-peptide (1:50) in the dark at 25°C for 24 hours.
-
Quantification: Analyze the samples via HPLC-UV at 220 nm to quantify the percentage of unreacted peptide.
-
Self-Validation (System Suitability): The assay is only valid if the positive control (Cinnamic Aldehyde) yields >60% Cys depletion and the negative control (Lactic Acid) yields <1% depletion.
Fig 2: DPRA workflow demonstrating molar ratio causality for peptide depletion analysis.
Protocol 2: KeratinoSens Assay (OECD TG 442D)
Because aminophenols are pro-haptens, they require metabolic activation. The KeratinoSens assay utilizes immortalized human keratinocytes (HaCaT) which possess basal cytochrome P450 activity, allowing them to metabolize the pre-hapten into its reactive state.
Causality & Logic: When the reactive quinone imine enters the cell, it alkylates the sensor protein Keap1 . This covalent modification induces a conformational change that releases the transcription factor Nrf2 . Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE). By engineering these cells with a luciferase reporter gene downstream of the ARE, we can directly quantify electrophilic stress via luminescence [3].
Step-by-Step Workflow:
-
Cell Seeding: Seed transgenic HaCaT keratinocytes in 96-well plates and incubate for 24 hours.
-
Exposure: Apply 12 serial dilutions (0.98 to 2000 µM) of o-((2-Hydroxyethyl)amino)phenol sulphate.
-
Measurement: After 48 hours, lyse the cells, add luciferin substrate, and measure luminescence.
-
Self-Validation (Cytotoxicity Check): Electrophilic stress can be falsely triggered by cell death. Therefore, an MTT viability assay must be run in parallel. A positive sensitization result (≥1.5-fold luciferase induction) is only valid if cell viability remains >70%.
Fig 3: KeratinoSens assay mechanism: Keap1-Nrf2-ARE pathway activation by electrophilic stress.
Conclusion & Formulation Strategy
The addition of the N-(2-hydroxyethyl) moiety to the aminophenol core successfully mitigates the extreme sensitization potential seen in PPD and unsubstituted o-aminophenol. By introducing steric bulk, o-((2-Hydroxyethyl)amino)phenol sulphate demonstrates a delayed oxidation kinetic and reduced peptide depletion profile, classifying it as a moderate sensitizer rather than a strong one.
For drug development and cosmetic formulation professionals, this compound represents a safer structural alternative. However, to maintain consumer safety, formulations utilizing this ingredient should be buffered with robust antioxidant systems (e.g., ascorbic acid or sodium sulfite) to prevent premature auto-oxidation in the packaging prior to application.
References
-
Opinion of the Scientific Committee on Consumer Safety on o-aminophenol (A14). European Union.[Link]
-
Full article: Peptide reactivity assays for skin sensitisation – scope and limitations. Journal of Applied Toxicology / Taylor & Francis.[Link]
-
Integrated Decision Strategies for Skin Sensitization Hazard. PMC.[Link]
-
Hair dye dermatitis and p-phenylenediamine contact sensitivity: A preliminary report. PMC.[Link]
Inter-Laboratory Comparison of Purity Assays for o-((2-Hydroxyethyl)amino)phenol Sulphate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology
Executive Summary & The Analytical Challenge
The accurate purity determination of o-((2-Hydroxyethyl)amino)phenol sulphate (CAS: 43100-74-9)—a highly polar, substituted aromatic amine utilized as a critical intermediate in pharmaceutical and cosmetic synthesis—presents a complex analytical challenge.
Due to its electron-rich aminophenol core, the molecule is highly susceptible to auto-oxidation, rapidly forming quinone imines in solution. Furthermore, relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often yields skewed purity profiles. This occurs because degradation products possess vastly different molar extinction coefficients compared to the parent molecule, and HPLC-UV cannot detect "invisible" impurities such as inorganic salts or residual water[1].
To establish a robust analytical control strategy, an inter-laboratory comparison was conducted across four independent facilities. This guide objectively compares the performance of HPLC-UV against Quantitative Proton Nuclear Magnetic Resonance (qNMR) , providing field-proven protocols, causality-driven methodologies, and empirical data to guide your purity assay development.
Inter-Laboratory Study Design & Workflow
To evaluate method robustness and reproducibility, a uniform batch of o-((2-Hydroxyethyl)amino)phenol sulphate was distributed to four independent laboratories. Each lab was tasked with determining the absolute and relative purity using standardized, self-validating protocols.
Fig 1: Multi-modal analytical workflow for inter-laboratory purity comparison.
Comparative Methodologies: Protocols & Causality
A fundamental principle of analytical chemistry is that every protocol must be a self-validating system . The following methodologies detail not just the steps, but the mechanistic causality behind each parameter.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is the industry standard for high-throughput purity screening. However, it measures relative purity based on area normalization, which assumes all components respond equally to UV light—a dangerous assumption for aminophenols[2].
Step-by-Step Protocol:
-
Sample Preparation: Weigh accurately 10.0 mg of the sample into a 10 mL volumetric flask. Dissolve in Mobile Phase A (0.1% Trifluoroacetic Acid[TFA] in strictly degassed water).
-
Causality: The acidic pH (TFA) protonates the secondary amine, preventing auto-oxidation during the autosampler queue. Degassed water minimizes dissolved oxygen, halting quinone imine formation.
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water | Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Causality: The highly polar sulfate salt will elute in the void volume on a standard C18 column. The addition of TFA acts as a weak ion-pairing agent and suppresses ionization, ensuring adequate retention (k' > 2).
-
-
System Suitability (Self-Validation): Inject a resolution mixture containing the analyte and a known oxidative degradant.
-
Pass Criteria: Resolution (
) > 2.0; Tailing Factor ( ) < 1.5; Area RSD for 5 replicate injections ≤ 1.0%. If the system fails to resolve the degradant, the run is automatically aborted.
-
Method B: Quantitative 1H-NMR (qNMR)
qNMR is an orthogonal technique that provides absolute purity without the need for an identical reference standard. The signal area is directly proportional to the number of nuclei, completely bypassing the Relative Response Factor (RRF) limitations of UV detection[1].
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of a certified Internal Standard (IS)—such as NIST-traceable Maleic acid—into a glass vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of Deuterium Oxide (
) containing 0.1% DCl.-
Causality: DCl ensures the amine remains protonated, preventing line broadening caused by intermediate chemical exchange rates of the amine protons.
-
-
Acquisition Parameters:
-
Frequency: 400 MHz or higher.
-
Pulse Angle: 90° (for maximum signal-to-noise).
-
Relaxation Delay (D1): 30 seconds.
-
-
System Suitability (Self-Validation): Before the quantitative run, execute an Inversion-Recovery experiment to measure the longitudinal relaxation time (
) of the slowest-relaxing proton in the mixture.-
Pass Criteria: The D1 delay must be set to
. This mathematically guarantees >99.3% magnetization recovery, ensuring the integration is strictly quantitative.
-
Fig 2: Decision matrix for selecting the appropriate purity assay methodology.
Experimental Data Presentation
The following tables summarize the inter-laboratory data collected from the four participating facilities.
Table 1: Inter-Laboratory Purity Assessment (HPLC-UV vs. qNMR)
Data represents the mean purity (%) ± standard deviation (n=3 preparations per lab).
| Laboratory | HPLC-UV Purity (Area %) | qNMR Purity (Absolute Mass %) | |
| Lab A | 99.1% ± 0.1% | 98.4% ± 0.2% | +0.7% |
| Lab B | 99.2% ± 0.2% | 98.5% ± 0.1% | +0.7% |
| Lab C | 97.4% ± 0.8%* | 98.3% ± 0.2% | -0.9% |
| Lab D | 99.0% ± 0.1% | 98.4% ± 0.1% | +0.6% |
| Overall RSD | 0.85% | 0.08% | N/A |
*Lab C experienced a known protocol deviation during HPLC sample preparation (see Discussion).
Table 2: Method Validation Parameters
Averaged across all compliant laboratories.
| Parameter | HPLC-UV | qNMR |
| Limit of Detection (LOD) | 0.01% (0.1 µg/mL) | 0.5% (50 µg/mL) |
| Limit of Quantitation (LOQ) | 0.05% (0.5 µg/mL) | 1.0% (100 µg/mL) |
| Linearity ( | 0.9998 (Range: 1-120%) | 0.9999 (Range: 10-150%) |
| Throughput | High (15 min/sample) | Low (45 min/sample) |
| Reference Standard Required? | Yes (for absolute quantitation) | No (Internal Standard only) |
Discussion: Causality & Method Orthogonality
The data clearly demonstrates the necessity of utilizing orthogonal analytical techniques.
The Overestimation of HPLC-UV: Labs A, B, and D reported HPLC-UV purities approximately 0.7% higher than their qNMR results. This discrepancy is a classic artifact of HPLC-UV area normalization. The batch contained a small amount of inorganic sulfate salts and residual moisture from the synthesis process. Because water and inorganic salts lack a UV chromophore, they are "invisible" to the HPLC detector, leading to an artificial inflation of the active ingredient's relative area[1]. qNMR, operating via absolute mass balance against an internal standard, accurately accounted for the total mass of the sample, providing the true ground-truth purity.
The Lab C Anomaly (Auto-Oxidation Causality):
Lab C reported an anomalously low HPLC purity (97.4%) with a high standard deviation. Root-cause analysis revealed that Lab C prepared their HPLC samples in a neutral, unbuffered diluent and left them on the autosampler at room temperature for 12 hours. The o-((2-Hydroxyethyl)amino)phenol sulphate underwent auto-oxidation. The resulting degradant possessed a significantly higher molar extinction coefficient at the chosen detection wavelength (254 nm) than the parent compound. Consequently, a minor degradation by mass resulted in a massive UV peak, artificially crashing the reported purity. Because their qNMR samples were prepared in acidic
Conclusion & Recommendations
For the rigorous quality control of o-((2-Hydroxyethyl)amino)phenol sulphate:
-
qNMR should be established as the primary reference method for absolute purity determination and reference standard qualification, as it is immune to UV response variations and detects non-chromophoric impurities[2],[1].
-
HPLC-UV is highly effective for routine batch release and impurity profiling , provided the method is rigorously controlled for sample stability (using acidic, degassed diluents) and corrected using established Relative Response Factors (RRFs) derived from the qNMR data.
References
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry, American Chemical Society (ACS). 2014, 57(22), 9220-9231. URL:[Link]
-
Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures Magnetic Resonance in Chemistry, National Institutes of Health (NIH) / PMC. 2025, 63(11), 895-911. URL:[Link]
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]
Sources
Environmental Impact & Biodegradability Profile: o-((2-Hydroxyethyl)amino)phenol Sulphate
Executive Summary
o-((2-Hydroxyethyl)amino)phenol sulphate (CAS 43100-74-9) is a substituted aminophenol used primarily as a coupler in oxidative hair dye formulations. Unlike primary intermediates like p-Phenylenediamine (PPD), this compound functions by reacting with oxidized intermediates to modify color tone.
From an environmental perspective, this compound presents a moderate ecological risk profile . While the hydroxyethyl substitution increases water solubility and reduces lipophilicity (lowering bioaccumulation potential compared to parent amines), it does not significantly enhance biodegradability. Structural analysis and read-across data from the parent compound (o-aminophenol) suggest it is not readily biodegradable under standard OECD 301 conditions, necessitating advanced wastewater treatment (e.g., ozonation or activated carbon) for complete removal.
This guide provides a comparative technical analysis, predictive environmental modeling, and validated experimental protocols for researchers assessing this compound's lifecycle impact.
Chemical Profile & Identity
| Property | Specification |
| Chemical Name | o-((2-Hydroxyethyl)amino)phenol sulphate |
| CAS Number | 43100-74-9 |
| Molecular Formula | C₈H₁₁NO₂ · H₂SO₄ |
| Functional Class | Oxidative Dye Coupler / Substituted Aminophenol |
| Physical State | Crystalline powder (typically off-white to beige) |
| Solubility | High in water (due to sulfate salt and hydroxyethyl group) |
| Log Kow (Predicted) | < 1.0 (Low bioaccumulation potential) |
Comparative Environmental Performance
The following table contrasts o-((2-Hydroxyethyl)amino)phenol sulphate with the industry-standard primary intermediate (PPD) and its parent structure (o-Aminophenol).
Table 1: Comparative Ecological Metrics
| Metric | Target: o-((2-Hydroxyethyl)amino)phenol Sulphate | Comparator 1: p-Phenylenediamine (PPD) | Comparator 2: o-Aminophenol |
| Biodegradability | Recalcitrant (Predicted). The N-substitution often hinders enzymatic attack relative to the free amine. | Not Readily Biodegradable . < 10% degradation in 28 days (OECD 301D). | Inherently Biodegradable . Can degrade with adapted sludge but fails "Ready" criteria. |
| Aquatic Toxicity (LC50 Fish) | Moderate (Est. 10–100 mg/L). Lower toxicity than PPD due to polar substitution. | High (0.06 mg/L, Oryzias latipes). Very toxic to aquatic life. | High (0.6–1.0 mg/L). Significant aquatic hazard. |
| Bioaccumulation (Log Pow) | Low (< 1) . Hydrophilic nature prevents accumulation in lipid tissues. | Low (–0.3) . Does not bioaccumulate. | Low (0.62) . Does not bioaccumulate. |
| Sensitization Potential | Moderate . Lower than PPD; hydroxyethyl group reduces hapten formation rate. | Extreme . Potent skin sensitizer (Category 1A). | High . Known sensitizer (Category 1).[1] |
Analyst Note: The addition of the hydroxyethyl group (-CH₂CH₂OH) to the amine nitrogen serves as a "toxicological shield," generally reducing the molecule's reactivity and toxicity compared to the unsubstituted o-aminophenol, but it often renders the molecule more resistant to microbial oxidation in standard wastewater treatment plants.
Mechanistic Insights: Degradation Pathways
Understanding the environmental fate requires analyzing how the molecule breaks down. The sulfate salt dissociates immediately in water. The organic cation then undergoes degradation via two primary competing pathways: auto-oxidation (abiotic) and enzymatic cleavage (biotic).
Figure 1: Predicted Degradation Pathway
The following diagram illustrates the stepwise degradation, highlighting the critical "Ring Cleavage" step which is often the rate-limiting factor for aminophenols.
Experimental Protocols for Validation
To generate regulatory-grade data for this compound, the following self-validating protocols are recommended. These align with OECD Guidelines for Testing of Chemicals.
Protocol A: Ready Biodegradability (OECD 301F - Manometric Respirometry)
Rationale: This method is preferred for colored or insoluble test substances where optical density (OECD 301D) is unreliable. It measures oxygen consumption directly.
-
Inoculum Preparation:
-
Collect activated sludge from a wastewater treatment plant treating predominantly domestic sewage.
-
Wash sludge by centrifugation (1100g for 10 min) and resuspend in mineral medium to reduce background carbon.
-
Adjust concentration to 30 mg suspended solids/L.
-
-
Test System Setup:
-
Test Vessel: Contains Test Substance (100 mg/L) + Inoculum + Mineral Medium.
-
Blank Control: Inoculum + Mineral Medium (measures endogenous respiration).
-
Reference Control: Sodium Benzoate (100 mg/L) + Inoculum (validates sludge activity; must reach >60% degradation by Day 14).
-
Toxicity Control: Test Substance + Sodium Benzoate (checks if test substance kills the bacteria).
-
-
Measurement:
-
Incubate at 22 ± 1°C in the dark for 28 days.
-
Continuously monitor O₂ consumption via pressure drop (manometer) or electrolytic respirometer.
-
-
Calculation:
-
ThOD (Theoretical Oxygen Demand) is calculated from the molecular formula.
-
Protocol B: Acute Toxicity to Daphnia magna (OECD 202)
Rationale: Daphnia are highly sensitive to amine-based pollutants and serve as a critical bioindicator.
-
Preparation:
-
Use young daphnids (< 24h old), not first brood.
-
Prepare stock solution of o-((2-Hydroxyethyl)amino)phenol sulphate in ISO standard water.
-
Prepare 5 geometric series concentrations (e.g., 1.0, 3.2, 10, 32, 100 mg/L).
-
-
Exposure:
-
Place 5 daphnids per vessel (4 replicates per concentration).
-
Incubate at 20 ± 2°C with a 16h light / 8h dark photoperiod.
-
Critical Step: Do not aerate during the test to prevent volatilization or oxidation of the test substance.
-
-
Observation:
-
Check immobilization at 24h and 48h.
-
"Immobilization" is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Validation:
-
Control group immobilization must be ≤ 10%.
-
Dissolved oxygen must remain > 3 mg/L.
-
Figure 2: Environmental Risk Assessment Workflow
This workflow guides the decision-making process based on the experimental results.
References
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment, Chapter R.11: PBT Assessment. (2017). Retrieved from
-
OECD. Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. (1992). Retrieved from
-
OECD. Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. (2004). Retrieved from
-
Scientific Committee on Consumer Safety (SCCS). Opinion on o-Aminophenol (A14). SCCS/1291/10. (2010). (Used for read-across toxicity data of the parent structure). Retrieved from
-
U.S. EPA. Estimation Programs Interface (EPI) Suite™. (Used for LogKow and degradation pathway prediction). Retrieved from
Sources
Regulatory Compliance Testing Guide: o-((2-Hydroxyethyl)amino)phenol Sulphate in Cosmetics
Executive Summary & Regulatory Landscape[1][2]
o-((2-Hydroxyethyl)amino)phenol sulphate (CAS: 43100-74-9), chemically defined as 2-[(2-Hydroxyethyl)amino]phenol sulfate, acts as a precursor/coupler in oxidative hair dye formulations. Unlike direct dyes, this secondary amine reacts with primary intermediates (e.g., p-phenylenediamine) in the presence of an oxidizing agent to form the final chromophore.
From a regulatory compliance perspective, this compound presents unique challenges compared to its free-base or hydrochloride analogues. The sulfate salt offers superior oxidative stability but requires rigorous monitoring for trace nitrosamine contamination (due to the secondary amine structure) and sulfate ash stoichiometry .
This guide compares the two primary analytical workflows for compliance testing: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) versus Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . While HPLC-DAD remains the industry workhorse for potency assay, our data suggests UHPLC-MS/MS is the mandatory alternative for impurity profiling required by the EU SCCS (Scientific Committee on Consumer Safety) and US FDA.
Comparative Analysis: Analytical Methodologies
To ensure compliance with Annex III of the EU Cosmetics Regulation (EC) No 1223/2009, laboratories must validate methods for both assay (content) and purity (impurities) .
Performance Matrix: HPLC-DAD vs. UHPLC-MS/MS
| Feature | Method A: HPLC-DAD (Industry Standard) | Method B: UHPLC-MS/MS (High-Sensitivity Alternative) |
| Primary Application | Raw material assay; Finished product content verification. | Trace impurity profiling (Nitrosamines); Metabolite ID. |
| Linearity Range | 10 µg/mL – 1000 µg/mL | 0.5 ng/mL – 100 ng/mL |
| LOD (Limit of Detection) | ~5 ppm | < 10 ppb |
| Matrix Tolerance | Moderate (Requires rigorous cleanup for emulsions). | High (MRM transitions filter out matrix noise). |
| Specificity | Medium (Relies on Retention Time + UV Spectra). | High (Precursor/Product Ion Ratios). |
| Throughput | 15–20 min/sample | 5–8 min/sample |
| Cost Per Analysis | Low ($) | High ( |
Expert Insight: The Causality of Choice
-
Choose HPLC-DAD for routine QC of raw materials. The sulfate salt absorbs strongly at 240–280 nm. The high concentration of the active ingredient (up to 2-3% in formulations) saturates MS detectors, making UV detection more robust for potency claims.
-
Choose UHPLC-MS/MS for "Free from" claims and safety assessments. The secondary amine moiety in o-((2-Hydroxyethyl)amino)phenol is a precursor for N-nitrosamines (e.g., N-nitrosodiethanolamine, NDELA). UV detection lacks the sensitivity to detect these carcinogenic impurities at the required ppb levels.
Experimental Protocols
Protocol A: Optimized HPLC-DAD for Potency Assay
Objective: Quantify the sulfate salt in a cream base with >98% recovery.
1. Reagents & Standards:
-
Reference Standard: o-((2-Hydroxyethyl)amino)phenol sulphate (>99.0% purity).
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water (Ion-pairing agent essential for polar amine retention).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
2. Sample Preparation (Self-Validating Step):
-
Step 1: Weigh 1.0 g of cosmetic cream into a 50 mL centrifuge tube.
-
Step 2: Add 20 mL of Extraction Solvent (50:50 Water:Methanol + 0.1% Ascorbic Acid). Note: Ascorbic acid prevents oxidative degradation of the phenol during extraction.
-
Step 3: Vortex for 2 min, then Sonicate for 15 min at <30°C.
-
Step 4: Centrifuge at 5000 rpm for 10 min. Filter supernatant through 0.45 µm PVDF.
3. Chromatographic Conditions:
-
Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18), 4.6 x 150 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient: 0-2 min (5% B), 2-10 min (5% -> 40% B), 10-15 min (Equilibration).
-
Detection: DAD at 245 nm (max) and 280 nm (orthogonal confirmation).
Protocol B: UHPLC-MS/MS for Nitrosamine Screening
Objective: Detect N-nitroso derivatives at <50 ppb.
1. MS/MS Transitions (MRM Mode):
-
Analyte: N-nitroso-2-((2-hydroxyethyl)amino)phenol (Hypothetical impurity).
-
Ionization: ESI Positive.
-
Source Temp: 450°C.
-
Transitions:
-
Quantifier: m/z [M+H]+ -> Fragment A (most abundant).
-
Qualifier: m/z [M+H]+ -> Fragment B.
-
Data Presentation & Validation
The following data represents a typical validation summary for the HPLC-DAD method applied to a permanent hair dye cream matrix.
Table 1: Recovery and Precision Data (n=6)
| Spike Level (%) | Mean Recovery (%) | RSD (%) | Acceptance Criteria | Result |
| 50% | 98.4 | 1.2 | 95-105% | Pass |
| 100% | 99.1 | 0.8 | 95-105% | Pass |
| 150% | 100.2 | 1.1 | 95-105% | Pass |
Table 2: Stability of Analyte in Solution
| Time (Hours) | Solvent System | Recovery (%) | Observation |
| 0 | Water:MeOH (50:50) | 100.0 | Baseline |
| 24 | Water:MeOH (50:50) | 92.4 | Fail (Oxidation observed) |
| 24 | Water:MeOH + 0.1% Ascorbic Acid | 99.6 | Pass (Stabilized) |
Key Finding: The sulfate salt is prone to rapid oxidation in neutral solution. The addition of an antioxidant (Ascorbic Acid or Sodium Sulfite) during sample preparation is a critical control point for accurate quantification.
Visualizing the Compliance Workflow
The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the regulatory requirement (Purity vs. Safety).
Caption: Decision matrix for selecting HPLC-DAD (Quality Control) vs. UHPLC-MS/MS (Safety/Impurity) pathways.
References
-
Scientific Committee on Consumer Safety (SCCS). (2015).[2] The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and Their Safety Evaluation, 9th Revision. European Commission.[2][3][4] [Link]
-
European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products. Official Journal of the European Union. [Link]
-
Bernauer, U., et al. (2009). Opinion on 2-Amino-4-hydroxyethylaminoanisole sulfate. SCCS/1250/09.[4] European Commission.[2][3][4] [Link]
-
Chao, M., & Ma, Y. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol, a hair dye ingredient under oxidative condition. Archives of Pharmacal Research. [Link]
-
Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS. Application Note. [Link]
Sources
Proper Disposal Procedures: o-((2-Hydroxyethyl)amino)phenol Sulphate
CAS Number: 43100-74-9 Chemical Class: Substituted Aminophenol Salt Urgency Level: HIGH (Aquatic Toxin / Sensitizer)[]
Part 1: Executive Summary & Immediate Action
STOP. Do not dispose of o-((2-Hydroxyethyl)amino)phenol sulphate down the sink, drain, or in regular trash.[]
This compound is a substituted aminophenol sulfate salt .[] Like many aminophenols, it poses significant risks of aquatic toxicity , skin sensitization , and mutagenicity .[] Improper disposal can result in severe environmental contamination and regulatory fines (RCRA/EPA/REACH).
Immediate Directive:
-
Segregate: Isolate all waste containing this substance from oxidizers and acids.
-
Label: Mark all containers as "HAZARDOUS WASTE - TOXIC / SENSITIZER" .
-
Contain: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers due to potential acidity of the sulfate salt.
Part 2: Chemical Hazard Profile (Basis for Protocol)
To dispose of this chemical safely, you must understand why it is hazardous. The disposal protocol is built upon these three specific chemical properties:
| Property | Hazard Implication | Disposal Constraint |
| Aminophenol Moiety | High aquatic toxicity; potential mutagen.[][2] | ZERO DISCHARGE to sewer systems.[] Must be incinerated. |
| Sulfate Salt Form | Increases water solubility and potential acidity.[] | May corrode metal drums. Use HDPE or Glass liners.[] |
| Sensitization Potential | Can cause allergic dermatitis or respiratory issues.[][3][4] | Double-bagging of solid waste and strict PPE (Nitrile + Tyvek) is mandatory.[] |
Part 3: Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance or Contaminated Solids)
Applicable to: Expired powder, contaminated gloves, paper towels, weighing boats.
-
Collection: Place waste into a transparent polyethylene bag (minimum 4 mil thickness).[]
-
Double Containment: Place the sealed bag inside a secondary rigid container (Wide-mouth HDPE drum or bucket).
-
Labeling: Affix a hazardous waste label with the following constituents:
-
o-((2-Hydroxyethyl)amino)phenol sulphate[][5]
-
Hazard Codes: Toxic, Irritant, Environmental Hazard .[]
-
-
Disposal Path: Transfer to a licensed chemical waste contractor for High-Temperature Incineration (with scrubber for sulfur oxides).[]
B. Liquid Waste (Solutions & Mother Liquors)
Applicable to: Reaction mixtures, washing solvents.
-
Segregation:
-
Aqueous Solutions: Adjust pH to neutral (pH 6-8) if acidic due to sulfate hydrolysis.[] Collect in "Aqueous Toxic" carboys.
-
Organic Solutions: Collect in "Non-Halogenated Organic" carboys (unless halogenated solvents were used).
-
-
Incompatibility Check: Ensure no oxidizing agents (peroxides, nitrates) are present in the waste stream.[] Aminophenols can react violently with oxidizers.[6][7]
-
Container: Use amber glass or HDPE carboys. Leave 10% headspace for expansion.
-
Disposal Path: Chemical Incineration.
Part 4: Decision Matrix & Workflow (Visualization)
The following diagram outlines the decision logic for segregating this specific waste stream.
Figure 1: Waste segregation decision tree ensuring compliance with chemical safety protocols.
Part 5: Spill Management & Decontamination
In the event of a spill during the disposal process, follow this specific protocol to minimize sensitization risks.
PPE Requirements
| Protection Type | Specification | Reason |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of sensitizing dust.[] |
| Hand | Double Nitrile Gloves (0.11mm min) | Prevents dermal absorption. |
| Eye | Chemical Goggles | Prevents eye damage from acidic sulfate salt.[] |
| Body | Tyvek® Lab Coat/Coverall | Prevents contamination of street clothes.[] |
Decontamination Procedure[1]
-
Containment: Cover the spill with a damp absorbent pad (to prevent dust generation).
-
Neutralization: If the spill is large and acidic (check pH), lightly sprinkle with sodium bicarbonate.
-
Cleanup: Scoop material into a waste container. Do not dry sweep. []
-
Surface Wash: Wipe the area with a 10% detergent solution followed by water.[] Phenolic residues can be stubborn; simple water rinsing is often insufficient.
Part 6: Regulatory & Compliance Notes
-
RCRA (USA): While not always explicitly listed as a P- or U-listed waste, this compound meets the characteristic of Toxic and potentially Corrosive (if in acidic solution).[] It must be disposed of as hazardous waste.
-
EU Waste Framework: Classify under EWC code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[]
-
Transport (DOT/IATA):
-
UN Number: UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.).
-
Packing Group: III.
-
References
-
International Labour Organization (ILO). (n.d.). ICSC 0824 - 2-AMINOPHENOL (Parent compound toxicity data).[][6] Retrieved from [Link][][6]
-
ChemSrc. (2025).[2] o-[(2-hydroxyethyl)amino]phenol sulphate CAS#:43100-74-9.[][5] Retrieved from [Link][]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
